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  • Product: Ethyl 3,4,5-trimethoxybenzoylacetate
  • CAS: 3044-56-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Profile: Ethyl 3,4,5-Trimethoxybenzoylacetate

[1] Executive Summary Ethyl 3,4,5-trimethoxybenzoylacetate (CAS 3044-56-2) is a critical -keto ester intermediate in medicinal chemistry, primarily utilized for the synthesis of heterocyclic compounds, lignan analogs (e....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 3,4,5-trimethoxybenzoylacetate (CAS 3044-56-2) is a critical


-keto ester intermediate in medicinal chemistry, primarily utilized for the synthesis of heterocyclic compounds, lignan analogs (e.g., podophyllotoxin derivatives), and substituted coumarins. Its structural core—a trimethoxy-substituted phenyl ring coupled with a reactive 1,3-dicarbonyl moiety—imparts unique electronic properties that facilitate diverse functionalizations, including Knoevenagel condensations, Michael additions, and cyclizations with dinucleophiles.

This guide provides a rigorous technical analysis of its physicochemical properties, high-fidelity synthesis protocols, reactivity profiles, and safety standards, designed for application scientists and process chemists.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Table 1: Chemical Identifiers
ParameterDetail
IUPAC Name Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate
Common Name Ethyl 3,4,5-trimethoxybenzoylacetate
CAS Number 3044-56-2
Molecular Formula

Molecular Weight 282.29 g/mol
SMILES CCOC(=O)CC(=O)c1cc(OC)c(OC)c(OC)c1
InChI Key VEYNISLTHXQSGU-UHFFFAOYSA-N
Table 2: Physical Properties
PropertyValueSource/Condition
Appearance White to off-white crystalline solidRecrystallized from EtOH/Hexane
Melting Point 88 – 91 °CLit. Value [1]
Boiling Point ~395 °C (Predicted)760 mmHg
Solubility Soluble in DMSO, DMF, CHCl3, EtOAc; Slightly soluble in EtOH; Insoluble in WaterAmbient Temp
pKa ~10.5 (Active Methylene)Estimated

Synthetic Routes & Production Protocols

The Modern High-Fidelity Route (Meldrum's Acid)

While classical Claisen condensation (using ethyl acetate and sodium hydride) is possible, it often suffers from self-condensation side products. The Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) pathway is the superior protocol for high-purity synthesis of


-keto esters, offering milder conditions and easier purification.
Mechanism & Workflow
  • Acylation: 3,4,5-Trimethoxybenzoyl chloride reacts with Meldrum's acid in the presence of pyridine to form an acylated intermediate.

  • Alcoholysis/Decarboxylation: The intermediate is refluxed in ethanol, undergoing ring opening and decarboxylation to yield the target ester.

SynthesisWorkflow Start 3,4,5-Trimethoxybenzoic Acid Chloride Acid Chloride (SOCl2, Reflux) Start->Chloride Activation Intermediate Acylated Adduct Chloride->Intermediate + Meldrums Acid Meldrums Meldrum's Acid (Pyridine, DCM, 0°C) Product Ethyl 3,4,5-trimethoxybenzoylacetate Intermediate->Product EtOH Reflux (- CO2, - Acetone)

Figure 1: Meldrum's Acid Synthesis Pathway for Ethyl 3,4,5-trimethoxybenzoylacetate.[1]

Detailed Experimental Protocol

Reagents: 3,4,5-Trimethoxybenzoic acid (1.0 eq), Thionyl chloride (1.5 eq), Meldrum's acid (1.0 eq), Pyridine (2.0 eq), Anhydrous Ethanol.[1][2]

  • Preparation of Acid Chloride:

    • Dissolve 3,4,5-trimethoxybenzoic acid (10.0 g, 47 mmol) in dry DCM (50 mL).

    • Add Thionyl chloride (5.1 mL) and a catalytic drop of DMF. Reflux for 2 hours.

    • Evaporate solvent and excess

      
       under vacuum to obtain the crude acid chloride (yellow oil).
      
  • Acylation of Meldrum's Acid:

    • Dissolve Meldrum's acid (6.8 g, 47 mmol) in dry DCM (40 mL) and cool to 0°C under

      
      .
      
    • Add Pyridine (7.6 mL, 94 mmol) dropwise over 15 min.

    • Add the prepared acid chloride (dissolved in 20 mL DCM) dropwise, maintaining temp < 5°C.

    • Stir at 0°C for 1 h, then warm to room temperature (RT) and stir for 2 h.

    • Workup: Wash with dilute HCl (2M) to remove pyridine. Dry organic layer (

      
      ) and concentrate to yield the acylated intermediate.
      
  • Ethanolysis:

    • Dissolve the crude acylated intermediate in anhydrous Ethanol (100 mL).

    • Reflux for 4–6 hours. Monitor CO2 evolution (cessation indicates completion).

    • Concentrate in vacuo. Recrystallize the residue from Ethanol/Hexane to yield white needles.

    • Yield: Typically 85–92%.

Reactivity & Functional Group Transformations

The molecule possesses three distinct reactive centers: the ester carbonyl , the ketone carbonyl , and the active methylene (


-carbon).
Key Transformations
  • Knoevenagel Condensation: The active methylene group readily condenses with aldehydes (e.g., benzaldehyde) to form

    
    -benzylidene derivatives, precursors to flavonoids.
    
  • Heterocycle Formation (Pyrazolones): Reaction with hydrazine hydrate yields 3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-ol. This is a standard test for

    
    -keto esters and a route to anti-inflammatory agents.
    
  • Asymmetric Hydrogenation: The ketone can be reduced to the chiral alcohol (Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propionate) using Ru-BINAP catalysts, a key step in synthesizing lignan lactones [2].

ReactivityProfile Center Ethyl 3,4,5-trimethoxybenzoylacetate Node1 Pyrazolone Derivative (Hydrazine Hydrate, EtOH) Center->Node1 Cyclocondensation Node2 Chiral Hydroxy Ester (Ru-BINAP, H2) Center->Node2 Asymmetric Reduction Node3 Coumarin Derivative (Resorcinol, H2SO4) Center->Node3 Pechmann Condensation Node4 Alpha-Alkylation (R-X, Base) Center->Node4 Nucleophilic Substitution

Figure 2: Primary Reactivity Pathways and Derivatives.

Pharmaceutical Applications

The 3,4,5-trimethoxy motif (reminiscent of mescaline and podophyllotoxin) confers tubulin-binding properties to many derivatives.

  • Antimitotic Agents: Derivatives synthesized via the condensation of this keto ester often exhibit cytotoxicity against cancer cell lines by inhibiting microtubule polymerization.

  • Reserpine Analogues: Historically used as a building block for constructing the E-ring of yohimbine and reserpine alkaloids via Robinson annulation.

  • Trimetozine Related Compounds: While Trimetozine itself is an amide, the benzoylacetate serves as a precursor for related sedative agents containing the trimethoxybenzoyl pharmacophore.

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent hydrolysis. Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store in a cool, dry place (2–8°C recommended).

References

  • Sigma-Aldrich.[4] Ethyl 3,4,5-trimethoxybenzoylacetate Product Specification. Link

  • Noyori, R., et al. "Asymmetric Hydrogenation of -Keto Esters." Journal of the American Chemical Society, 1987.
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. "Meldrum's acid in organic synthesis. 2.

    
    -keto esters." Journal of Organic Chemistry, 1978, 43(10), 2087–2088. Link
    
  • PubChem.[5][6][3] Compound Summary for CID 24873671. Link

Sources

Exploratory

Technical Monograph: Ethyl 3,4,5-trimethoxybenzoylacetate

Strategic Building Block for Tubulin-Targeting Pharmacophores and Heterocyclic Scaffolds [1] Executive Summary & Physicochemical Profile Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) represents a "privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Building Block for Tubulin-Targeting Pharmacophores and Heterocyclic Scaffolds [1]

Executive Summary & Physicochemical Profile

Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) represents a "privileged structure" in medicinal chemistry. It combines the lipophilic, tubulin-binding affinity of the 3,4,5-trimethoxyphenyl motif (analogous to Colchicine, Podophyllotoxin, and Combretastatin A-4) with the versatile reactivity of a


-keto ester.

Unlike simple benzoates, the active methylene at the C2 position and the electrophilic ketone at C3 allow this molecule to serve as a linchpin in the divergent synthesis of coumarins, pyrazoles, and quinolines. This guide details the high-fidelity synthesis of this intermediate and its application in generating bioactive heterocycles.[2]

Physicochemical Specifications
PropertyValueContext
IUPAC Name Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoateSystematic nomenclature
CAS Number 3044-56-2 Distinct from the acid (118-41-2)
Molecular Formula

MW: 282.29 g/mol
Melting Point 88–91 °CCrystalline Solid
Solubility Soluble in DCM, EtOAc, EtOH; Insoluble in

Lipophilic (

)
Key Reactivity C2-Alkylation, Knoevenagel, Pechmann

-dicarbonyl functionality

High-Fidelity Synthesis: The Meldrum's Acid Route[6]

While classical Claisen condensation (using acetophenone and diethyl carbonate) is possible, it often suffers from self-condensation side products and lower yields due to the electron-rich nature of the trimethoxy ring.

The Superior Protocol: The reaction of 3,4,5-trimethoxybenzoyl chloride with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), followed by ethanolysis. This pathway operates under neutral-to-mildly acidic conditions, preserving the methoxy ether linkages and preventing decarboxylation until the desired step.

Phase 1: Acylation of Meldrum's Acid

Reagents: 3,4,5-Trimethoxybenzoyl chloride (1.0 eq), Meldrum's Acid (1.0 eq), Pyridine (2.0 eq), Dichloromethane (DCM).

  • Preparation: Dissolve Meldrum's acid in anhydrous DCM at 0°C under

    
     atmosphere.
    
  • Base Addition: Add pyridine dropwise. The solution will turn yellow/orange as the salt forms.

  • Acylation: Add 3,4,5-trimethoxybenzoyl chloride (dissolved in DCM) slowly over 30 minutes. Critical: Maintain temperature < 5°C to prevent O-acylation byproducts.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup: Wash with dilute HCl (to remove pyridine) and water. Dry organic layer over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and concentrate.[3] Note: The intermediate acyl-Meldrum's acid is often used directly without recrystallization.
    
Phase 2: Ethanolysis (Decarboxylative Esterification)

Reagents: Anhydrous Ethanol (Excess).

  • Reflux: Dissolve the crude acyl-Meldrum's acid intermediate in anhydrous ethanol.

  • Thermolysis: Heat to reflux (approx. 78°C) for 3–4 hours.

    • Mechanism:[4][5][6] The dioxane ring opens, releasing acetone and

      
      , trapping the ketene intermediate with ethanol to form the ethyl ester.
      
  • Purification: Concentrate in vacuo. Recrystallize the resulting solid from Hexane/EtOAc (4:1) to yield Ethyl 3,4,5-trimethoxybenzoylacetate as white needles.

Mechanistic Pathway Visualization

SynthesisPath Acid 3,4,5-Trimethoxybenzoic Acid (Precursor) Chloride Acid Chloride (Activated) Acid->Chloride SOCl2, Reflux Adduct Acyl-Meldrum's Intermediate Chloride->Adduct + Meldrum's Acid Pyridine, DCM, 0°C Meldrums Meldrum's Acid Meldrums->Adduct Product Ethyl 3,4,5-trimethoxybenzoylacetate (Target) Adduct->Product EtOH, Reflux (-CO2, -Acetone)

Figure 1: The Meldrum's Acid synthetic route ensures high purity by avoiding strong bases required in traditional Claisen condensations.

Divergent Reactivity & Pharmacophore Utility

The 3,4,5-trimethoxyphenyl ring is a validated pharmacophore for inhibiting tubulin polymerization (binding to the Colchicine site). By modifying the


-keto ester tail, researchers can lock this pharmacophore into various bioactive scaffolds.
Reactivity Map
  • C2-Alkylation: The methylene protons (

    
    ) are easily deprotonated by 
    
    
    
    or NaH, allowing attachment of alkyl halides (e.g., prenyl groups for improved membrane permeability).
  • Pechmann Condensation: Reaction with phenols (e.g., resorcinol) yields 4-arylcoumarins , a class of compounds known for potent antioxidant and anticancer activity.

  • Knorr Pyrazole Synthesis: Reaction with hydrazines yields 3,5-disubstituted pyrazoles , common in COX-2 inhibitors and kinase inhibitors.

Reactivity Center Ethyl 3,4,5-trimethoxy- benzoylacetate Coumarin 4-(3,4,5-trimethoxyphenyl) Coumarins Center->Coumarin Phenols + H2SO4 (Pechmann) Pyrazole 3-(3,4,5-trimethoxyphenyl) Pyrazoles Center->Pyrazole Hydrazine Hydrate (Knorr) Dihydropyridine 1,4-Dihydropyridines (Hantzsch Synthesis) Center->Dihydropyridine Aldehyde + NH3 (Hantzsch)

Figure 2: Divergent synthesis pathways utilizing the beta-keto ester scaffold to access distinct medicinal chemistry classes.

Experimental Protocol: Synthesis of a Coumarin Derivative

This protocol demonstrates the Pechmann Condensation , converting the beta-keto ester into a coumarin core. This is relevant for developing fluorescent probes or anticoagulant analogs.

Objective: Synthesis of 7-Hydroxy-4-(3,4,5-trimethoxyphenyl)-2H-chromen-2-one.

Reagents
  • Ethyl 3,4,5-trimethoxybenzoylacetate (10 mmol)

  • Resorcinol (10 mmol)

  • Sulfuric Acid (75%

    
    ) or Amberlyst-15 (Solid Acid Catalyst)
    
  • Ethanol (Recrystallization)

Step-by-Step Methodology
  • Mixture Preparation: In a round-bottom flask, combine the beta-keto ester (2.82 g) and resorcinol (1.10 g).

  • Catalysis:

    • Liquid Acid: Cool the mixture in an ice bath. Add 5 mL of 75%

      
       dropwise with stirring.
      
    • Solid Acid (Greener): Add 10% w/w Amberlyst-15 and use toluene as a solvent.

  • Cyclization:

    • Stir at room temperature for 1 hour, then heat to 60°C for 2 hours. The mixture will darken as the condensation proceeds.

    • Monitoring: Check TLC (Hexane:EtOAc 1:1). Disappearance of the ester spot indicates completion.

  • Quenching: Pour the reaction mixture into 100g of crushed ice/water. The coumarin will precipitate as a solid.

  • Isolation: Filter the precipitate. Wash with cold water (

    
     mL) to remove residual acid and unreacted resorcinol.
    
  • Purification: Recrystallize from hot ethanol.

    • Expected Yield: 75–85%.

    • Appearance: Pale yellow crystals.

Analytical Characterization (Reference Data)

To validate the synthesis of Ethyl 3,4,5-trimethoxybenzoylacetate , compare experimental data against these standard spectral markers.

Proton NMR ( -NMR, 400 MHz, )
  • 
     1.25 (t, 3H):  Methyl protons of the ethyl ester (
    
    
    
    ).
  • 
     3.85–3.95 (s, 9H):  Three methoxy singlets (
    
    
    
    ). Note: The para-methoxy often appears slightly distinct from the two meta-methoxy groups.
  • 
     3.98 (s, 2H):  The active methylene protons (
    
    
    
    ). Note: If enol form is present, this singlet diminishes, and an olefinic singlet appears ~5.6 ppm.
  • 
     4.20 (q, 2H):  Methylene protons of the ethyl ester (
    
    
    
    ).
  • 
     7.20 (s, 2H):  Aromatic protons of the trimethoxyphenyl ring.
    
Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  283.3 m/z
    
  • Fragment 195 m/z: Corresponds to the 3,4,5-trimethoxybenzoyl cation (cleavage of the ester tail).

References

  • Sigma-Aldrich. Ethyl 3,4,5-trimethoxybenzoylacetate Product Specification. CAS 3044-56-2. Link

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[7][8][9][10] 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry. Link

  • PubChem. Ethyl 3,4,5-trimethoxybenzoylacetate Compound Summary. National Library of Medicine. Link

  • Organic Chemistry Portal. Coumarin Synthesis: Pechmann Condensation. Link

  • Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and structure of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry. (Context: Trimethoxyphenyl pharmacophore relevance). Link

Sources

Foundational

Technical Whitepaper: Ethyl 3,4,5-Trimethoxybenzoylacetate

Physicochemical Profiling, Synthetic Methodologies, and Pharmacophore Utility Executive Summary Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) is a critical -keto ester intermediate used extensively in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodologies, and Pharmacophore Utility

Executive Summary

Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) is a critical


-keto ester intermediate used extensively in the synthesis of heterocyclic pharmacophores.[1] Characterized by its electron-rich 3,4,5-trimethoxyphenyl moiety, it serves as a primary building block for tubulin polymerization inhibitors  (analogous to Combretastatin A-4 and Podophyllotoxin) and vascular disrupting agents .[1]

This technical guide provides a rigorous analysis of its molecular weight dynamics, validated synthetic protocols, and analytical fingerprints, designed for researchers optimizing lead compounds in oncology and antimicrobial drug discovery.[1]

Molecular Identity & Physicochemical Profiling

Precise molecular weight determination is non-negotiable for stoichiometry and high-resolution mass spectrometry (HRMS) validation.[1]

2.1 Molecular Weight Analysis
ParameterValueTechnical Context
IUPAC Name Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoateDefinitive nomenclature for patenting/searching.[1][2]
Molecular Formula C₁₄H₁₈O₆ Carbon (14), Hydrogen (18), Oxygen (6).[2]
Average Molar Mass 282.29 g/mol Used for stoichiometric calculations in synthesis.[1]
Monoisotopic Mass 282.110339 Da Critical for HRMS. Based on ¹²C, ¹H, ¹⁶O.
[M+H]⁺ Adduct 283.1176 Da The primary peak observed in ESI+ Mass Spectrometry.[1]
[M+Na]⁺ Adduct 305.0996 Da Common adduct observed in sodium-rich buffers.[1]
2.2 Physical Properties
  • Appearance: White to pale yellow crystalline solid.[1]

  • Melting Point: 88–91 °C (Lit. Value).

  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.[1]

  • pKa: ~10.5 (active methylene protons), making it highly reactive toward electrophiles (alkylation/acylation).[1]

Synthetic Methodology: The Claisen Condensation Route

While multiple routes exist (e.g., Meldrum’s acid derivatives), the Claisen Condensation of 3,4,5-trimethoxyacetophenone with diethyl carbonate is the preferred industrial route due to atom economy and scalability.[1]

3.1 Reaction Mechanism & Workflow

The synthesis relies on the generation of a thermodynamic enolate from the acetophenone precursor, which performs a nucleophilic attack on the carbonate ester.[1]

SynthesisWorkflow Start 3,4,5-Trimethoxyacetophenone (C11H14O4) Intermediate Beta-Keto Enolate Intermediate Start->Intermediate Deprotonation (Enolization) Reagent Diethyl Carbonate (Excess / Solvent) Reagent->Intermediate Nucleophilic Acyl Substitution Base Base Catalyst (NaH or NaOEt) Base->Intermediate Promotes Eq. Shift Quench Acidic Quench (HCl/Ice) Intermediate->Quench Protonation Product Ethyl 3,4,5-trimethoxy- benzoylacetate (Solid, MP: 88-91°C) Quench->Product Crystallization

Figure 1: Synthetic workflow for the Claisen condensation route. The reaction is driven to completion by the removal of ethanol.[1]

3.2 Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon) due to the moisture sensitivity of the base.[1]

  • Reagent Preparation: In a dry 3-neck round-bottom flask, suspend Sodium Hydride (NaH) (60% dispersion in oil, 2.2 equiv) in anhydrous Toluene or THF .

  • Substrate Addition: Add Diethyl Carbonate (3.0 equiv) to the suspension. Heat to reflux (or 80°C).

  • Initiation: Dropwise add a solution of 3,4,5-Trimethoxyacetophenone (1.0 equiv) in Toluene over 30–45 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction Monitoring: Reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting material (Rf ~0.[1]5) should disappear, yielding a more polar spot (enolate/product).[1]

  • Quench & Isolation: Cool to 0°C. Quench carefully with Glacial Acetic Acid or dilute HCl until pH < 4.

  • Purification: Extract with Ethyl Acetate. Wash organic layer with Brine.[1] Dry over Na₂SO₄.[1] Concentrate in vacuo.[1] Recrystallize the crude solid from Ethanol/Hexane to yield white needles.[1]

Analytical Characterization (The "Fingerprint")

To validate the identity of the synthesized compound, compare experimental data against these predicted standards.

4.1 Mass Spectrometry (ESI-MS)

The fragmentation pattern is dictated by the stability of the trimethoxybenzoyl cation.[1]

MassSpec Parent Parent Ion [M+H]+ m/z 283.1 Frag1 Loss of Ethanol [M - EtOH]+ Parent->Frag1 - 46 Da Frag2 Acylium Ion (Trimethoxybenzoyl Cation) m/z 195.06 Parent->Frag2 Alpha-Cleavage (- 88 Da) Frag3 Phenyl Cation (Loss of CO) m/z 167.07 Frag2->Frag3 - CO (28 Da)

Figure 2: Predicted MS fragmentation pathway.[1] The peak at m/z 195 (Trimethoxybenzoyl cation) is the base peak diagnostic for this moiety.[1]

4.2 ¹H NMR Spectroscopy (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.20 Singlet (s)2HAromatic protons (C2, C6) - Symmetric environment.[1]
4.21 Quartet (q)2HEster methylene (-O-CH₂ -CH₃).[1]
3.95 Singlet (s)2HActive methylene (-CO-CH₂ -CO-).[1] Note: May show enol tautomer peaks.[1]
3.91 Singlet (s)3Hpara-Methoxy group.[1]
3.89 Singlet (s)6Hmeta-Methoxy groups.[1]
1.26 Triplet (t)3HEster methyl (-O-CH₂-CH₃ ).[1]
Pharmaceutical Utility & Applications

The 3,4,5-trimethoxyphenyl (TMP) motif is a privileged structure in medicinal chemistry, functioning as a "molecular glue" that mimics the A-ring of Colchicine.[1]

  • Tubulin Polymerization Inhibitors:

    • Ethyl 3,4,5-trimethoxybenzoylacetate is a precursor for Chalcones and Diaryl-isoxazoles .[1]

    • These derivatives bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing mitotic arrest in cancer cells (e.g., MCF-7, HeLa).[1]

  • Heterocyclic Synthesis:

    • Pyrimidines: Condensation with guanidine or urea yields 2-amino-4-arylpyrimidines, a scaffold found in various kinase inhibitors.[1]

    • Coumarins: Via Pechmann condensation, yielding antioxidant agents.[1]

  • Vascular Disrupting Agents (VDAs):

    • Analogues synthesized from this ester have shown potency in selectively collapsing tumor vasculature, starving the tumor of oxygen (hypoxia induction).[1]

References
  • Sigma-Aldrich. Ethyl 3,4,5-trimethoxybenzoylacetate Product Specification & MSDS. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 231162: Ethyl 3,4,5-trimethoxybenzoate Derivatives. Link

  • Anderson, G. W., & Greef, H. F. (1952).[1] Synthesis of 3,4,5-Trimethoxybenzoylacetate derivatives. Journal of the American Chemical Society.[1] Link[1]

  • Pettit, G. R., et al. (1995).[1] Antineoplastic agents.[1] 291. Isolation and structure of combretastatins A-1 and B-1. Journal of Medicinal Chemistry. Link[1]

  • MDPI Pharmaceuticals. Synthesis and Biological Evaluation of Trimethoxyphenyl-Based Tubulin Inhibitors. Link[1]

Sources

Exploratory

Technical Guide: Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate

Strategic Synthon for Indole Alkaloid and Coumarin Scaffolds[1] Executive Summary Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) is a critical -keto ester intermediate used in the synthesis of polyphenolic heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthon for Indole Alkaloid and Coumarin Scaffolds[1]

Executive Summary

Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) is a critical


-keto ester intermediate used in the synthesis of polyphenolic heterocycles and indole alkaloids.[1] While often colloquially referenced by its benzoylacetate trivial name, its rigorous IUPAC designation—Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate —reveals its structural priority and reactivity profile.[1]

This guide provides a definitive technical analysis of the compound, moving beyond basic identification to explore its synthetic utility, spectroscopic fingerprint, and role as a pharmacophore installer in drug development (specifically targeting the Reserpine/Deserpidine class of antihypertensives).

Part 1: Systematic Nomenclature & Structural Logic[1]

The IUPAC name is derived through a strict hierarchy of functional group priorities.[1] For researchers designing retrosynthetic pathways, understanding this hierarchy is essential for database searching and regulatory documentation.[1]

1.1 The IUPAC Derivation
  • Principal Functional Group: Ester (highest priority).[1] The suffix is -oate .[1]

  • Parent Carbon Chain: Propanoate (3 carbons, including the ester carbonyl).[1]

  • Numbering: Starts at the ester carbonyl (C1).[1]

  • Substituents:

    • Position 3: A ketone group, designated as oxo .[1]

    • Position 3: A phenyl ring substituted with three methoxy groups.[1][2][3][4][5]

    • Phenyl Substituents: The methoxy groups are at positions 3, 4, and 5 relative to the connection point.

Final Systematic Name: Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate[1][5][6]

1.2 Structural Visualization (DOT)

The following diagram illustrates the fragmentation and numbering logic used to derive the systematic name.

Nomenclature Core Parent Chain: Propanoate (C1-C3) Func1 Principal Group: Ethyl Ester Core->Func1 C1 Func2 Substituent (C3): Oxo (Ketone) Core->Func2 C3 Func3 Substituent (C3): 3,4,5-Trimethoxyphenyl Core->Func3 C3 caption Figure 1: IUPAC Nomenclature Hierarchy for Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate

Part 2: Synthetic Pathways & Causality[1]

While classical Claisen condensations (using 3,4,5-trimethoxyacetophenone and diethyl carbonate) are possible, they often suffer from self-condensation side reactions and difficult purification.

The Recommended Protocol: The Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Acylation method.

Why this route?

  • Regioselectivity: Meldrum's acid is highly acidic (

    
    ), allowing for clean C-acylation by the acid chloride under mild conditions.[1]
    
  • Thermodynamic Control: The intermediate undergoes decarboxylative alcoholysis, driving the reaction to completion with high purity.[1]

  • Scalability: This process avoids the use of strong amide bases (like LDA) required for kinetic enolate generation.[1]

2.1 Experimental Protocol (Self-Validating System)

Reagents:

  • 3,4,5-Trimethoxybenzoyl chloride (1.0 eq)

  • Meldrum's Acid (1.0 eq)[1][4]

  • Pyridine (2.0 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

  • Absolute Ethanol (Reagent/Solvent for Step 2)[1][7]

Step-by-Step Methodology:

  • Acylation (0°C

    
     RT):  Dissolve Meldrum's acid in dry DCM. Add pyridine.[1][8] Dropwise add 3,4,5-trimethoxybenzoyl chloride at 0°C.
    
    • Validation: The solution turns orange/red, indicating the formation of the acyl-Meldrum's acid adduct.

  • Isolation (Work-up): Wash the organic layer with dilute HCl (to remove pyridine) and water.[1] Dry over

    
     and concentrate.
    
    • Checkpoint: The intermediate is a solid.[1][9] If it is an oil, residual solvent is present.[1]

  • Alcoholysis (Reflux): Dissolve the intermediate in absolute ethanol and reflux for 4 hours.

    • Validation: Evolution of

      
       gas bubbles.[1] The reaction is complete when gas evolution ceases.[1]
      
  • Purification: Concentrate the ethanol. Recrystallize from hexane/ethyl acetate.

2.2 Reaction Workflow Diagram

Synthesis Start 3,4,5-Trimethoxybenzoyl Chloride Inter Acyl-Meldrum's Intermediate Start->Inter DCM, 0°C Meldrum Meldrum's Acid + Pyridine Meldrum->Inter Step2 Ethanolysis (Reflux, -CO2) Inter->Step2 Product Ethyl 3-oxo-3-(3,4,5- trimethoxyphenyl)propanoate Step2->Product High Yield caption Figure 2: Oikawa Synthesis Strategy via Meldrum's Acid Acylation

Part 3: Spectroscopic Characterization[1][7]

To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR spectroscopy.[1] The 3,4,5-trimethoxy substitution pattern creates a distinct symmetrical signature in the aromatic region.

Keto-Enol Tautomerism: In solution (


), 

-keto esters exist in equilibrium between the keto and enol forms.[1] The keto form is typically dominant, but the enol form is stabilized by intramolecular hydrogen bonding.[1]
3.1 Expected

NMR Data (400 MHz,

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.20 - 7.30Singlet (s)2HH-2, H-6 (Symmetric)
Keto -CH2- 3.95Singlet (s)2HC2 Protons (Keto form)
Methoxy 3.88 - 3.92Singlet (s)9H3,4,5-OMe groups
Ester -CH2- 4.20Quartet (q)2HEthyl methylene (

Hz)
Ester -CH3 1.25Triplet (t)3HEthyl methyl (

Hz)
Enol =CH- ~5.60Singlet (s)<1HVinyl proton (Minor Enol)
Enol -OH ~12.5Broad (s)<1HEnolic OH (Intramolecular H-bond)

Interpretation Key:

  • The Singlet at ~7.2 ppm integrating to 2 protons confirms the symmetrical 3,4,5-substitution pattern. If this is a multiplet, the regiochemistry is incorrect (e.g., 2,3,4-isomer).

  • The Singlet at 3.95 ppm confirms the intact

    
    -keto functionality.
    
Part 4: Application in Drug Development[8][11][12]

This compound serves as a "masked" delivery system for the 3,4,5-trimethoxybenzoyl moiety, a pharmacophore famously associated with Reserpine (an indole alkaloid antipsychotic/antihypertensive).

4.1 The Reserpine Connection

While Reserpine itself is an ester of methyl reserpate, the 3,4,5-trimethoxybenzoyl group is the critical "cap" that confers VMAT (Vesicular Monoamine Transporter) inhibition activity.[10]

In modern medicinal chemistry, Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate is used to synthesize:

  • Coumarins: Via Pechmann condensation with phenols, yielding antioxidant scaffolds.[1]

  • Pyrazoles/Isoxazoles: Via condensation with hydrazines or hydroxylamine, used in high-throughput screening for kinase inhibitors.[1]

  • Deserpidine Analogs: Synthetic modification of the indole backbone.[1]

4.2 Pharmacophore Pathway[1]

Pharmacophore Synthon Ethyl 3-oxo-3-(3,4,5- trimethoxyphenyl)propanoate Reaction Pechmann / Knoevenagel Condensation Synthon->Reaction Target1 4-Arylcoumarins (Antioxidants) Reaction->Target1 Target2 Reserpine Analogs (VMAT Inhibitors) Reaction->Target2 Multi-step caption Figure 3: Divergent Synthesis from the Trimethoxy Scaffold

References
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][8] 2. A general and versatile synthesis of

    
    -keto esters.[1] The Journal of Organic Chemistry, 43(10), 2087-2088. 
    
  • National Center for Biotechnology Information. (2023).[1][11] PubChem Compound Summary for CID 24873671, Ethyl 3,4,5-trimethoxybenzoylacetate.[3] [1]

  • Sigma-Aldrich. (2023).[1][3] Product Specification: Ethyl 3,4,5-trimethoxybenzoylacetate, 95%.[3] [1][3]

  • Woodward, R. B., et al. (1956).[1][12] The Total Synthesis of Reserpine. Journal of the American Chemical Society, 78(9), 2023–2025.

Sources

Foundational

Technical Monograph: Ethyl 3,4,5-Trimethoxybenzoylacetate (CAS 3044-56-2)

[1][2][3] Executive Summary Ethyl 3,4,5-trimethoxybenzoylacetate (CAS 3044-56-2) is a specialized -keto ester intermediate pivotal in the synthesis of polyphenolic heterocycles, particularly flavones, coumarins, and trop...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Ethyl 3,4,5-trimethoxybenzoylacetate (CAS 3044-56-2) is a specialized


-keto ester intermediate pivotal in the synthesis of polyphenolic heterocycles, particularly flavones, coumarins, and tropolone derivatives.[1] Distinguished by its electron-rich 3,4,5-trimethoxyphenyl moiety—a pharmacophore shared with mescaline, reserpine, and podophyllotoxin—this compound serves as a critical electrophile in condensation reactions.

This guide provides a rigorous examination of its synthesis, physicochemical properties, and application in the development of antifouling agents and Platelet-Activating Factor (PAF) antagonists.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate
CAS Number 3044-56-2
Molecular Formula C₁₄H₁₈O₆
Molecular Weight 282.29 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 88–91 °C [1]
Solubility Soluble in chloroform, ethyl acetate, ethanol; slightly soluble in water
Functional Groups

-keto ester, trimethoxybenzene
Storage Keep cold (2–8 °C), dry, and under inert atmosphere (Argon/Nitrogen)

Synthesis & Production Protocols

The most robust synthetic route involves the Claisen condensation of 3,4,5-trimethoxyacetophenone with diethyl carbonate. This method is preferred over the acid chloride/Meldrum's acid route for scale-up due to the stability of the reagents and higher atom economy.

Protocol: Claisen Condensation Route

Reaction Overview:



Reagents:

  • 3,4,5-Trimethoxyacetophenone (1.0 eq)[1]

  • Diethyl carbonate (excess, ~3.5 eq)

  • Sodium Hydride (NaH, 60% dispersion) or Sodium Amide (NaNH

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous Toluene or THF

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, suspend NaH (washed with dry hexanes to remove oil) in anhydrous toluene under an argon atmosphere.

  • Addition: Heat the suspension to 60 °C. Add diethyl carbonate dropwise.

  • Initiation: Slowly add a solution of 3,4,5-trimethoxyacetophenone in toluene over 45 minutes. Evolution of hydrogen gas indicates reaction initiation.

  • Reflux: Heat the mixture to reflux (110 °C) for 3–4 hours. The solution will typically darken as the enolate forms.

  • Quench: Cool the reaction to 0 °C. Carefully quench with glacial acetic acid followed by ice-cold dilute HCl until pH < 4.

  • Extraction: Extract the aqueous layer with ethyl acetate (

    
    ). Wash combined organics with saturated NaHCO
    
    
    
    (to remove excess acid) and brine.
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/ether to yield the product as white needles.
Mechanism of Action

The driving force is the deprotonation of the alpha-methyl ketone, followed by nucleophilic attack on the carbonate carbonyl. The loss of ethoxide drives the equilibrium, which is further shifted by the irreversible deprotonation of the acidic methylene in the product.

SynthesisMechanism cluster_conditions Reaction Conditions Start 3,4,5-Trimethoxyacetophenone Enolate Enolate Intermediate Start->Enolate Deprotonation (-H2) Base Base (NaH) Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack Carbonate Diethyl Carbonate Carbonate->Tetrahedral Product Ethyl 3,4,5-trimethoxybenzoylacetate Tetrahedral->Product Elimination (-OEt) Reflux Reflux (Toluene)

Figure 1: Mechanistic pathway for the synthesis of Ethyl 3,4,5-trimethoxybenzoylacetate via Claisen condensation.

Analytical Characterization

Validating the identity of CAS 3044-56-2 requires precise spectroscopic analysis.[1] The presence of the


-keto ester moiety often leads to keto-enol tautomerism in solution, though the keto form predominates in CDCl

.[1]
Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignment
7.30 Singlet (s)2HAromatic protons (C2-H, C6-H)
4.21 Quartet (q,

Hz)
2HEster methylene (-O-CH

-CH

)
3.95 Singlet (s)2H

-Methylene (-CO-CH

-CO-)
3.92 Singlet (s)3Hp-Methoxy (-OCH

)
3.90 Singlet (s)6Hm-Methoxy (-OCH

)
1.26 Triplet (t,

Hz)
3HEster methyl (-O-CH

-CH

)

Note: If the enol form is present, look for a vinyl singlet around 5.6 ppm and a broad exchangeable -OH signal downfield (>12 ppm).[1]

Mass Spectrometry (MS)[1][6][7][10]
  • Molecular Ion: [M]+ = 282.29[1]

  • Fragmentation Pattern: Major peaks typically observed at

    
     195 (trimethoxybenzoyl cation) and 
    
    
    
    87 (ethoxycarbonyl fragment).

Applications in Drug Development

A. Synthesis of Polymethoxylated Flavones

Ethyl 3,4,5-trimethoxybenzoylacetate reacts with polyphenols (e.g., phloroglucinol) via the Pechmann condensation or thermal cyclization to form flavones. These derivatives have demonstrated significant antifouling activity against marine organisms (e.g., Mytilus galloprovincialis) and biofilm inhibition against Roseobacter litoralis [2].[2]

B. Platelet-Activating Factor (PAF) Antagonists

The compound is a verified starting material for the synthesis of tetrahydrofuran-based PAF antagonists.[1] The trimethoxybenzoyl group mimics the electronic properties required for receptor binding in specific hydrophobic pockets of the PAF receptor [3].

C. Colchicine Analogues

Research indicates its utility in synthesizing tropolone derivatives related to colchicine, a medication for gout and Behçet's disease. The trimethoxy ring is preserved to maintain tubulin-binding affinity [1].[1]

Applications cluster_1 Medicinal Chemistry Core Ethyl 3,4,5-trimethoxybenzoylacetate (CAS 3044-56-2) Flavones Polymethoxylated Flavones (Antifouling/Antibacterial) Core->Flavones + Phloroglucinol (Thermal Cyclization) PAF PAF Antagonists (Anti-inflammatory) Core->PAF Reduction/Cyclization Colchicine Tropolone/Colchicine Analogs (Microtubule Inhibition) Core->Colchicine Ring Expansion

Figure 2: Synthetic utility of Ethyl 3,4,5-trimethoxybenzoylacetate in pharmaceutical pipelines.[1]

Handling & Safety (EHS)[1]

  • Hazard Classification: Irritant (Xi).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • WGK Rating: 3 (Severe hazard to waters) – Prevent entry into drains.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Anderson, A. G., & Greef, H. F. (1952).[3] Ethyl 3,4,5-Trimethoxybenzoylacetate.[4][5][3][6] Journal of the American Chemical Society, 74(11), 2923. Link[1]

  • Almeida, J. R., et al. (2020). Flavonoid Glycosides with a Triazole Moiety for Marine Antifouling Applications: Synthesis and Biological Activity Evaluation. Molecules, 25(24), 6023. Link[1]

  • Balram, B., Ram, B., & Ram, S. R. (2003). Synthesis of (±)trans-2-[3-methoxy-4-(4-chlorophenylthioethoxy)-5-cyanophenyl]-5-(3,4,5-trimethoxyphenyl) tetrahydrofuran.[1][7] Indian Journal of Chemistry, 42B. Link

Sources

Exploratory

Synthesis of Ethyl 3,4,5-trimethoxybenzoylacetate

Technical Whitepaper: Executive Summary Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) is a critical pharmacophore precursor used extensively in the synthesis of heterocyclic therapeutic agents, including coumarin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper:

Executive Summary

Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) is a critical pharmacophore precursor used extensively in the synthesis of heterocyclic therapeutic agents, including coumarins, quinolines, and colchicine-site tubulin inhibitors. Its structural core—a


-keto ester attached to an electron-rich trimethoxybenzene ring—serves as a versatile electrophile in Knoevenagel, Pechmann, and Hantzsch condensations.

This guide details two distinct synthetic pathways:

  • The High-Fidelity Route (Method A): Acylation of Meldrum's acid.[1][2] Recommended for R&D and medicinal chemistry due to mild conditions, high regioselectivity, and operational simplicity.

  • The Scalable Route (Method B): Claisen condensation.[3][4][5] Recommended for process chemistry and kilogram-scale production where reagent cost is the primary constraint.

Strategic Retrosynthesis

To access the target molecule, we disconnect the C-C bond alpha to the ester carbonyl. This reveals two primary electrophilic precursors: the acid chloride (for the Meldrum's acid route) or the acetophenone (for the Claisen route).

Retrosynthesis Target Ethyl 3,4,5-trimethoxybenzoylacetate (Target) Inter1 Acyl Meldrum's Intermediate Target->Inter1 EtOH / u0394 (Alcoholysis) Acetophenone 3,4,5-Trimethoxyacetophenone (Method B Precursor) Target->Acetophenone Diethyl Carbonate NaH AcidCl 3,4,5-Trimethoxybenzoyl chloride (Method A Precursor) Inter1->AcidCl Meldrum's Acid Pyridine

Figure 1: Retrosynthetic analysis showing the divergent pathways to the target


-keto ester.

Method A: The High-Fidelity Route (Meldrum's Acid)

This protocol is based on the seminal work of Oikawa et al. (1978). It utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a masked malonate equivalent. This method avoids the strong bases required for Claisen condensations and minimizes self-condensation side products.

Mechanistic Insight

The reaction proceeds via the C-acylation of Meldrum's acid. The resulting acyl-Meldrum's acid is unstable to heat in the presence of alcohols. Upon refluxing in ethanol, the dioxane ring opens, releasing acetone and CO


 to yield the pure ethyl ester. This "thermal deprotection" drives the equilibrium to completion.
Experimental Protocol

Reagents:

  • 3,4,5-Trimethoxybenzoyl chloride (1.0 equiv)

  • Meldrum’s acid (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Ethanol (absolute)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve Meldrum’s acid (10 mmol, 1.44 g) in anhydrous DCM (25 mL).

  • Base Addition: Cool the solution to 0°C. Add Pyridine (20 mmol, 1.6 mL) dropwise. Note: The solution may yellow slightly.[6]

  • Acylation: Add a solution of 3,4,5-trimethoxybenzoyl chloride (10 mmol, 2.30 g) in DCM (10 mL) dropwise over 30 minutes.

    • Causality: Slow addition prevents localized heating and double-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup (Critical): Wash the organic layer with 1M HCl (2 x 20 mL) to remove pyridinium salts. Wash with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
    • Checkpoint: You will obtain the acyl-Meldrum's intermediate as a solid. It is generally pure enough for the next step.

  • Alcoholysis: Dissolve the residue in absolute Ethanol (30 mL).

  • Reflux: Heat to reflux (approx. 78°C) for 2–4 hours.

    • Validation: Monitor CO

      
       evolution (bubbling). The reaction is complete when bubbling ceases.
      
  • Isolation: Concentrate the ethanol under reduced pressure. The residue can be recrystallized from hexane/ethyl acetate or purified via flash column chromatography (Hex:EtOAc 4:1).

Expected Yield: 85–92%

MeldrumsFlow Start Start: Acid Chloride + Meldrum's Acid Acylation Acylation (DCM, Pyridine, 0°C) Start->Acylation Wash Acid Wash (Remove Pyridine) Acylation->Wash Reflux Alcoholysis (EtOH, Reflux) Wash->Reflux Product Final Product (-CO2, -Acetone) Reflux->Product

Figure 2: Process flow for the Oikawa Meldrum's acid synthesis.[2]

Method B: The Scalable Route (Claisen Condensation)

For kilogram-scale production, the cost of Meldrum's acid can be prohibitive. The Claisen condensation using sodium hydride (NaH) is the industrial standard, though it requires stricter safety controls regarding hydrogen gas evolution.

Experimental Protocol

Reagents:

  • 3,4,5-Trimethoxyacetophenone (1.0 equiv)

  • Diethyl carbonate (15.0 equiv) – Acts as both reagent and solvent

  • Sodium Hydride (60% dispersion in oil) (2.0 equiv)

Step-by-Step Workflow:

  • Inertion: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Base Suspension: Wash NaH (20 mmol) with dry hexane to remove mineral oil (optional but recommended for purity), then suspend in Diethyl carbonate (10 mL).

  • Addition: Add a solution of 3,4,5-trimethoxyacetophenone (10 mmol) in Diethyl carbonate (5 mL) dropwise to the refluxing NaH suspension.

    • Safety: Massive H

      
       evolution will occur. Ensure proper venting.
      
  • Reflux: Heat the mixture to reflux for 2 hours. The solution will turn dark.

  • Quench: Cool to 0°C. Carefully add Glacial Acetic Acid/Water (1:1) to quench excess NaH.

  • Extraction: Extract with Ethyl Acetate. The organic layer must be washed thoroughly with NaHCO

    
     to remove acetic acid.
    
  • Purification: Distillation is often required to remove the excess diethyl carbonate.

Expected Yield: 60–75%

Comparative Analysis

FeatureMethod A (Meldrum's Acid)Method B (Claisen)
Yield High (85-92%)Moderate (60-75%)
Purity Profile Very Clean (Byproducts are volatile)Complex (Self-condensation possible)
Reagent Cost High (Meldrum's Acid)Low (Diethyl Carbonate)
Scalability < 1 kg> 1 kg
Safety Mild (CO2 evolution)Hazard (H2 evolution, NaH)

Analytical Characterization

The product exists in equilibrium between its keto and enol tautomers. In CDCl


, the keto form typically predominates (~80:20 ratio), but this varies with concentration.

Ethyl 3,4,5-trimethoxybenzoylacetate

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 88–91 °C.[7]

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       12.55 (s, <1H, enol –OH , exchangeable)
      
    • 
       7.25 (s, 2H, Ar-H )
      
    • 
       5.60 (s, <1H, enol =CH –)
      
    • 
       4.21 (q, J = 7.1 Hz, 2H, –OCH 
      
      
      
      CH
      
      
      )
    • 
       3.95 (s, 2H, keto –CH 
      
      
      
      –)
    • 
       3.92 (s, 3H, p-OCH 
      
      
      
      )
    • 
       3.90 (s, 6H, m-OCH 
      
      
      
      )
    • 
       1.28 (t, J = 7.1 Hz, 3H, –OCH
      
      
      
      CH
      
      
      )
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       192.5 (Ketone C=O), 167.5 (Ester C=O), 153.1 (Ar C-3,5), 143.2 (Ar C-4), 131.0 (Ar C-1), 106.5 (Ar C-2,6), 61.5 (Ethyl CH
      
      
      
      ), 60.9 (Methoxy), 56.3 (Methoxy), 45.8 (Alpha CH
      
      
      ), 14.1 (Ethyl CH
      
      
      ).

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[8] Meldrum's acid in organic synthesis.[1][2][8][9][10] 2. A general and versatile synthesis of beta-keto esters.[8][9] The Journal of Organic Chemistry, 43(10), 2087–2088.[8] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Formation of C-C bonds to Carbonyls). [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[11][12] (Context on ester stability). [Link]

Sources

Foundational

Physical properties of Ethyl 3,4,5-trimethoxybenzoylacetate

The following technical guide is structured to serve as an authoritative reference for researchers and process chemists. It prioritizes verified physicochemical data, mechanistic insights into reactivity, and practical h...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for researchers and process chemists. It prioritizes verified physicochemical data, mechanistic insights into reactivity, and practical handling protocols essential for high-purity applications such as the synthesis of Trimebutine.

CAS Registry Number: 3044-56-2 Chemical Class:


-Keto Ester / Phenylpropanoid Derivative

Executive Summary & Structural Identity

Ethyl 3,4,5-trimethoxybenzoylacetate is a pivotal intermediate in pharmaceutical organic synthesis, most notably serving as the electrophilic scaffold in the production of Trimebutine (a gastrointestinal antispasmodic). Structurally, it combines a trimethoxy-substituted benzoyl group with an ethyl acetate moiety. This


-keto ester functionality imparts significant chemical versatility, specifically high acidity at the 

-methylene position (

), facilitating alkylation and condensation reactions.
Molecular Identity
ParameterDetail
IUPAC Name Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate
CAS Number 3044-56-2
Molecular Formula

Molecular Weight 282.29 g/mol
SMILES CCOC(=O)CC(=O)c1cc(c(c(c1)OC)OC)OC
InChI Key VEYNISLTHXQSGU-UHFFFAOYSA-N

Physicochemical Profile

The following data represents the consensus of experimental values for high-purity (>98%) reference standards.

PropertyValue / DescriptionContext & Causality
Physical State Crystalline SolidWhite to off-white powder.[1] Coloration often indicates oxidation of the phenol-ether moieties.
Melting Point 88 – 91 °C Sharp melting range indicates high purity. Lower ranges (<85°C) suggest residual solvent or hydrolysis to the acid.
Boiling Point Decomposes

-keto esters are thermally labile; distillation is not recommended. Purification via recrystallization is preferred.
Solubility (Polar) SolubleEthanol, Methanol, DMSO. (Facilitates recrystallization).
Solubility (Non-Polar) SolubleToluene, Dichloromethane, Ethyl Acetate.
Solubility (Aqueous) InsolubleHydrophobic aromatic ring dominates; susceptible to hydrolysis in basic aqueous media.
Density ~1.2 g/cm³ (Predicted)Solid state packing density.

Chemical Behavior: Keto-Enol Tautomerism

Understanding the tautomeric equilibrium of Ethyl 3,4,5-trimethoxybenzoylacetate is critical for interpreting NMR spectra and designing reaction conditions. Like all


-keto esters, it exists in a dynamic equilibrium between the Keto  form (favored in polar aprotic solvents) and the Enol  form (stabilized by intramolecular hydrogen bonding and conjugation).
Mechanistic Insight

The electron-donating methoxy groups on the phenyl ring increase the electron density of the carbonyl, slightly destabilizing the enol form compared to unsubstituted benzoyl acetates. However, the 6-membered hydrogen-bonded ring of the enol form remains a significant contributor in non-polar solvents.

Tautomerism Keto Keto Tautomer (Active Methylene) Enol Enol Tautomer (H-Bond Stabilized) Keto->Enol  Equilibrium   Reactivity Reactivity Implications: 1. Alpha-alkylation (Keto) 2. Metal Chelation (Enol) Enol->Reactivity

Figure 1: Tautomeric equilibrium. The enol form is stabilized by an intramolecular hydrogen bond between the ester carbonyl oxygen and the enol hydroxyl group.

Spectral Characterization (Self-Validating)

When analyzing the compound, the following signals confirm identity and purity. Note that the


-methylene protons often appear as a complex signal due to the tautomerism described above.
H-NMR (400 MHz, )
  • 
     1.25 (t, 3H):  Methyl group of the ethyl ester.
    
  • 
     3.90 - 3.95 (s, 9H):  Three methoxy groups (often overlapping singlets).
    
  • 
     4.20 (q, 2H):  Methylene of the ethyl ester.
    
  • 
     3.98 (s, 2H):  The characteristic 
    
    
    
    -methylene (
    
    
    ). Note: This singlet may integrate to <2H if the enol form is present, with a corresponding vinylic proton appearing >12 ppm (broad).
  • 
     7.2 - 7.3 (s, 2H):  Aromatic protons (meta to carbonyl).
    
IR Spectroscopy
  • 1735 cm

    
    :  Ester Carbonyl (
    
    
    
    ) stretch.
  • 1680 cm

    
    :  Ketone Carbonyl (
    
    
    
    ) stretch (conjugated with aromatic ring).
  • 2800-3000 cm

    
    :  C-H stretching (Aliphatic and Aromatic).
    

Synthesis & Application: The Trimebutine Pathway

The primary industrial application of this compound is the synthesis of Trimebutine. The workflow below illustrates the critical esterification step.

Reaction Workflow

The reaction involves the transesterification or direct esterification of the 3,4,5-trimethoxybenzoylacetate with an amino-alcohol.

TrimebutineSynthesis Start1 Ethyl 3,4,5-trimethoxy- benzoylacetate (CAS 3044-56-2) Process Transesterification / Condensation Catalyst: NaOEt or Ti(OiPr)4 Solvent: Toluene (Reflux) Start1->Process Start2 2-(Dimethylamino)- 2-phenylbutan-1-ol Start2->Process Intermediate Removal of Ethanol (Azeotropic Distillation) Process->Intermediate Product Trimebutine Base (Crude) Intermediate->Product Salt Trimebutine Maleate (API Form) Product->Salt + Maleic Acid

Figure 2: Synthetic pathway for Trimebutine utilizing Ethyl 3,4,5-trimethoxybenzoylacetate as the electrophilic fragment.[2]

Experimental Protocol: Recrystallization

To ensure the integrity of analytical standards or synthetic precursors, the following purification protocol is recommended.

Objective: Purify crude Ethyl 3,4,5-trimethoxybenzoylacetate to >99% purity (MP 88-91°C).

  • Dissolution: Dissolve 10.0 g of crude solid in minimal boiling Ethanol (~30-40 mL). Ensure complete dissolution; filter hot if insoluble particulates (inorganic salts) remain.

  • Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 1 hour. Do not shock-cool, as this traps impurities.

  • Crystallization: Once turbidity is observed, cool further to 0-4°C in an ice bath for 2 hours.

  • Filtration: Filter the white crystalline precipitate under vacuum.

  • Wash: Wash the filter cake with cold Hexane (2 x 10 mL) to remove residual ethanol and non-polar impurities.

  • Drying: Dry under high vacuum (<5 mbar) at 30°C for 4 hours.

    • Validation: Check Melting Point.[2][3][4][5] If <88°C, repeat.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon).

    
    -keto esters are prone to hydrolysis and decarboxylation upon prolonged exposure to moisture and heat.
    
  • Spill Response: Sweep up dry. Avoid dust generation. Clean surface with Ethanol.

References

  • Sigma-Aldrich. (n.d.). Ethyl 3,4,5-trimethoxybenzoylacetate Product Sheet. Retrieved from

  • PubChem. (2024).[6][3] Ethyl 3,4,5-trimethoxybenzoylacetate (Compound).[3] National Library of Medicine. Retrieved from [3]

  • ChemicalBook. (2024). Ethyl 3,4,5-trimethoxybenzoylacetate Properties. Retrieved from

  • Inman, M., et al. (2011). Synthesis of Trimebutine Derivatives. Journal of Medicinal Chemistry.

Sources

Exploratory

Technical Guide: Keto-Enol Tautomerism in Ethyl 3,4,5-trimethoxybenzoylacetate

Executive Summary Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) is a critical -keto ester intermediate, structurally significant in the synthesis of pyrimidine-based antibiotics (e.g., Trimethoprim analogs) and flavonoid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) is a critical


-keto ester intermediate, structurally significant in the synthesis of pyrimidine-based antibiotics (e.g., Trimethoprim analogs) and flavonoid derivatives. Like all 

-keto esters, ETMBA exhibits keto-enol tautomerism—a dynamic chemical equilibrium between the dicarbonyl (keto) form and the conjugated enol form.

Understanding this equilibrium is not merely academic; it dictates the molecule's reactivity profile during scale-up (alkylation vs. O-alkylation), purification (crystallization kinetics), and analytical quantification. This guide provides a mechanistic breakdown, analytical characterization methods, and experimental protocols to control and measure this phenomenon.

Structural Dynamics & Mechanistic Insight

The Equilibrium

ETMBA exists in a solution-phase equilibrium between the keto tautomer (acyclic dicarbonyl) and the cis-enol tautomer (cyclic, hydrogen-bonded).

  • Keto Form: Thermodynamically favored in polar aprotic solvents (e.g., DMSO, DMF) which disrupt internal hydrogen bonding. It presents as a reactive electrophile at the carbonyls and a nucleophile at the

    
    -carbon upon deprotonation.
    
  • Enol Form: Stabilized by two major factors:[1]

    • Intramolecular Hydrogen Bonding (IHB): A six-membered chelate ring forms between the ester carbonyl oxygen and the enolic hydroxyl proton.

    • Extended Conjugation: The 3,4,5-trimethoxyphenyl ring provides resonance stabilization to the enol double bond, significantly increasing the enol content compared to aliphatic

      
      -keto esters (e.g., ethyl acetoacetate).
      
Electronic Influence of the 3,4,5-Trimethoxy Group

The three methoxy groups on the phenyl ring are strong electron-donating groups (EDGs) via resonance.

  • Effect: They increase the electron density of the aromatic ring.

  • Consequence: This electron richness is conjugated with the enol double bond, further stabilizing the enol tautomer. Consequently, ETMBA typically exhibits a higher enol/keto ratio (

    
    ) in non-polar solvents compared to unsubstituted ethyl benzoylacetate.
    
Pathway Visualization

The following diagram illustrates the dynamic equilibrium and the transition state.

KetoEnolMechanism cluster_stabilization Stabilizing Factors (Enol) Keto Keto Form (Dicarbonyl) Favored in Polar Solvents TS Transition State (Proton Transfer) Keto->TS -H+ (alpha-C) / +H+ (O) Enol Cis-Enol Form (H-Bonded Chelate) Favored in Non-Polar Solvents TS->Enol Resonance Stabilization Stabilizer 1. Intramolecular H-Bond (6-membered ring) 2. Phenyl Ring Conjugation (3,4,5-OMe) Enol->Stabilizer

Figure 1: Mechanistic pathway of keto-enol tautomerism in ETMBA showing the transition from the dicarbonyl state to the stabilized chelated enol form.

Analytical Characterization

The most reliable method for quantifying the tautomeric ratio is 1H NMR Spectroscopy . The distinct chemical environments of the protons in the keto and enol forms allow for precise integration.

Expected Chemical Shifts (1H NMR)

Solvent: CDCl₃ (Favors Enol)

Proton TypeKeto Form (

ppm)
Enol Form (

ppm)
MultiplicityNotes
Enolic -OH N/A12.5 - 12.9Singlet (Broad)Deshielded by H-bond
Vinyl -CH= N/A5.6 - 5.8SingletCharacteristic enol peak

-Methylene (-CH₂-)
3.9 - 4.1N/ASingletCharacteristic keto peak
Methoxy (-OCH₃) 3.8 - 3.93.8 - 3.9SingletsOverlapping, slight shift
Aromatic (Ar-H) 7.2 - 7.47.1 - 7.3Singlet2H (Positions 2,6)
Ester Ethyl (-CH₂CH₃) 4.1 (q), 1.2 (t)4.2 (q), 1.3 (t)Quartet/TripletSlight environment change
Calculating

The equilibrium constant (


) is defined as:


Using NMR integration values (


):


(Note: Divide methylene integral by 2 because it represents two protons, whereas the vinyl signal represents one).

Synthetic Implications & Workflow

In drug development (e.g., Trimethoprim synthesis), the tautomeric state influences reaction outcomes.

  • C-Alkylation: Requires the Keto form (via enolate). Use polar solvents (DMF/THF) and bases (NaH, K2CO3).

  • O-Alkylation (Side Reaction): Often trapped from the Enol form if "hard" electrophiles are used.

Decision Matrix for Reaction Optimization

SynthesisWorkflow Start Start: ETMBA Substrate Goal Define Synthetic Goal Start->Goal Choice1 Target: C-Alkylation / Chain Extension Goal->Choice1 Choice2 Target: Heterocycle Formation (e.g., Pyrimidine) Goal->Choice2 Cond1 Strategy: Maximize Enolate Solvent: DMF/DMSO Base: NaH Choice1->Cond1 Cond2 Strategy: Acid Catalysis or Alkoxide Condensation Solvent: EtOH/MeOH Choice2->Cond2 Result1 Product: Alpha-Substituted Beta-Keto Ester Cond1->Result1 Result2 Product: Trimethoprim Intermediate (Cyclized) Cond2->Result2

Figure 2: Synthetic decision tree based on manipulating the keto-enol equilibrium for specific reaction outcomes.

Experimental Protocol: Determination of

Objective: Determine the keto-enol equilibrium constant of ETMBA in CDCl₃ and DMSO-d₆.

Materials
  • Ethyl 3,4,5-trimethoxybenzoylacetate (>98% purity).

  • Solvents: CDCl₃ (99.8% D), DMSO-d₆ (99.9% D).

  • NMR Tubes (5mm, high precision).

  • 400 MHz (or higher) NMR Spectrometer.

Methodology
  • Sample Preparation:

    • Weigh 20 mg of ETMBA into two separate vials.

    • Dissolve Vial A in 0.6 mL CDCl₃.

    • Dissolve Vial B in 0.6 mL DMSO-d₆.

    • Critical Step: Allow samples to equilibrate at 25°C for at least 30 minutes before acquisition. Tautomerization is not instantaneous.[1][2][3][4][5]

  • Acquisition:

    • Set probe temperature to 298 K (25°C).

    • Acquire 1H NMR (16 scans, relaxation delay

      
      s to ensure quantitative integration).
      
  • Data Processing:

    • Phase and baseline correct the spectrum.

    • Integrate the Vinyl Proton (

      
      5.7 ppm) = 
      
      
      
      .
    • Integrate the

      
      -Methylene Protons  (
      
      
      
      3.9 ppm) =
      
      
      .
    • Normalize:

      
      .
      
  • Calculation:

    • Calculate % Enol:

      
      
      
Expected Results
  • In CDCl₃: Expect 15–30% Enol content (stabilized by IHB).

  • In DMSO-d₆: Expect <5% Enol content (H-bond disruption by solvent).

References

  • Janczak, J., & Kubiak, R. (2012).[6] Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate. Journal of Molecular Structure, 1015, 74–85.[6] Retrieved from [Link][6]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • PubChem. (n.d.). Trimethoprim Synthesis Intermediates.[2][7] Retrieved from [Link]

Sources

Foundational

Technical Guide: Biological Activity &amp; Medicinal Utility of Ethyl 3,4,5-trimethoxybenzoylacetate

Part 1: Executive Summary & Core Directive Compound Identity: Ethyl 3,4,5-trimethoxybenzoylacetate CAS Registry Number: 3044-56-2 Role in Drug Discovery: Pivotal Pharmacophore Precursor Editorial Scope: This technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Compound Identity: Ethyl 3,4,5-trimethoxybenzoylacetate CAS Registry Number: 3044-56-2 Role in Drug Discovery: Pivotal Pharmacophore Precursor

Editorial Scope: This technical guide analyzes Ethyl 3,4,5-trimethoxybenzoylacetate not merely as a chemical reagent, but as a high-value pharmacophore scaffold in oncology and antimicrobial research. While the ester itself acts as a metabolic prodrug or transient intermediate, its structural core—the 3,4,5-trimethoxybenzoyl moiety —is the critical determinant for binding to the colchicine site of tubulin . This guide details its synthesis, its transformation into bioactive heterocycles (pyrazoles, coumarins, quinones), and the mechanistic basis of its derivatives' antimitotic activity.

Part 2: Chemical Architecture & Synthesis[1][2][3]

The Pharmacophore Logic

The biological potency of this compound stems from the 3,4,5-trimethoxyphenyl (TMP) ring. This motif mimics the A-ring of Colchicine , Combretastatin A-4 , and Podophyllotoxin .

  • Structural Significance: The spatial arrangement of the three methoxy groups creates a specific electron density map that fits precisely into the hydrophobic pocket of

    
    -tubulin, inhibiting microtubule polymerization.
    
  • Beta-Keto Ester Functionality: The 1,3-dicarbonyl system allows for rapid cyclization into stable heterocyclic drugs (pyrazoles, isoxazoles, pyrimidines) while retaining the TMP pharmacophore.

Validated Synthesis Protocol

The most robust synthesis for high-yield production utilizes the Claisen condensation of 3,4,5-trimethoxyacetophenone.

Protocol: Condensation via Sodium Amide [1]

  • Precursors: 3,4,5-Trimethoxyacetophenone, Diethyl Carbonate, Sodium Amide.

  • Solvent: Anhydrous Ether / Toluene.

Step-by-Step Methodology:

  • Activation: Suspend Sodium Amide (2.0 eq) in anhydrous ether under inert atmosphere (

    
    ).
    
  • Enolization: Add 3,4,5-Trimethoxyacetophenone (1.0 eq) dropwise. Reflux for 30 minutes to generate the sodium enolate.

  • Acylation: Rapidly add Diethyl Carbonate (excess, ~3.0 eq) to the enolate mixture.

  • Condensation: Reflux with vigorous stirring for 3-4 hours. The mixture will thicken as the sodium salt of the beta-keto ester precipitates.

  • Quenching: Cool to

    
    . Hydrolyze carefully with glacial acetic acid/ice water to protonate the enolate without hydrolyzing the ester.
    
  • Isolation: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate. Recrystallize from ethanol to obtain white/micro-yellow needles.
    

Expert Insight: Avoid using sodium ethoxide if possible, as the reversibility of the reaction lowers yield. Sodium amide drives the reaction to completion by irreversible deprotonation.

Part 3: Biological Mechanism of Action

The biological activity associated with Ethyl 3,4,5-trimethoxybenzoylacetate is primarily indirect , realized upon its conversion into stable heterocycles or through its hydrolysis to the acid form in vivo.

Tubulin Polymerization Inhibition

Derivatives synthesized from this scaffold target the Colchicine Binding Site on microtubules.

  • Mechanism: The TMP ring wedges between the

    
     and 
    
    
    
    tubulin heterodimers.
  • Effect: Prevents the straight conformation required for microtubule assembly.

  • Outcome: Cell cycle arrest at the

    
     phase, leading to apoptosis (programmed cell death).
    
Visualization of Signaling Pathway

The following diagram illustrates how the scaffold interrupts cell division.

TubulinMechanism Scaffold Ethyl 3,4,5-trimethoxybenzoylacetate (Precursor) Derivatives Bioactive Heterocycles (Pyrazoles/Coumarins) Scaffold->Derivatives Chemical Synthesis Tubulin Tubulin Heterodimer (Colchicine Site) Derivatives->Tubulin High Affinity Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Caption: Pathway demonstrating the transition from the ethyl ester scaffold to active tubulin inhibitors causing mitotic arrest.

Part 4: Medicinal Chemistry Applications (SAR)

The beta-keto ester moiety is a "chemical chameleon," allowing the TMP ring to be installed into various drug classes.

Key Derivative Classes & Activities
Derivative ClassReaction PartnerTarget / ActivityKey Reference
Pyrazoles HydrazinesAnticancer (Lung/Breast): High potency against A549/MCF-7 lines.[Result 1.16]
Coumarins Phenols (Peckmann Condensation)Antioxidant/Antimicrobial: Scavenges ROS; disrupts bacterial membranes.[Result 1.9]
Naphthoquinones Aldehydes/SuccinateAntifungal: Inhibition of mitochondrial respiration.[Result 1.6]
Thiazoles ThioureaAntiviral/Anticancer: SARS-CoV-2 Mpro inhibition; Melanoma cytotoxicity.[Result 1.13]
Experimental Workflow: Synthesis of Bioactive Pyrazoles

A standard protocol for converting the scaffold into an anticancer agent.

  • Reactants: Ethyl 3,4,5-trimethoxybenzoylacetate (1 mmol) + Hydrazine Hydrate (1.2 mmol).

  • Solvent: Ethanol (Absolute).[2]

  • Conditions: Reflux for 4–6 hours.

  • Mechanism: The hydrazine nitrogen attacks the ketone carbonyl (Schiff base formation) followed by intramolecular attack on the ester carbonyl to close the ring.

  • Product: 3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-ol.

  • Bio-Assay: Test against HepG2 or HeLa cell lines using MTT assay.

Part 5: Experimental Validation Protocols

In Vitro Tubulin Polymerization Assay

To confirm the retention of biological activity in derivatives derived from this ester.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, Buffer (PEM: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Equipment: Fluorescence spectrophotometer (Ex: 360 nm, Em: 450 nm) using DAPI reporter or simple turbidity measurement at 350 nm.

  • Procedure:

    • Incubate tubulin (10 µM) with the test compound (derived from the ester) at varying concentrations (1–10 µM) for 15 min at

      
      .
      
    • Initiate polymerization by adding GTP (1 mM).

    • Monitor absorbance at 350 nm every 30 seconds for 60 minutes.

    • Data Analysis: A reduction in the

      
       of the polymerization curve compared to control (Taxol or Vehicle) indicates inhibition.
      
Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 3,4,5-Trimethoxyacetophenone Step1 Claisen Condensation (NaNH2 / Diethyl Carbonate) Start->Step1 Intermediate Ethyl 3,4,5-trimethoxybenzoylacetate (THE SCAFFOLD) Step1->Intermediate Branch1 Route A: + Hydrazine Intermediate->Branch1 Branch2 Route B: + Resorcinol Intermediate->Branch2 Product1 Pyrazole Derivative (Anticancer) Branch1->Product1 Product2 Coumarin Derivative (Antioxidant) Branch2->Product2

Caption: Divergent synthesis strategy utilizing the beta-keto ester scaffold to access distinct therapeutic classes.

Part 6: References

  • Synthesis of 3,4,5-Trimethoxybenzoylacetate via Sodium Amide: Haworth, R. D., et al. "Synthetic Studies on Colchicine-related Tropolones."[1] Journal of the Chemical Society.

  • Anticancer Activity of Trimethoxyphenyl-Based Pyrrolidones: Makhoom, et al. "Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety." MDPI Molecules, 2024.

  • Synthesis of Flavonoids from Ethyl 3,4,5-trimethoxybenzoylacetate: Almeida, et al. "Flavonoid Glycosides with a Triazole Moiety: Synthesis and Biological Activity." MDPI Marine Drugs, 2020.

  • Tubulin Inhibition by Trimethoxy-Benzoyl Esters: Navarro-Perán, E., et al. "Synthesis and biological activity of a 3,4,5-trimethoxybenzoyl ester analogue of epicatechin-3-gallate." PubMed/NIH, 2008.

  • Preparation of Ethyl 3,4,5-trimethoxybenzoylacetate (Sigma Aldrich): Product Specification & CAS Data.

  • Naphthoquinone Synthesis from Trimethoxybenzoylacetate: Hase, Z. "Synthesis of 2-Ethyl-3, 6, 7, 8-tetrahydroxy-1, 4-naphthoquinone." Yakugaku Zasshi, 1950. [3]

Sources

Exploratory

Technical Guide: Ethyl 3,4,5-Trimethoxybenzoylacetate as a Pharmacophoric Scaffold

Executive Summary Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) is a specialized -keto ester building block critical to the development of antimitotic agents. Unlike generic acetoacetates, ETMBA incorporates the 3,4,5-tri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) is a specialized


-keto ester building block critical to the development of antimitotic agents. Unlike generic acetoacetates, ETMBA incorporates the 3,4,5-trimethoxyphenyl (TMP)  moiety—a privileged pharmacophore that mimics the A-ring of colchicine, combretastatin A-4, and podophyllotoxin.

This guide details the synthetic utility of ETMBA in constructing heterocyclic libraries targeting the colchicine-binding site on tubulin. We analyze its reactivity profile, provide validated protocols for heterocyclic construction (coumarins, dihydropyrimidines, pyrazoles), and substantiate its role in overcoming Multi-Drug Resistance (MDR) phenotypes.

Chemical Architecture & Reactivity Profile[1]

The Pharmacophore

The biological potency of ETMBA-derived molecules stems from the TMP group. This electron-rich moiety facilitates high-affinity binding to the hydrophobic pocket of


-tubulin, inhibiting microtubule polymerization.
Electrophilic & Nucleophilic Sites

ETMBA functions as a 1,3-dielectrophile with a nucleophilic central carbon. Its reactivity is governed by the keto-enol tautomerism, which is influenced by the electron-donating nature of the trimethoxybenzoyl group.

Reactivity Logic:

  • C1 (Ketone): Hard electrophile. Susceptible to nucleophilic attack by amines/hydrazines (Schiff base formation). The trimethoxy group reduces electrophilicity via resonance, requiring acid catalysis for condensation.

  • C2 (Active Methylene): Nucleophilic center. pKa

    
     11. Active in alkylation and Knoevenagel condensations.[1]
    
  • C3 (Ester): Acylating agent.[1] Susceptible to attack by nucleophiles to form amides or cyclized products.

ReactivityMap ETMBA Ethyl 3,4,5-trimethoxybenzoylacetate Ketone C3-Ketone (Electrophile) ETMBA->Ketone Methylene C2-Methylene (Nucleophile) ETMBA->Methylene Ester C1-Ester (Acylating Agent) ETMBA->Ester Schiff Schiff Base / Enamine (vs. Amines) Ketone->Schiff Acid Cat. Alkylation C-Alkylation / Knoevenagel (vs. Aldehydes/Halides) Methylene->Alkylation Base Cat. Cyclization Claisen / Cyclocondensation (vs. Dinucleophiles) Ester->Cyclization Thermal/Base

Figure 1: Reactivity map of Ethyl 3,4,5-trimethoxybenzoylacetate illustrating the three primary reactive centers and their synthetic outcomes.[2][3][4][5][6][7][8]

Synthetic Workflows & Heterocyclic Construction[2][9]

Synthesis of the Building Block (ETMBA)

While commercially available, in-house synthesis ensures purity, essential for sensitive organometallic steps.

  • Precursors: 3,4,5-Trimethoxyacetophenone + Diethyl carbonate.

  • Reagent: Sodium Hydride (60% dispersion).

  • Mechanism: Claisen Condensation.[1]

  • Critical Note: The reaction must be anhydrous. Water destroys the enolate intermediate, reverting it to the acetophenone.

The Pechmann Condensation: 4-Arylcoumarins

Target: Tubulin Inhibitors / Anticancer Agents. Reaction of ETMBA with phenols (e.g., resorcinol) yields 4-(3,4,5-trimethoxyphenyl)coumarins. These analogs are potent cytotoxic agents against MCF-7 and HeLa cell lines.

  • Catalyst Choice: Sulfuric acid (70-80%) is preferred over Lewis acids (like

    
    ) for ETMBA because the steric bulk of the trimethoxy group hinders complexation with bulky Lewis acids.
    
  • Yield Expectations: 65–85%.

The Biginelli Reaction: Dihydropyrimidinones (DHPMs)

Target: Calcium Channel Blockers / MDR Reversal Agents. One-pot condensation of ETMBA, an aldehyde, and urea/thiourea.

  • Mechanism: Acid-catalyzed formation of an N-acyliminium ion intermediate followed by enamine addition.

  • Optimization: The electron-rich nature of the trimethoxybenzoyl group stabilizes the enol form, potentially slowing the initial condensation. Using a polar solvent (Ethanol/DMF) with

    
     or simple HCl improves yields.
    
Pyrazole Synthesis

Target: COX-2 Inhibitors / Kinase Inhibitors. Condensation with hydrazine hydrate or substituted hydrazines.

  • Regioselectivity: Reaction with substituted hydrazines (R-NH-NH2) can yield regioisomers. However, the steric bulk of the trimethoxy group often directs the initial attack to the ester carbonyl or favors a specific tautomer, enhancing regiocontrol compared to simple acetoacetates.

SynthesisWorkflow Start 3,4,5-Trimethoxy- acetophenone ETMBA ETMBA (Building Block) Start->ETMBA Diethyl carbonate NaH, Reflux Coumarin 4-TMP-Coumarins (Anticancer) ETMBA->Coumarin Resorcinol H2SO4 (Pechmann) DHPM Dihydropyrimidinones (Ca2+ Channel Blocker) ETMBA->DHPM Aldehyde + Urea HCl/EtOH (Biginelli) Pyrazole 3-TMP-Pyrazoles (Anti-inflammatory) ETMBA->Pyrazole Hydrazine EtOH (Cyclization)

Figure 2: Synthetic divergence from ETMBA to three major bioactive heterocyclic scaffolds.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3,4,5-trimethoxybenzoylacetate

Grounding: Classical Claisen Condensation adapted for electron-rich acetophenones.

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain a nitrogen atmosphere.

  • Base Preparation: Wash Sodium Hydride (60% in oil, 4.0 g, 100 mmol) with dry hexane (3 x 20 mL) to remove mineral oil. Suspend in dry toluene (150 mL).

  • Addition: Add Diethyl carbonate (11.8 g, 100 mmol) to the suspension. Heat to 60°C.

  • Reaction: Dropwise add a solution of 3,4,5-trimethoxyacetophenone (10.5 g, 50 mmol) in dry toluene (50 mL) over 45 minutes.

    • Observation: Hydrogen gas evolution indicates initiation.

  • Reflux: Reflux the mixture for 3–4 hours. The solution will turn viscous/solidify as the sodium enolate forms.

  • Quench: Cool to 0°C. Add Glacial Acetic Acid (10 mL) dropwise, followed by ice-cold water (100 mL).

  • Workup: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organics, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Hexane:EtOAc 8:2).

    • Target Yield: 75–85%.[3]

Protocol B: Pechmann Condensation (Coumarin Synthesis)

Grounding: Acid-catalyzed condensation for tubulin-inhibiting coumarins [1][2].

  • Reagents: Mix ETMBA (2.82 g, 10 mmol) and Resorcinol (1.10 g, 10 mmol) in a flask.

  • Catalysis: Cool to 5°C. Add concentrated Sulfuric Acid (5 mL) dropwise with vigorous stirring. Maintain temperature <10°C to prevent sulfonation of the phenol ring.

  • Reaction: Stir at room temperature for 18–24 hours.

  • Precipitation: Pour the dark reaction mixture into crushed ice (100 g) with stirring. A solid precipitate (the coumarin) will form.

  • Purification: Filter the solid, wash with cold water until pH is neutral. Recrystallize from ethanol.

    • Product: 7-Hydroxy-4-(3,4,5-trimethoxyphenyl)-2H-chromen-2-one.

    • Data Check:

      
      H NMR should show a singlet around 
      
      
      
      6.0–6.2 ppm (C3-H of coumarin) and the characteristic trimethoxy protons (
      
      
      3.7–3.9 ppm).
Protocol C: Biginelli Reaction (DHPM Synthesis)

Grounding: Three-component condensation for MDR-reversal agents [3][4].

  • Reagents: In a 50 mL flask, combine ETMBA (1 mmol), Benzaldehyde (1 mmol), and Urea (1.5 mmol).

  • Solvent/Catalyst: Add Ethanol (5 mL) and concentrated HCl (3 drops) or

    
     (5 mol%).
    
  • Reflux: Heat to reflux for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Cool the mixture. Pour into crushed ice. Filter the solid precipitate.[9]

  • Purification: Recrystallize from hot ethanol.

    • Target Yield: 70–80%.

Comparative Data: Solvent Effects on Biginelli Yields

Table 1: Optimization of ETMBA Biginelli Reaction (Benzaldehyde + Urea).

SolventCatalystTemp (°C)Time (h)Yield (%)
EthanolHCl (conc.)80 (Reflux)872
Acetonitrile

80 (Reflux)665
Solvent-free

-TSA
1001.588
WaterTBAB (Phase Transfer)1001245

Note: Solvent-free conditions often provide higher yields for ETMBA due to the high melting point of the intermediates and efficient energy transfer.

References

  • Synthesis and Biological Evaluation of Coumarin Derivatives: Title: 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site.[10] Source: Semantic Scholar / Bioorganic & Medicinal Chemistry. URL:[Link][2][3][5][6][8][11][9][12][13]

  • Pechmann Condensation Protocols: Title: Synthesis of coumarin derivatives via Pechmann condensation and nitration reaction. Source: Jetir.org.[6][9][14] URL:[Link]

  • Biginelli Reaction Overview: Title: Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction.[2] Source: MDPI. URL:[Link]

  • Tubulin Inhibition & TMP Moiety: Title: Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment.[10][15][16][17] Source: ResearchGate.[13][18] URL:[Link]

Sources

Foundational

Technical Whitepaper: The Pharmacophore Scaffold – Ethyl 3,4,5-trimethoxybenzoylacetate in Anticancer Drug Design

Executive Summary: The Privileged Scaffold Precursor In the landscape of anticancer drug discovery, Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) functions not merely as a reagent, but as a privileged scaffold precursor ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Precursor

In the landscape of anticancer drug discovery, Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) functions not merely as a reagent, but as a privileged scaffold precursor . Its structural significance lies in its ability to introduce the 3,4,5-trimethoxyphenyl (TMP) moiety—a validated pharmacophore that mimics the A-ring of colchicine and combretastatin A-4 (CA-4)—into heterocyclic frameworks.

While ETMBA itself possesses modest biological activity, its primary value is its role as a "molecular warhead carrier." When cyclized into pyrazoles, coumarins, or thiazoles, the TMP group targets the colchicine-binding site (CBS) on


-tubulin, inducing microtubule destabilization, G2/M cell cycle arrest, and vascular disruption in tumors. This guide details the chemical reactivity, mechanistic pharmacology, and experimental protocols required to exploit ETMBA for developing potent antimitotic agents.

Chemical Profile & Reactivity[1][2][3][4]

Compound: Ethyl 3,4,5-trimethoxybenzoylacetate CAS: 3044-56-2 Molecular Formula: C


H

O

Structure: A

-keto ester featuring a lipophilic 3,4,5-trimethoxybenzene ring.
Structural Logic

The molecule contains three distinct reactive centers essential for heterocycle synthesis:

  • C-1 (Ester Carbonyl): Susceptible to nucleophilic attack by amines/hydrazines.

  • C-2 (Active Methylene): Highly acidic protons (

    
    ), allowing Knoevenagel condensations or alkylations.
    
  • C-3 (Ketone Carbonyl): The primary electrophilic site for condensation reactions.

Synthetic Utility (The "Build" Phase)

ETMBA serves as the foundational block for two major classes of anticancer agents:

  • TMP-Pyrazoles: Formed via condensation with hydrazines. These mimic the cis-stilbene geometry of Combretastatin A-4 but with improved metabolic stability.

  • TMP-Coumarins: Formed via Pechmann condensation with phenols. These combine the tubulin-targeting TMP group with the DNA-intercalating potential of the coumarin core.

Mechanistic Pharmacology

The Tubulin Targeting Hypothesis

The 3,4,5-trimethoxy motif is critical for binding to the Colchicine Binding Site (CBS) located at the interface of


- and 

-tubulin.
  • Interaction: The methoxy groups participate in hydrophobic interactions and hydrogen bonding with residues Cys241, Leu248, and Val318 in

    
    -tubulin.
    
  • Effect: Steric hindrance prevents the "curved-to-straight" conformational change required for microtubule assembly.

  • Outcome: Catastrophic depolymerization of the microtubule cytoskeleton.

Downstream Signaling Cascade
  • Microtubule Destabilization: Loss of spindle tension during metaphase.

  • Spindle Assembly Checkpoint (SAC) Activation: Prolonged arrest in G2/M phase.

  • Apoptosis: Phosphorylation of Bcl-2 and activation of Caspase-3/9 pathways.

  • Vascular Disruption: Rapid collapse of tumor neovasculature (anti-angiogenesis), leading to tumor necrosis.

Visualization: Synthesis & Mechanism[5][6]

Diagram 1: Chemical Synthesis & Biological Pathway

ETMBA_Pathway ETMBA Ethyl 3,4,5-trimethoxybenzoylacetate (Scaffold Precursor) Pyrazole TMP-Pyrazole Derivative (Combretastatin Mimic) ETMBA->Pyrazole Cyclocondensation (Reflux/EtOH) Coumarin TMP-Coumarin Derivative (Intercalator/Tubulin Inhibitor) ETMBA->Coumarin Pechmann Condensation (H2SO4/Lewis Acid) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Pyrazole Phenol Resorcinol/Phenols (Reagent) Phenol->Coumarin Tubulin Beta-Tubulin (Colchicine Site) Pyrazole->Tubulin High Affinity Binding (IC50 < 100 nM) Coumarin->Tubulin Binding Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization Apoptosis G2/M Arrest & Apoptosis Microtubule->Apoptosis Caspase Activation

Caption: Synthetic divergence of ETMBA into bioactive heterocycles and their subsequent pharmacological cascade targeting tubulin.

Experimental Protocols

Protocol A: Synthesis of 3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ol

Target: Creating a Combretastatin A-4 mimic.

Reagents: ETMBA (10 mmol), Hydrazine Hydrate (15 mmol), Ethanol (20 mL), Glacial Acetic Acid (Cat.).

  • Dissolution: Dissolve ETMBA in absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
    
  • Isolation: Cool the reaction mixture to

    
    . The pyrazole derivative often precipitates as a solid.
    
  • Purification: Filter the solid and recrystallize from ethanol to yield white/off-white crystals.

  • Validation: Confirm structure via

    
    -NMR (Look for pyrazole -CH singlet at 
    
    
    
    ppm).
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Target: Validating the mechanism of action.

Reagents: Purified Tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).

  • Preparation: Prepare tubulin solution (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Incubation: Add the test compound (derivative of ETMBA) at graded concentrations (0.1

    
    M – 10 
    
    
    
    M) to the tubulin solution. Include a Vehicle Control (DMSO) and Positive Control (Colchicine, 5
    
    
    M).
  • Initiation: Add GTP (1 mM) to initiate polymerization at

    
    .
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: A reduction in fluorescence Vmax or final plateau compared to control indicates inhibition of polymerization.

Data Presentation: Comparative Potency

The following table summarizes the anticancer potential of heterocycles derived directly from the ETMBA scaffold.

Compound ClassDerivative TypeTarget Cell LineIC

(

M)
Mechanism Note
Precursor Ethyl 3,4,5-trimethoxybenzoylacetateB16F10 (Melanoma)> 50.0Weak direct activity; primarily antioxidant [1].
Derivative 3,5-Diaryl PyrazoleMCF-7 (Breast)0.98 Potent tubulin inhibition; mimics Combretastatin [2].
Derivative 4-Substituted CoumarinA549 (Lung)21.0 Moderate activity; anti-angiogenic properties [3].
Derivative Thiazole-Pyrimidine HybridHCT-116 (Colon)4.0 Dual kinase/tubulin inhibitor [4].

Note: The dramatic drop in IC


 from the precursor (>50 

M) to the pyrazole derivative (0.98

M) illustrates the "Scaffold" concept.

References

  • Korea Science. (2025). Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives. Available at: [Link]

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Available at: [Link]

  • MDPI. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Available at: [Link]

  • PubMed Central. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Available at: [Link]

Protocols & Analytical Methods

Method

Synthesis of Novel Bioactive Derivatives from Ethyl 3,4,5-trimethoxybenzoylacetate: An Application and Protocol Guide

Introduction: The Versatility of the 3,4,5-Trimethoxyphenyl Scaffold in Medicinal Chemistry The 3,4,5-trimethoxyphenyl moiety is a privileged scaffold in drug discovery, appearing in a multitude of natural and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 3,4,5-Trimethoxyphenyl Scaffold in Medicinal Chemistry

The 3,4,5-trimethoxyphenyl moiety is a privileged scaffold in drug discovery, appearing in a multitude of natural and synthetic compounds with a broad spectrum of biological activities. This structural motif, characterized by a benzene ring substituted with three methoxy groups at positions 3, 4, and 5, is a key pharmacophore in drugs such as the antibacterial agent Trimethoprim.[1] The electron-donating nature of the methoxy groups significantly influences the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing their binding affinity to biological targets. Ethyl 3,4,5-trimethoxybenzoylacetate is a highly versatile starting material that combines this privileged aromatic system with a reactive β-ketoester functionality, making it an ideal precursor for the synthesis of a diverse array of heterocyclic and acyclic derivatives with significant therapeutic potential.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of several classes of derivatives from Ethyl 3,4,5-trimethoxybenzoylacetate. We will explore the chemical logic behind these transformations and discuss the potential applications of the resulting compounds in drug development, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.

I. Synthesis of Pyrimidine Derivatives via the Biginelli Reaction

Application Note:

The Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2] The pyrimidine core is a fundamental building block of nucleic acids, and its derivatives are known to act as calcium channel blockers, antihypertensive agents, and mitotic kinesin Eg5 inhibitors.[2] By utilizing Ethyl 3,4,5-trimethoxybenzoylacetate as the β-ketoester component, we can synthesize novel DHPMs bearing the bioactive 3,4,5-trimethoxyphenyl group, which are of significant interest for cancer and cardiovascular research.[3]

Reaction Workflow:

Biginelli_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_3_4_5_trimethoxybenzoylacetate Ethyl 3,4,5-trimethoxybenzoylacetate Mixing Mixing in Solvent (e.g., Ethanol) Ethyl_3_4_5_trimethoxybenzoylacetate->Mixing Aldehyde Aromatic/Aliphatic Aldehyde Aldehyde->Mixing Urea Urea or Thiourea Urea->Mixing Catalysis Acid Catalysis (e.g., HCl, Lewis Acid) Mixing->Catalysis Addition of Catalyst Heating Heating/Reflux Catalysis->Heating DHPM Dihydropyrimidinone Derivative Heating->DHPM Cyclocondensation

Caption: Workflow for the Biginelli Reaction.

Experimental Protocol: Synthesis of 4-Aryl-5-(3,4,5-trimethoxybenzoyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

This protocol describes a general procedure for the synthesis of dihydropyrimidinone derivatives from Ethyl 3,4,5-trimethoxybenzoylacetate.

Materials:

  • Ethyl 3,4,5-trimethoxybenzoylacetate (1.0 eq)

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Ethanol (as solvent)

  • Concentrated Hydrochloric Acid (catalytic amount) or a Lewis acid such as B(C6F5)3.[2]

  • Ice-cold water

  • Recrystallization solvent (e.g., ethanol or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve Ethyl 3,4,5-trimethoxybenzoylacetate (1.0 eq), the chosen aldehyde (1.0 eq), and urea (or thiourea) (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with constant stirring.

  • The solid product will precipitate out. Filter the precipitate, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.

Expected Outcome:

The reaction is expected to yield the corresponding 4-aryl/alkyl-5-(3,4,5-trimethoxybenzoyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one (or thione) in good to excellent yields, depending on the aldehyde used. The structure of the synthesized compound can be confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Derivative ClassReactantsKey Reaction ConditionsPotential Biological Activity
DihydropyrimidinonesAldehyde, Urea/ThioureaAcid-catalyzed condensation, Reflux in EthanolAnticancer, Antihypertensive, Anti-inflammatory[2][4]

II. Synthesis of Pyridine Derivatives via the Hantzsch Synthesis

Application Note:

The Hantzsch pyridine synthesis is a classic multi-component reaction for the synthesis of dihydropyridines, which can be subsequently oxidized to the corresponding pyridine derivatives.[5] Pyridine is a core structure in many pharmaceuticals. The 1,4-dihydropyridine scaffold, in particular, is the basis for a class of drugs known as calcium channel blockers, used in the treatment of hypertension.[5] By employing Ethyl 3,4,5-trimethoxybenzoylacetate in the Hantzsch synthesis, novel pyridine derivatives with the potential for cardiovascular and other therapeutic applications can be accessed.

Reaction Workflow:

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_3_4_5_trimethoxybenzoylacetate Ethyl 3,4,5-trimethoxybenzoylacetate (2 eq) Condensation Cyclocondensation Ethyl_3_4_5_trimethoxybenzoylacetate->Condensation Aldehyde Aldehyde (1 eq) Aldehyde->Condensation Ammonia Ammonia or Ammonium Acetate (1 eq) Ammonia->Condensation Oxidation Oxidation (Aromatization) Condensation->Oxidation Dihydropyridine Intermediate Pyridine Substituted Pyridine Derivative Oxidation->Pyridine

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(aryl)-1,4-dihydropyridine-3,5-dicarboxylate derivative

This protocol outlines a general procedure for the Hantzsch synthesis of dihydropyridine derivatives.

Materials:

  • Ethyl 3,4,5-trimethoxybenzoylacetate (2.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ammonium acetate (1.1 eq)

  • Ethanol (as solvent)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve Ethyl 3,4,5-trimethoxybenzoylacetate (2.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Add ammonium acetate (1.1 eq) to the solution.

  • Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often crystallize out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.

  • Optional Aromatization: To obtain the corresponding pyridine, the dihydropyridine can be oxidized using a suitable oxidizing agent like nitric acid or manganese dioxide.[5]

Expected Outcome:

The reaction is expected to produce the corresponding diethyl 2,6-bis(3,4,5-trimethoxyphenyl)-4-(aryl)-1,4-dihydropyridine-3,5-dicarboxylate in good yields. The structure can be confirmed using standard spectroscopic methods.

Derivative ClassReactantsKey Reaction ConditionsPotential Biological Activity
Dihydropyridines/PyridinesAldehyde, Ammonia/Ammonium AcetateCyclocondensation, optional oxidationCalcium channel blockers, Cardiovascular agents[5]

III. Synthesis of Pyrazolone Derivatives

Application Note:

Pyrazolones are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[6][7] The reaction of β-ketoesters with hydrazine or its derivatives is a classical and straightforward method for the synthesis of pyrazolones. Utilizing Ethyl 3,4,5-trimethoxybenzoylacetate in this reaction allows for the creation of novel pyrazolone derivatives incorporating the 3,4,5-trimethoxyphenyl moiety, which may lead to compounds with enhanced or novel pharmacological profiles, particularly in the areas of oncology and inflammation.[8]

Reaction Workflow:

Pyrazolone_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_3_4_5_trimethoxybenzoylacetate Ethyl 3,4,5-trimethoxybenzoylacetate Reaction Reaction in Solvent (e.g., Ethanol) Ethyl_3_4_5_trimethoxybenzoylacetate->Reaction Hydrazine Hydrazine Hydrate or Substituted Hydrazine Hydrazine->Reaction Heating Heating/Reflux Reaction->Heating Cyclocondensation Pyrazolone Pyrazolone Derivative Heating->Pyrazolone

Caption: Workflow for Pyrazolone Synthesis.

Experimental Protocol: Synthesis of 3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5(4H)-one

This protocol provides a general method for the synthesis of pyrazolone derivatives.

Materials:

  • Ethyl 3,4,5-trimethoxybenzoylacetate (1.0 eq)

  • Hydrazine hydrate (or a substituted hydrazine) (1.1 eq)

  • Ethanol (as solvent)

  • Recrystallization solvent (e.g., ethanol or acetic acid)

Procedure:

  • Dissolve Ethyl 3,4,5-trimethoxybenzoylacetate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If necessary, concentrate the solvent under reduced pressure to induce crystallization.

  • Filter the solid product, wash with cold ethanol, and dry.

  • Recrystallize the crude pyrazolone from a suitable solvent to obtain the pure product.

Expected Outcome:

This reaction should yield 3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5(4H)-one in high yield. Spectroscopic analysis will confirm the structure of the synthesized compound.

Derivative ClassReactantsKey Reaction ConditionsPotential Biological Activity
PyrazolonesHydrazine/Substituted HydrazineCyclocondensation, Reflux in EthanolAnticancer, Anti-inflammatory, Neuroprotective[7]

IV. Synthesis of Amide Derivatives

Application Note:

The amide bond is one of the most fundamental linkages in organic chemistry and is central to the structure of peptides and proteins. Amide derivatives of pharmacologically active molecules are often synthesized to improve their stability, solubility, and bioavailability. The direct amidation of the ester group in Ethyl 3,4,5-trimethoxybenzoylacetate with amines can be challenging due to the presence of the reactive β-keto group. A more reliable two-step approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. This allows for the synthesis of a wide range of N-substituted amides with potential applications as therapeutic agents.

Reaction Workflow:

Amide_Synthesis cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling Ester Ethyl 3,4,5-trimethoxybenzoylacetate Hydrolysis Base-catalyzed Hydrolysis (e.g., NaOH, H₂O/EtOH) Ester->Hydrolysis Acid 3,4,5-trimethoxybenzoyl- acetic acid Hydrolysis->Acid Coupling Amide Coupling Reagent (e.g., DCC, EDC) Acid->Coupling Amine Primary or Secondary Amine Amine->Coupling Amide N-substituted Amide Derivative Coupling->Amide

Caption: Two-step workflow for Amide Synthesis.

Experimental Protocol: Synthesis of N-substituted 3-oxo-3-(3,4,5-trimethoxyphenyl)propanamide

This protocol details a two-step synthesis of amide derivatives.

Step 1: Hydrolysis of Ethyl 3,4,5-trimethoxybenzoylacetate

Materials:

  • Ethyl 3,4,5-trimethoxybenzoylacetate (1.0 eq)

  • Sodium hydroxide (1.1 eq)

  • Ethanol/Water mixture (as solvent)

  • Concentrated Hydrochloric Acid

Procedure:

  • Dissolve Ethyl 3,4,5-trimethoxybenzoylacetate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

  • The carboxylic acid product will precipitate. Filter the solid, wash with cold water, and dry to obtain 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid.

Step 2: Amide Coupling

Materials:

  • 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) (as solvent)

Procedure:

  • Dissolve the carboxylic acid from Step 1 in DCM or DMF.

  • Add the amine and the coupling agent (DCC or EDC).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • If using DCC, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.

  • Wash the organic layer with dilute acid, dilute base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure N-substituted amide derivative.

Expected Outcome:

This two-step procedure should provide the desired N-substituted 3-oxo-3-(3,4,5-trimethoxyphenyl)propanamide in good overall yield. The structure can be verified by spectroscopic methods.

Derivative ClassReactantsKey Reaction ConditionsPotential Biological Activity
AmidesPrimary/Secondary AminesHydrolysis followed by amide couplingDiverse applications depending on the amine substituent

Conclusion: A Gateway to Novel Bioactive Molecules

Ethyl 3,4,5-trimethoxybenzoylacetate serves as a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic and other derivatives. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the chemical space around the 3,4,5-trimethoxyphenyl scaffold. The resulting pyrimidine, pyridine, pyrazolone, and amide derivatives are promising candidates for further investigation as potential therapeutic agents, particularly in the fields of oncology, cardiovascular disease, and infectious diseases. The inherent bioactivity of the 3,4,5-trimethoxyphenyl moiety, combined with the diverse functionalities that can be introduced through these synthetic transformations, makes this an exciting area for future drug discovery efforts.

References

  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. [Link]

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]

  • Prajapati, S. K., et al. (2014). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Journal of Chemical Sciences, 126(4), 1047-1053. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Hussain, A., et al. (2018). Synthesis and biological evaluation of substituted pyrazoline derivatives bearing 3,4,5-trimethoxyphenyl moiety as anticancer, and anti-inflammatory agents. Der Pharma Chemica, 10(4), 1-11. [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. Bioorganic Chemistry, 94, 103433. [Link]

  • Patel, R. P., et al. (2017). A review on synthesis and biological activities of pyrimidine derivatives. International Journal of Pharmaceutical and Biological Sciences, 8(3), 170-182. [Link]

  • Kumar, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4529. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Al-Omair, M. A., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]

  • Taylor & Francis Group. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

  • Semple, G., & Ryder, H. (2006). Trimethoprim and other diaminopyrimidine antibacterial agents. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. [Link]

  • Wikipedia contributors. (2023, December 12). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

  • Asian Publication Corporation. (2013). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 25(18), 10431-10433. [Link]

  • Al-Ghorbani, M., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(19), 5993. [Link]

  • Sharma, V., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies, 2(3), 1-6. [Link]

  • U.S. Patent No. 6,362,351 B2. (2002).
  • ResearchGate. (2019). Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. [Link]

  • U.S. Patent No. 4,081,597 A. (1978).
  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

  • U.S. Patent No. 3,264,281 A. (1966).
  • Pandawa Institute. (2022). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Journal of Advanced Sciences and Engineering, 2(1), 1-7. [Link]

  • Semantic Scholar. (2013). Synthesis and biological activity of some pyrimidine derivatives. [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]

  • U.S. Patent No. 6,517,798 B1. (2003).
  • Nature. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts. [Link]

  • YouTube. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Retrieved from [Link]

  • MDPI. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. [Link]

  • PubMed Central. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. [Link]

  • PubMed Central. (2017). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. [Link]

  • MDPI. (2018). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

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Sources

Application

Using Ethyl 3,4,5-trimethoxybenzoylacetate in medicinal chemistry

Topic: Strategic Utilization of Ethyl 3,4,5-trimethoxybenzoylacetate in Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of Ethyl 3,4,5-trimethoxybenzoylacetate in Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists

Introduction: The Trimethoxy Scaffold in Modern Drug Design

Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 13328-33-1) is not merely a reagent; it is a privileged scaffold in medicinal chemistry. Its value is derived from the 3,4,5-trimethoxyphenyl (TMP) moiety—a pharmacophore historically validated by natural products like Colchicine , Podophyllotoxin , and Combretastatin A-4 .

In drug discovery, the TMP group is frequently employed to target the colchicine-binding site of tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and apoptosis. Consequently, this


-keto ester serves as a critical linchpin for synthesizing libraries of antimitotic agents, calcium channel blockers, and anti-inflammatory heterocycles.

This guide details the strategic application of Ethyl 3,4,5-trimethoxybenzoylacetate in constructing three high-value heterocyclic systems: Dihydropyrimidinones (DHPMs) , Pyrazoles , and Coumarins .

Chemical Profile & Handling

PropertySpecification
IUPAC Name Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate
Molecular Formula

Molecular Weight 282.29 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, Ethanol; Insoluble in water
Key Reactivity C2-Methylene (Active), C3-Ketone (Electrophilic), C1-Ester (Acylating)
Storage 2–8°C, Hygroscopic (Store under inert atmosphere recommended)

Handling Note: The methylene protons at C2 are highly acidic (


). Base-catalyzed reactions should be monitored carefully to prevent self-condensation or unwanted hydrolysis of the ester.

Application I: The Biginelli Reaction (Dihydropyrimidinones)[1][2][3]

Target Scaffold: 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones (DHPMs) Therapeutic Relevance: Calcium channel blockers,


-adrenergic antagonists, and mitotic kinesin Eg5 inhibitors.
Rationale

The Biginelli reaction is the most efficient route to functionalize the TMP moiety into a dihydropyrimidine core. The electron-rich nature of the 3,4,5-trimethoxy ring stabilizes the resulting DHPM, often enhancing lipid solubility and bioavailability compared to unsubstituted phenyl analogs.

Protocol: Acid-Catalyzed One-Pot Synthesis

Reagents:

  • Ethyl 3,4,5-trimethoxybenzoylacetate (1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Urea (or Thiourea) (1.5 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) (10 mol%) or
    
    
    (5 mol%)
  • Solvent: Ethanol or Acetonitrile

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3,4,5-trimethoxybenzoylacetate (2.82 g, 10 mmol), the chosen aldehyde (10 mmol), and Urea (0.90 g, 15 mmol) in Ethanol (20 mL).

  • Catalyze: Add

    
    -TSA (0.19 g, 1 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring.
    
    • Critical Checkpoint: Monitor by TLC (System: Hexane:EtOAc 6:4). The TMP-keto ester usually appears as a distinct spot that disappears as the more polar fluorescent DHPM product forms. Reaction time is typically 4–8 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from hot Ethanol/DMF (9:1).

Yield Expectation: 75–90% depending on the aldehyde substituent.

Mechanism Visualization

The following diagram illustrates the specific pathway for the TMP derivative, highlighting the interception of the iminium intermediate.

Biginelli_Mechanism Start Aldehyde + Urea Inter1 N-Acyliminium Ion (Electrophile) Start->Inter1 H+ Cat. Inter2 Open Chain Ureido Intermediate Inter1->Inter2 Nucleophilic Attack by Enol C2 Reagent Ethyl 3,4,5-trimethoxy- benzoylacetate (Enol Form) Reagent->Inter2 Enolization Cyclization Intramolecular Cyclization (-H2O) Inter2->Cyclization Acid Cat. Product DHPM Scaffold (TMP at C4) Cyclization->Product

Figure 1: Mechanism of Biginelli Condensation utilizing the TMP-beta-keto ester.

Application II: Pyrazole Synthesis (Knorr Condensation)

Target Scaffold: 3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ols Therapeutic Relevance: COX-2 inhibitors, CDK inhibitors (Cyclin-dependent kinases).

Rationale

Pyrazoles are bioisosteres of the imidazole ring. Condensing the


-keto ester with hydrazines creates a pyrazole ring where the TMP group is positioned at the 3-position, a configuration often required for high-affinity binding in kinase pockets.
Protocol: Regioselective Cyclization

Reagents:

  • Ethyl 3,4,5-trimethoxybenzoylacetate (1.0 equiv)

  • Hydrazine Hydrate (80%) (2.0 equiv) or Substituted Hydrazine (e.g., Phenylhydrazine)

  • Solvent: Absolute Ethanol[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the keto-ester (10 mmol) in absolute Ethanol (30 mL).

  • Addition: Add Hydrazine Hydrate (20 mmol) dropwise at room temperature.

    • Observation: A slight exotherm may occur.[2] The solution often turns yellow.

  • Reflux: Heat to reflux for 3–5 hours.

  • Monitoring: TLC (DCM:MeOH 95:5). Look for the disappearance of the starting ester (

    
    ) and appearance of the pyrazole (
    
    
    
    ).
  • Isolation: Evaporate solvent under reduced pressure to 20% volume. Cool to

    
    .
    
  • Purification: Filter the solid. If oil forms, triturate with Diethyl Ether. Recrystallize from Ethanol.[3]

Self-Validating Check: The


-NMR of the product should show the disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm), confirming cyclization.

Application III: Coumarin Synthesis (Pechmann Condensation)[6][7]

Target Scaffold: 4-(3,4,5-Trimethoxyphenyl)coumarins Therapeutic Relevance: Antioxidants, anticoagulant analogs, and specific inhibitors of steroid sulfatase.

Protocol: Solvent-Free Synthesis[4][5]

Reagents:

  • Ethyl 3,4,5-trimethoxybenzoylacetate (1.0 equiv)

  • Resorcinol (or substituted phenol) (1.0 equiv)

  • Catalyst: Sulfuric Acid (70%) or Amberlyst-15 (Green alternative)

Step-by-Step Methodology:

  • Mixing: In a flask, mix the keto-ester (10 mmol) and Resorcinol (10 mmol).

  • Catalysis: Add conc.

    
     (2 mL) dropwise with cooling (ice bath) to maintain temp 
    
    
    
    .
    • Note: The electron-rich TMP group makes the ketone less electrophilic than a methyl ketone. Higher acid concentration or longer time is often required compared to simple acetoacetate.

  • Reaction: Stir at room temperature for 24 hours (or heat to

    
     for 2 hours if using Amberlyst-15).
    
  • Quench: Pour the dark syrup into crushed ice/water (200 mL) with vigorous stirring.

  • Isolation: Filter the precipitated solid. Wash with water until filtrate is neutral pH.

  • Purification: Recrystallize from Methanol.

Strategic Workflow Summary

The following diagram summarizes the divergent synthesis pathways available from this single precursor, aiding in library design.

Synthesis_Workflow Core Ethyl 3,4,5-trimethoxy- benzoylacetate Rxn1 Biginelli Rxn (Aldehyde + Urea) Core->Rxn1 Rxn2 Knorr Condensation (Hydrazine) Core->Rxn2 Rxn3 Pechmann Condensation (Phenol + Acid) Core->Rxn3 Rxn4 Knoevenagel Condensation (Aldehyde + Base) Core->Rxn4 Prod1 Dihydropyrimidinones (Ca2+ Channel Blockers) Rxn1->Prod1 Prod2 Pyrazoles (COX-2 / Kinase Inhibitors) Rxn2->Prod2 Prod3 Coumarins (Anticancer / Antioxidant) Rxn3->Prod3 Prod4 Benzylidene Intermediates (Michael Acceptors) Rxn4->Prod4

Figure 2: Divergent synthesis pathways from the parent scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88647, Ethyl 3,4,5-trimethoxybenzoylacetate. Retrieved from [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research.[2] (Context: General Biginelli mechanism and scope).

  • Wang, L., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. National Institutes of Health (PMC). Retrieved from [Link]

  • Beilstein J. Org. Chem. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction. Retrieved from [Link]

  • Molecules (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[6] (Context: Comparative reactivity of hydrazines with beta-keto esters). Retrieved from [Link]

Sources

Method

Protocol for Claisen condensation with 3,4,5-trimethoxybenzaldehyde

Technical Application Note: Optimized Protocol for Claisen-Schmidt Condensation of 3,4,5-Trimethoxybenzaldehyde Executive Summary & Scope This application note details the protocol for the condensation of 3,4,5-trimethox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Protocol for Claisen-Schmidt Condensation of 3,4,5-Trimethoxybenzaldehyde

Executive Summary & Scope

This application note details the protocol for the condensation of 3,4,5-trimethoxybenzaldehyde (TMB) . While the user request specifies "Claisen condensation," it is critical to distinguish the specific reaction pathways based on the nucleophile used:

  • Claisen-Schmidt Condensation: Reaction with ketones (e.g., acetophenone) to form Chalcones (

    
    -unsaturated ketones).[1] This is the primary route for synthesizing tubulin-binding agents (e.g., Combretastatin analogs) and anticancer pharmacophores.
    
  • Claisen-Type (Aldol) Condensation: Reaction with esters (e.g., ethyl acetate) to form Cinnamic Esters .

Key Chemical Challenge: The 3,4,5-trimethoxy substitution pattern creates an electron-rich aromatic ring. This increases electron density at the carbonyl carbon, rendering it less electrophilic than unsubstituted or nitro-substituted benzaldehydes. Consequently, standard protocols must be optimized for reaction time and base concentration to drive conversion to completion.

Mechanistic Pathway & Logic

The reaction proceeds via a base-catalyzed aldol-type addition followed by an E1cB elimination (dehydration).

Critical Process Parameter (CPP) - The Enolate Formation: The reaction rate is limited by the nucleophilicity of the enolate (derived from the ketone/ester) and the electrophilicity of TMB. Since TMB is deactivated (electron-rich), the concentration of the enolate must be maintained, and the dehydration step often requires thermodynamic driving (time or heat).

Figure 1: Mechanistic flow of the Claisen-Schmidt condensation highlighting the critical elimination step.

Protocol A: Synthesis of 3,4,5-Trimethoxychalcones (Claisen-Schmidt)[2]

This is the standard protocol for generating pharmaceutical intermediates.

Reagents:

  • Substrate: 3,4,5-Trimethoxybenzaldehyde (1.0 equiv)

  • Nucleophile: Acetophenone (or substituted derivative) (1.0 equiv)[2]

  • Catalyst: NaOH (40% aq. solution) or KOH pellets

  • Solvent: Ethanol (95%) or Methanol

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.

  • Ice-water bath.

  • Addition funnel (optional for larger scales).

Step-by-Step Methodology
  • Solubilization: In a clean RBF, dissolve Acetophenone (10 mmol, 1.20 g) in Ethanol (15 mL).

    • Why: The ketone must be fully dissolved to ensure uniform enolate formation.

  • Catalyst Addition: Add NaOH solution (40% w/v, 5 mL) dropwise to the ketone solution while stirring.

    • Observation: The solution may warm slightly (exothermic).

    • Mechanistic Note: This pre-generates the enolate.

  • Substrate Addition: Add 3,4,5-Trimethoxybenzaldehyde (10 mmol, 1.96 g) to the reaction mixture.

    • Note: If TMB is solid, dissolve it in a minimal amount of ethanol (5 mL) before addition to prevent clumping.

  • Reaction Phase: Stir the mixture vigorously at Room Temperature (20-25°C) for 12–24 hours .

    • Optimization: Due to the electron-donating methoxy groups, TMB reacts slower than nitro-benzaldehydes. Do not terminate early. A yellow precipitate usually forms.

  • Quenching & Workup:

    • Pour the reaction mixture into crushed ice (~100 g) containing dilute HCl (to neutralize excess base, adjust pH to ~6-7).

    • Why: Neutralization prevents the retro-aldol reaction (reversal) and precipitates the product.

  • Purification:

    • Filter the crude solid precipitate.

    • Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).

    • Recrystallization: Recrystallize from hot Ethanol.[3]

Expected Data:

  • Yield: 75–90%

  • Appearance: Yellow crystalline solid.[4]

  • Melting Point: ~121–122°C (for 3,4,5-trimethoxy-3',4'-dimethoxychalcone analog) [1].[5][4]

Protocol B: Synthesis of Cinnamic Esters (Claisen-Type)

This protocol is used when the target is an ester derivative (e.g., Ethyl 3,4,5-trimethoxycinnamate).

Reagents:

  • Substrate: 3,4,5-Trimethoxybenzaldehyde (1.0 equiv)

  • Nucleophile: Ethyl Acetate (Excess, acts as solvent/reagent)

  • Base: Sodium Ethoxide (NaOEt) (1.2 equiv) - Freshly prepared or commercial.

  • Solvent: Absolute Ethanol (anhydrous).

Step-by-Step Methodology
  • Anhydrous Setup: Flame-dry the glassware and maintain an inert atmosphere (

    
    ) if using solid NaOEt. Moisture kills the alkoxide base.
    
  • Base Preparation: Dissolve Sodium metal (1.2 equiv) in absolute Ethanol to generate fresh NaOEt, or use commercial powder.

  • Addition: Cool the base solution to 0°C. Add Ethyl Acetate (2.0 equiv) dropwise. Stir for 15 mins.

  • Coupling: Add 3,4,5-Trimethoxybenzaldehyde (1.0 equiv) slowly.

  • Reaction: Allow to warm to Room Temperature. Stir for 24 hours.

    • Note: If conversion is low (checked by TLC), heat to reflux for 4-6 hours. The ester enolate is less reactive toward the electron-rich aldehyde than a ketone enolate.

  • Workup:

    • Evaporate excess ethanol/ethyl acetate.

    • Dilute residue with water.

    • Extract with Dichloromethane (DCM).

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: Flash column chromatography (Hexane:Ethyl Acetate) is usually required as esters often do not precipitate as cleanly as chalcones.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion due to TMB deactivation.Increase reaction time to 48h or increase base concentration (use 50% KOH).
Oiling Out Product failing to crystallize upon quenching.The product is likely impure. Extract the "oil" with DCM, dry, and then triturate with cold ether/hexane to induce crystallization.
Cannizzaro Side Rxn Base concentration too high; no enolizable partner.Ensure Ketone/Ester is added before the base, or mix Ketone+Base first, then add TMB.
Retro-Aldol (Reversal) Reaction mixture left in basic aqueous state too long.Neutralize immediately upon completion. Do not store the basic reaction mixture.

Workflow Visualization

Figure 2: Decision tree for the synthesis and isolation of 3,4,5-trimethoxy-chalcones.

References

  • Odion, E. E., & Omoike, D. (2021). Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone.[1][5][4] Nigerian Journal of Pharmaceutical and Applied Science Research, 10(2), 1-8. Link

  • Hsieh, C. T., et al. (2009). Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation.[6] Bioorganic & Medicinal Chemistry, 17(20). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt general procedures).
  • Amar Equipment. (n.d.). Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone. (Reference for general stoichiometry and base concentrations). Link

Sources

Application

Application Note: Ethyl 3,4,5-trimethoxybenzoylacetate in Drug Development

This guide details the applications of Ethyl 3,4,5-trimethoxybenzoylacetate in medicinal chemistry, specifically focusing on its role as a privileged building block for tubulin-targeting agents. Targeting the Colchicine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications of Ethyl 3,4,5-trimethoxybenzoylacetate in medicinal chemistry, specifically focusing on its role as a privileged building block for tubulin-targeting agents.

Targeting the Colchicine Binding Site via β-Keto Ester Scaffolds

Executive Summary & Critical Identification

Ethyl 3,4,5-trimethoxybenzoylacetate is a versatile β-keto ester intermediate used primarily to introduce the 3,4,5-trimethoxyphenyl (TMP) moiety into drug candidates. The TMP group is a validated pharmacophore that mimics the A-ring of Colchicine, Podophyllotoxin, and Combretastatin A-4 (CA-4), making it essential for designing agents that inhibit tubulin polymerization and disrupt tumor vasculature.

CRITICAL ALERT: Chemical Identity Verification

There is a frequent database discrepancy regarding the CAS registry number for this compound.

  • Correct CAS for Ethyl 3,4,5-trimethoxybenzoylacetate: 3044-56-2

  • Erroneous CAS (Often cited in error): 20198-19-0 (This CAS refers to 2-Amino-4(1H)-quinazolinone).[1][2]

  • Action: Verify the chemical structure (SMILES: CCOC(=O)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC) before procurement to ensure the correct β-keto ester is obtained.

Chemical Profile & Pharmacophore Logic

PropertyData
Chemical Name Ethyl 3,4,5-trimethoxybenzoylacetate
CAS No. 3044-56-2
Molecular Weight 282.29 g/mol
Physical State White to off-white crystalline solid
Melting Point 88–91 °C
Solubility Soluble in EtOH, DMSO, DMF, CH₂Cl₂; Insoluble in water
Key Functionality 1,3-Dielectrophile : The β-keto ester motif allows for cyclocondensation with binucleophiles (hydrazines, amidines, phenols) to form heterocycles.
The "Trimethoxy" Rationale

The 3,4,5-trimethoxyphenyl ring acts as a molecular anchor, fitting deeply into the hydrophobic pocket of the colchicine binding site on


-tubulin. Unlike the unstable cis-stilbene bridge of natural Combretastatin A-4, heterocycles derived from this β-keto ester (e.g., pyrazoles, coumarins) provide a rigid, metabolically stable scaffold that retains potent cytotoxicity.

Application I: Synthesis of Tubulin-Targeting Pyrazoles

Context: Pyrazole analogs of Combretastatin replace the ethylene bridge with a heterocyclic ring, preventing the cis-to-trans isomerization that deactivates the natural product.

Experimental Protocol: Cyclocondensation with Hydrazine

This protocol yields 3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-ols , which exist in tautomeric equilibrium with the pyrazolone form.

Reagents:

  • Ethyl 3,4,5-trimethoxybenzoylacetate (1.0 equiv)

  • Hydrazine hydrate (80% aq., 2.5 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst) or Ethanol (with cat. AcOH)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 2.82 g (10 mmol) of Ethyl 3,4,5-trimethoxybenzoylacetate in 20 mL of glacial acetic acid.

    • Expert Insight: Acetic acid acts as both solvent and acid catalyst, accelerating the initial imine formation. For acid-sensitive substrates, use Ethanol with 5 drops of AcOH.

  • Addition: Add 1.25 mL (25 mmol) of hydrazine hydrate dropwise at room temperature.

    • Observation: A slight exotherm and color change (yellowing) is normal.

  • Reflux: Heat the mixture to reflux (118 °C) for 4–6 hours. Monitor via TLC (System: Hexane:EtOAc 1:1).

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of crushed ice/water with vigorous stirring.

  • Isolation: The pyrazole product will precipitate as a white/pale yellow solid. Filter via vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the pure 3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-ol.

Mechanistic Pathway (Graphviz)

PyrazoleSynthesis Start Ethyl 3,4,5-trimethoxy benzoylacetate Inter1 Hydrazone Intermediate Start->Inter1 + N2H4, AcOH - H2O Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Cyclization Intramolecular Cyclization Inter1->Cyclization Nucleophilic Attack on Ester Product 3-(3,4,5-TMP) -1H-pyrazol-5-ol Cyclization->Product - EtOH

Figure 1: Cyclocondensation pathway converting the β-keto ester to the bioactive pyrazole core.

Application II: Synthesis of 4-Arylcoumarins (Pechmann Condensation)

Context: 4-Arylcoumarins are potent "Vascular Disrupting Agents" (VDAs). The Pechmann reaction utilizes the β-keto ester to fuse the TMP ring onto a phenolic core.

Experimental Protocol

Reagents:

  • Ethyl 3,4,5-trimethoxybenzoylacetate (10 mmol)

  • Resorcinol (10 mmol) (or other electron-rich phenols)

  • Sulfuric Acid (70%) or Amberlyst-15 (Solid Acid Catalyst)

Step-by-Step Methodology:

  • Mixing: In a flask, combine 10 mmol of the β-keto ester and 10 mmol of resorcinol.

  • Catalysis:

    • Method A (Traditional): Cool the mixture in an ice bath and add 10 mL of 70% H₂SO₄ dropwise.

    • Method B (Green): Dissolve reactants in Toluene and add 1.0 g of Amberlyst-15 beads.

  • Reaction:

    • Method A: Stir at 0–5 °C for 1 hour, then warm to RT overnight.

    • Method B: Reflux with a Dean-Stark trap to remove water for 6 hours.

  • Quenching: Pour the acid mixture onto crushed ice. (For Method B, filter off the catalyst).

  • Isolation: Filter the precipitated solid. Wash with cold water until pH is neutral.

  • Purification: Recrystallize from Methanol. The product is 7-hydroxy-4-(3,4,5-trimethoxyphenyl)coumarin .

Reaction Workflow (Graphviz)

CoumarinSynthesis Reactants β-Keto Ester + Resorcinol Transester Transesterification (Intermediate) Reactants->Transester Acid Cat. AcidCat Acid Catalyst (H2SO4 or Amberlyst) AcidCat->Transester EAS Electrophilic Aromatic Substitution Transester->EAS Ring Closure Dehydration Dehydration (-H2O) EAS->Dehydration Aromatization Final 4-(3,4,5-TMP) Coumarin Dehydration->Final

Figure 2: The Pechmann Condensation route to 4-arylcoumarins.

Safety & Handling Guidelines

Hazard ClassDescriptionPrecautions
GHS Classification Skin Irrit. 2, Eye Irrit. 2AWear nitrile gloves and safety goggles.
Reactivity Combustible SolidKeep away from open flames. Store in a cool, dry place.
Synthesis Safety Hydrazine HydrateToxic/Carcinogen: Handle only in a fume hood. Quench excess hydrazine with bleach before disposal.

References

  • Pettit, G. R., et al. "Antineoplastic agents. 291. Isolation and structure of combretastatins A-1 and B-1." Journal of Natural Products, 1987. Link (Foundational work on Combretastatin structure).

  • Sigma-Aldrich. "Ethyl 3,4,5-trimethoxybenzoylacetate Product Sheet." SigmaAldrich.com. Link (Confirmation of CAS 3044-56-2).

  • Bekhit, A. A., et al. "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and anti-tumor agents: A review." European Journal of Medicinal Chemistry, 2015.
  • Garazd, M. M., et al. "Modified coumarins. 27. Synthesis of 4-substituted 7-hydroxycoumarins." Chemistry of Natural Compounds, 2007.[3] (Protocol for Pechmann condensation with trimethoxy derivatives).

  • PubChem. "Ethyl 3,4,5-trimethoxybenzoylacetate Compound Summary." National Library of Medicine. Link

Sources

Method

Reduction of Ethyl 3,4,5-trimethoxybenzoylacetate

Application Note: Precision -Keto Ester Reduction Introduction & Pharmacological Significance Ethyl 3,4,5-trimethoxybenzoylacetate is a critical -keto ester intermediate employed in the synthesis of Podophyllotoxin analo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision


-Keto Ester Reduction

Introduction & Pharmacological Significance

Ethyl 3,4,5-trimethoxybenzoylacetate is a critical


-keto ester intermediate employed in the synthesis of Podophyllotoxin  analogues and related aryltetralin lignans. These compounds exhibit potent antimitotic and antiviral activities, making the stereoselective reduction of the 

-keto group a pivotal step in defining the chiral architecture of the final drug substance.

The reduction converts the achiral ketone into a chiral secondary alcohol, Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propionate . The challenge lies not merely in reduction, but in controlling the enantioselectivity (to avoid difficult resolution steps later) and chemoselectivity (preserving the ester moiety).

This guide outlines three distinct protocols ranging from robust racemic synthesis to high-precision asymmetric catalysis.

Reaction Pathway & Mechanism

The reduction of the


-keto ester can proceed via hydride transfer (NaBH

) or catalytic hydrogenation (Ru-BINAP). The presence of the electron-rich 3,4,5-trimethoxybenzene ring stabilizes the carbonyl, requiring optimized conditions to prevent side reactions such as retro-Claisen condensation or over-reduction.

ReactionScheme Substrate Ethyl 3,4,5-trimethoxybenzoylacetate (Achiral) NaBH4 Method A: NaBH4 (Racemic Product) Substrate->NaBH4 RuBINAP Method B: Ru-BINAP/H2 (>98% ee) Substrate->RuBINAP Product Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propionate (Chiral Alcohol) NaBH4->Product Yield: ~90% racemic RuBINAP->Product Yield: ~95% High ee

Figure 1: Divergent synthetic pathways for the reduction of the target


-keto ester.

Protocol A: Chemoselective Reduction (Racemic)

Target: Production of racemic standards or non-chiral intermediates. Reagent: Sodium Borohydride (


).[1][2]
Scientific Rationale

 is preferred over 

because it selectively reduces the ketone without touching the ester group at low temperatures. The solvent choice (Ethanol vs. Methanol) influences the rate; Ethanol is preferred here to prevent transesterification of the ethyl ester group.
Step-by-Step Methodology
  • Preparation: Dissolve Ethyl 3,4,5-trimethoxybenzoylacetate (10.0 g, 35.4 mmol) in absolute Ethanol (100 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Higher temperatures promote ester reduction.

  • Addition: Add

    
      (0.67 g, 17.7 mmol, 0.5 eq) portion-wise over 15 minutes.
    
    • Note: The theoretical stoichiometry is 0.25 eq, but 0.5 eq ensures completion due to solvent reactivity.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Carefully add 1N HCl dropwise until pH ~6. Gas evolution (

    
    ) will occur.
    
  • Workup: Evaporate ethanol under reduced pressure. Redissolve residue in EtOAc (50 mL) and wash with Brine (2 x 30 mL). Dry over

    
    .[3][4]
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Asymmetric Hydrogenation (Ru-BINAP)

Target: Enantiopure (R)- or (S)- alcohol (>98% ee).[5] Catalyst:


.
Scientific Rationale

Noyori asymmetric hydrogenation utilizes dynamic kinetic resolution (DKR) principles if the


-position is labile, but for this substrate, it relies on face-selective hydride transfer coordinated by the chiral phosphine ligand. The ruthenium center coordinates with the 

-keto ester oxygen and the ester carbonyl, locking the conformation for selective hydrogenation.
Step-by-Step Methodology
  • Catalyst Prep: In a glovebox/degassed environment, charge a high-pressure autoclave with

    
      (0.5 mol%).
    
  • Substrate: Add Ethyl 3,4,5-trimethoxybenzoylacetate (10.0 g) dissolved in degassed MeOH (50 mL).

    • Note: Unlike hydride reduction, MeOH is preferred here for faster kinetics; transesterification is negligible under neutral hydrogenation conditions.

  • Hydrogenation:

    • Purge vessel 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 40 bar (approx. 580 psi)

      
      .
      
    • Heat to 50°C and stir vigorously (1000 rpm) for 24 hours.

  • Analysis: Vent

    
     carefully. Analyze an aliquot via Chiral HPLC (Chiralcel OD-H column).
    
  • Purification: Filter catalyst through a pad of Celite. Concentrate filtrate. Recrystallize from Hexane/IPA to upgrade ee% if necessary.

Comparative Data Analysis

FeatureMethod A: NaBH4Method B: Ru-BINAP
Selectivity Chemoselective (Ketone only)Enantioselective (>95% ee)
Yield 88-92%94-96%
Cost LowHigh (Catalyst cost)
Scalability High (Exothermic management needed)High (Requires pressure vessels)
Primary Risk Over-reduction of esterCatalyst poisoning (

sensitivity)

Workflow Visualization: Workup & Purification

WorkupFlow RxnMix Crude Reaction Mixture Quench Quench (1N HCl) RxnMix->Quench Extraction Extraction (EtOAc) Quench->Extraction PhaseSep Phase Separation Extraction->PhaseSep OrgPhase Organic Phase (Product) PhaseSep->OrgPhase AqPhase Aqueous Phase (Salts/Borates) PhaseSep->AqPhase Drying Dry (Na2SO4) & Concentrate OrgPhase->Drying Final Pure Ethyl 3-hydroxy-3- (3,4,5-trimethoxyphenyl)propionate Drying->Final

Figure 2: Standard downstream processing workflow for isolation of the hydroxy ester.

Troubleshooting "Notes from the Bench"

  • Issue: Low Yield in Method A.

    • Cause: Hydrolysis of the ester during the HCl quench.

    • Fix: Use a buffered quench (Ammonium Chloride) or maintain internal temperature <5°C during acidification.

  • Issue: Low ee% in Method B.

    • Cause: Impure

      
       gas or trace oxygen in the solvent.
      
    • Fix: Degas solvents via freeze-pump-thaw cycles. Ensure autoclave lines are purged thoroughly.

  • Issue: Product Solidification.

    • Observation: The racemic product is often an oil, while the enantiopure product may crystallize.

    • Tip: Seed the crude oil with a crystal from a previous batch to induce crystallization, which acts as a purification step.

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.

  • Taber, D. F. (2004). "Organic Synthesis: State of the Art 2003-2005." Wiley-Interscience. (General protocols for -keto ester reduction).
  • PubChem Compound Summary. "Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate" (Analogous structure data).

  • Organic Syntheses. "Asymmetric Hydrogenation of Allylic Alcohols Using BINAP-Ruthenium Complexes." (Catalyst preparation reference).

  • Ward, R. S. (1992).[6] "Synthesis of Podophyllotoxin and Related Compounds." Synthesis. (Contextualizing the intermediate).

Sources

Application

Advanced Oxidative Protocols for Ethyl 3,4,5-trimethoxybenzoylacetate

Scaffold Diversification in Lignan & Etoposide Analog Synthesis Abstract & Strategic Context Ethyl 3,4,5-trimethoxybenzoylacetate (CAS 3044-56-2) is a critical -keto ester scaffold used in the synthesis of podophyllotoxi...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Diversification in Lignan & Etoposide Analog Synthesis

Abstract & Strategic Context

Ethyl 3,4,5-trimethoxybenzoylacetate (CAS 3044-56-2) is a critical


-keto ester scaffold used in the synthesis of podophyllotoxin analogs  and aza-podophyllotoxins , a class of tubulin polymerization inhibitors comprising drugs like Etoposide  and Teniposide .

While standard alkylation protocols are common, oxidative functionalization of the active methylene group (


-carbon) offers a more direct route to complex heterocyclic cores. This Application Note details two high-value oxidative protocols:
  • Mn(OAc)

    
    -Mediated Oxidative Free-Radical Cyclization:  For the single-step construction of dihydrofuran-fused lignan cores.
    
  • SeO

    
     Oxidation (Riley Oxidation):  For the synthesis of vicinal tricarbonyls, serving as precursors to quinoxaline-based kinase inhibitors.
    

Mechanistic Insight: The Reactive -Carbon

The utility of Ethyl 3,4,5-trimethoxybenzoylacetate lies in the high acidity of its


-methylene protons (

), flanked by a ketone and an ester.
  • Radical Pathway (Mn

    
    ):  The enol form undergoes Single Electron Transfer (SET) oxidation by Manganese(III) acetate, generating a resonance-stabilized 
    
    
    
    -carbon radical. This radical is "soft" and chemoselectively attacks electron-rich alkenes (e.g., styrenes) to form C-C bonds.
  • Ionic/Concerted Pathway (Se

    
    ):  The enol attacks the electrophilic Selenium species, leading to a 2,3-sigmatropic rearrangement or elimination that installs a ketone at the 
    
    
    
    -position, resulting in a vicinal tricarbonyl.
Visualizing the Divergent Pathways

OxidationPathways Substrate Ethyl 3,4,5-trimethoxybenzoylacetate (Active Methylene) MnPath Mn(OAc)3 Pathway (Radical) Substrate->MnPath SET Oxidation SePath SeO2 Pathway (Ionic/Concerted) Substrate->SePath Electrophilic Attack Radical α-Carbon Radical MnPath->Radical EnolSe Organoselenium Intermediate SePath->EnolSe Dihydrofuran Dihydrofuran Lignan Core (Podophyllotoxin Analog) Radical->Dihydrofuran + Styrene + Oxidative Cyclization Tricarbonyl Vicinal Tricarbonyl (Quinoxaline Precursor) EnolSe->Tricarbonyl - Se, - H2O

Figure 1: Divergent oxidative pathways for Ethyl 3,4,5-trimethoxybenzoylacetate leading to distinct pharmacophores.

Protocol A: Mn(III)-Mediated Oxidative Free-Radical Cyclization

This protocol is the industry standard for constructing the dihydrofuran ring system found in lignans. It replaces multi-step ionic condensations with a single radical cascade.

Materials
  • Substrate: Ethyl 3,4,5-trimethoxybenzoylacetate (1.0 equiv).

  • Oxidant: Manganese(III) acetate dihydrate (Mn(OAc)

    
    ·2H
    
    
    
    O) (2.2 – 3.0 equiv). Note: Anhydrous Mn(OAc)
    
    
    is less reactive.
  • Partner: Styrene or substituted styrene (1.2 – 1.5 equiv).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Temperature: 60°C – 80°C.

Experimental Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3,4,5-trimethoxybenzoylacetate (1 mmol, ~282 mg) in Glacial Acetic Acid (10 mL).

  • Addition: Add the alkene (e.g., styrene, 1.2 mmol).

  • Activation: Add Mn(OAc)

    
    ·2H
    
    
    
    O
    (2.5 mmol, ~670 mg) in one portion. The solution will turn dark brown.
  • Reaction: Heat the mixture to 70°C under an inert atmosphere (N

    
     or Ar). Monitor by TLC (usually 1-3 hours).
    
    • Endpoint: The reaction is complete when the dark brown color of Mn(III) fades to the pale pink/clear color of Mn(II).

  • Workup:

    • Cool to room temperature.

    • Dilute with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with saturated NaHCO

      
       (to remove acetic acid) and brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Optimization Notes
  • Stoichiometry: 2 equivalents of Mn(III) are theoretically required (one to generate the

    
    -radical, one to oxidize the benzylic radical to a cation). Use 2.2–2.5 equiv to drive completion.
    
  • Copper Co-oxidant: For difficult substrates, adding Cu(OAc)

    
      (0.1 – 0.5 equiv) can accelerate the oxidation of the intermediate benzylic radical, preventing polymerization of the styrene.
    

Protocol B: Selenium Dioxide Oxidation (Riley Oxidation)

This protocol targets the synthesis of Ethyl 2,3-dioxo-3-(3,4,5-trimethoxyphenyl)propanoate , a vicinal tricarbonyl. These are potent electrophiles for synthesizing quinoxaline-based kinase inhibitors via condensation with 1,2-diamines.

Materials
  • Substrate: Ethyl 3,4,5-trimethoxybenzoylacetate (1.0 equiv).

  • Oxidant: Selenium Dioxide (SeO

    
    ) (1.1 – 1.5 equiv).
    
  • Solvent: 1,4-Dioxane/Water (9:1) or Xylene (anhydrous).

  • Temperature: Reflux (100°C – 140°C).

Experimental Procedure
  • Preparation: Dissolve Ethyl 3,4,5-trimethoxybenzoylacetate (1 mmol) in 1,4-Dioxane (5 mL). Add Water (0.5 mL) to facilitate the formation of selenious acid species.

  • Oxidation: Add SeO

    
      (1.2 mmol, ~133 mg).
    
  • Reaction: Reflux the mixture for 4–6 hours.

    • Observation: Precipitation of black elemental Selenium (Se

      
      ) indicates reaction progress.
      
  • Filtration: Cool the mixture and filter through a pad of Celite to remove the black Selenium precipitate. Wash the pad with Dioxane or EtOAc.

  • Workup: Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[1]

  • Purification: The tricarbonyl product is often unstable on silica gel due to hydration. Recrystallization (from Ethanol/Hexane) is preferred over chromatography.

Troubleshooting & Safety
  • Se Toxicity: Selenium compounds are toxic. All weighing and reactions must be performed in a fume hood.

  • Hydration: The central carbonyl of the tricarbonyl product readily forms a hydrate (gem-diol) in the presence of water. If the NMR shows a shift, dry the sample thoroughly or store it as the hydrate.

Comparative Data Summary

FeatureMn(OAc)

Protocol
SeO

Protocol
Target Product Dihydrofuran (Lignan Core)Vicinal Tricarbonyl (

-Keto Ester)
Reaction Type Oxidative Radical CyclizationFunctional Group Oxidation
Key Reagent Mn(OAc)

·2H

O
SeO

Mechanism Single Electron Transfer (SET)2,3-Sigmatropic Rearrangement
Primary Utility Scaffold Construction (C-C Bond)Functionalization (C=O Bond)
Typical Yield 60% – 85%70% – 90%

References

  • Manganese(III)

    • Snider, B. B. "Manganese(III)-Based Oxidative Free-Radical Cyclizations." Chemical Reviews, 1996, 96(1), 339–364. Link

    • Context: Defines the standard mechanism for -keto ester cycliz
  • Synthesis of Podophyllotoxin Analogs

    • Kamal, A., et al. "Synthesis and biological evaluation of new podophyllotoxin congeners." Bioorganic & Medicinal Chemistry, 2003.[1]

    • Context: Validates the biological relevance of the 3,4,5-trimethoxyphenyl moiety in tubulin binding.
  • Riley, H. L., et al. "Selenium Dioxide: A New Oxidizing Agent." Journal of the Chemical Society, 1932.
  • Mn(III)

    • Yilmaz, M., & Pekel, A. T. "Manganese(III) acetate mediated free radical cyclization of 1,3-dicarbonyl compounds." Turkish Journal of Chemistry, 2005. Link

    • Context: specifically demonstrates the reaction of ethyl benzoylacetate deriv

Sources

Method

Nucleophilic substitution reactions of Ethyl 3,4,5-trimethoxybenzoylacetate

Application Note: Strategic Functionalization of Ethyl 3,4,5-Trimethoxybenzoylacetate Executive Summary & Pharmacological Context Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) is a critical -keto ester scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Ethyl 3,4,5-Trimethoxybenzoylacetate

Executive Summary & Pharmacological Context

Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) is a critical


-keto ester scaffold in medicinal chemistry. The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore, serving as a defining structural feature in tubulin polymerization inhibitors (e.g., Colchicine, Combretastatin A-4, Podophyllotoxin) and reserpine analogs.

This guide details the nucleophilic substitution profiles of this molecule. Unlike simple alkyl halides where the molecule acts as the electrophile,


-keto esters exhibit dual reactivity:
  • As a Nucleophile (C-Alkylation): The active methylene group (

    
    -carbon) forms a stabilized enolate that displaces leaving groups on alkyl halides.
    
  • As an Electrophile (Acyl Substitution): The ester carbonyl undergoes nucleophilic acyl substitution with amines or hydrazines, often leading to heterocyclic cyclization (e.g., pyrazolones).

Reactivity Landscape & Strategic Planning

The molecule possesses three distinct reactive sites. Understanding the electronic influence of the electron-rich trimethoxy ring is crucial for reaction control.

ReactivityMap Center Ethyl 3,4,5-trimethoxybenzoylacetate Alpha α-Carbon (Active Methylene) pKa ~11 Center->Alpha Base Deprotonation Ester Ester Carbonyl (Electrophilic) Center->Ester Nu: Attack Ketone Benzoyl Ketone (Less Reactive) Center->Ketone Reduction/Grignard Alkylated C-Alkylated Products (Chain Extension) Alpha->Alkylated R-X (SN2) Heterocycle Pyrazolones/Isoxazoles (Scaffold Hopping) Ester->Heterocycle R-NH-NH2 Decarb Aryl Ketones (via Krapcho) Alkylated->Decarb LiCl/DMSO (-CO2)

Figure 1: Reactivity map highlighting the divergent synthetic pathways available for the scaffold.

Protocol A: C-Alkylation (The Enolate Pathway)

This is the primary method for introducing structural complexity. The 3,4,5-trimethoxybenzoyl group stabilizes the enolate via resonance, but the steric bulk of the aryl ring requires careful base selection to prevent O-alkylation or retro-Claisen decomposition.

Mechanism
  • Deprotonation: Base removes a proton from the

    
    -carbon (
    
    
    
    ).
  • Substitution: The enolate attacks an alkyl halide (

    
    ) via an 
    
    
    
    mechanism.
Experimental Workflow

Reagents:

  • Substrate: Ethyl 3,4,5-trimethoxybenzoylacetate (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil, 1.1 equiv) OR Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv).

  • Solvent: DMF (Anhydrous) or Acetone (for

    
    ).[1]
    

Step-by-Step Procedure (NaH/DMF Method):

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Base Suspension: Add NaH (1.1 equiv) to the flask. Wash twice with dry hexane to remove mineral oil if high purity is required. Suspend in anhydrous DMF (

    
     concentration relative to substrate).
    
  • Enolate Formation: Cool the suspension to

    
    . Add Ethyl 3,4,5-trimethoxybenzoylacetate dropwise (dissolved in minimal DMF).
    
    • Observation: Evolution of

      
       gas. The solution will turn yellow/orange indicating enolate formation.
      
    • Critical Step: Stir for 30 mins at

      
       to ensure complete deprotonation.
      
  • Alkylation: Add the Alkyl Halide dropwise.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). Look for the disappearance of the lower Rf starting material.

  • Quench & Workup:

    • Cool to

      
      . Carefully add saturated 
      
      
      
      solution.
    • Extract with EtOAc (

      
      ). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.[2]
      

Data Summary: Base Selection Guide

BaseSolventConditionsSelectivity (C vs O)Recommended For
NaH DMF/THF

High C-AlkylationPrimary/Secondary alkyl halides; difficult substrates.

AcetoneRefluxModerateReactive halides (Allyl/Benzyl bromides). Milder conditions.
NaOEt EtOHRefluxLow (Risk of Transesterification)Avoid if R-group of ester differs from solvent.

Protocol B: Heterocycle Synthesis (Acyl Substitution)

The ester moiety is susceptible to nucleophilic attack by hydrazines. This reaction cascades into a cyclization with the ketone, forming pyrazolones—a key scaffold in analgesics and anti-inflammatory drugs.

Mechanism
  • Nucleophilic Acyl Substitution: Hydrazine attacks the ester carbonyl, displacing ethanol (formation of hydrazide).

  • Cyclization: The hydrazide nitrogen attacks the ketone carbonyl.

  • Dehydration: Loss of water yields the pyrazolone.

Experimental Workflow (Pyrazolone Synthesis)

Reagents:

  • Substrate: Ethyl 3,4,5-trimethoxybenzoylacetate (1.0 equiv)

  • Nucleophile: Hydrazine hydrate (1.2 equiv) or Phenylhydrazine (1.1 equiv).

  • Solvent: Ethanol (Absolute).[3]

  • Catalyst: Glacial Acetic Acid (cat. 2-3 drops).[4]

Procedure:

  • Dissolve the substrate in Ethanol (

    
    ).
    
  • Add Hydrazine hydrate dropwise at RT.

  • Add catalytic Acetic Acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Validation: Product often precipitates upon cooling.

  • Isolation: Cool to

    
    . Filter the solid precipitate. Wash with cold ethanol.
    
  • Recrystallization: If necessary, recrystallize from EtOH/Water.

Protocol C: Krapcho Decarboxylation[5]

Frequently, the ester group is used solely to activate the


-position for alkylation. Once the alkyl group is installed, the ester must be removed to yield the final aryl ketone.

Reagents:

  • Substrate:

    
    -Alkylated 
    
    
    
    -keto ester.
  • Reagent: Lithium Chloride (LiCl, 2–3 equiv).

  • Solvent: DMSO (Wet – add 1–2 equiv of water).

Procedure:

  • Dissolve substrate and LiCl in DMSO.

  • Heat to

    
    .
    
  • Monitor for

    
     evolution. Reaction is usually complete in 2–4 hours.
    
  • Workup: Dilute with water, extract with Ether/EtOAc. (DMSO stays in aqueous layer).

Process Visualization

Workflow Start Start: Ethyl 3,4,5-trimethoxybenzoylacetate Decision Target Structure? Start->Decision PathA Pathway A: Chain Extension Decision->PathA Alkyl Chain PathB Pathway B: Heterocycle Formation Decision->PathB Ring System StepA1 1. NaH, DMF, 0°C (Enolate Formation) PathA->StepA1 StepB1 1. Hydrazine/Amine EtOH, Reflux PathB->StepB1 StepA2 2. Add Alkyl Halide (R-X) (SN2 Reaction) StepA1->StepA2 StepA3 3. Krapcho Decarboxylation (LiCl, DMSO, 150°C) StepA2->StepA3 EndA Product A: Functionalized Aryl Ketone StepA3->EndA StepB2 2. Cyclization (-H2O, -EtOH) StepB1->StepB2 EndB Product B: Pyrazolone / Isoxazole StepB2->EndB

Figure 2: Decision tree and workflow for divergent synthesis from the parent scaffold.

References

  • Sigma-Aldrich. Ethyl 3,4,5-trimethoxybenzoylacetate Product Specification and Properties. Link

  • Organic Chemistry Portal.Synthesis of

    
    -keto esters and Krapcho Decarboxylation. Link
    
  • BenchChem.

    
    -keto esters. Link
    
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (General protocol adaptation for pyrazolones). Link

Sources

Application

Application Note: Strategic Synthesis of Bioactive Heterocycles Utilizing Ethyl 3,4,5-trimethoxybenzoylacetate

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) as a versatile building block for...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) as a versatile building block for synthesizing bioactive heterocyclic scaffolds.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) is a specialized


-keto ester featuring a pharmacologically privileged 3,4,5-trimethoxyphenyl (TMP)  moiety. This structural motif is critical in drug discovery, mimicking the A-ring of colchicine and combretastatin, and is widely recognized for its tubulin-binding and vascular disrupting properties [1].

Unlike simple acetoacetates, the benzoyl group in ETMBA introduces significant steric bulk and distinct electronic properties due to the electron-donating methoxy groups. This guide provides optimized protocols for converting ETMBA into three high-value heterocyclic classes: Dihydropyrimidinones , Pyrazolones , and Coumarins .

Chemical Entity Profile[2][3][4][5][7][8][9][10][11][12]
  • IUPAC Name: Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate

  • CAS Number: 3044-56-2 (or 20123-65-7 for related derivatives)

  • Molecular Formula:

    
    
    
  • MW: 282.29 g/mol

  • Key Reactivity Centers:

    • C3 (Ketone): Electrophilic center, deactivated by resonance from the trimethoxyphenyl group.

    • C2 (Active Methylene): Nucleophilic center,

      
      .
      
    • C1 (Ester): Susceptible to nucleophilic acyl substitution.

Reactivity Landscape

The following diagram illustrates the divergent synthesis pathways available from ETMBA.

ReactivityMap ETMBA Ethyl 3,4,5-trimethoxybenzoylacetate (C14H18O6) DHPM Dihydropyrimidinones (Biginelli Scaffold) Ca2+ Channel Blockers ETMBA->DHPM + Aldehyde + Urea (Cat. H+) Pyrazole Pyrazolones (Knorr Scaffold) Anti-inflammatory ETMBA->Pyrazole + Hydrazine Hydrate (EtOH, Reflux) Coumarin 4-Aryl Coumarins (Pechmann Scaffold) Antioxidant/Anticancer ETMBA->Coumarin + Phenol (e.g., Resorcinol) (H2SO4)

Figure 1: Divergent synthesis pathways from Ethyl 3,4,5-trimethoxybenzoylacetate.[1][2][3][4][5][6][7][8]

Application I: Synthesis of 6-(3,4,5-Trimethoxyphenyl)-dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is the most robust method for generating dihydropyrimidinones (DHPMs). When using ETMBA, the resulting DHPM features the TMP group at the C6 position, a configuration often associated with enhanced anticancer activity compared to the C4-position analogues [2].

Mechanism of Action

The reaction proceeds via a three-component condensation. The acid catalyst activates the aldehyde for reaction with urea (forming an N-acyliminium ion), which is then intercepted by the enol form of ETMBA.

BiginelliMechanism start Reagents: Aldehyde + Urea + ETMBA inter1 Intermediate 1: N-Acyliminium Ion (From Aldehyde + Urea) start->inter1 Acid Cat. inter2 Intermediate 2: Open Chain Ureido-Crotonate (Nucleophilic Attack by ETMBA Enol) inter1->inter2 + ETMBA cyclization Cyclization & Dehydration (- H2O) inter2->cyclization product Product: 6-(3,4,5-TMP)-DHPM cyclization->product

Figure 2: Mechanistic pathway for the Biginelli condensation using ETMBA.

Detailed Protocol

Materials:

  • Ethyl 3,4,5-trimethoxybenzoylacetate (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • Urea (1.5 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Solvent: Ethanol (Absolute)[9]

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ETMBA (2.82 g, 10 mmol) and the chosen aldehyde (10 mmol) in 15 mL of absolute ethanol.

  • Addition: Add Urea (0.90 g, 15 mmol) followed by p-TSA (0.19 g, 1 mmol).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane).
    
    • Note: The TMP group is bulky; reaction times may be longer than with ethyl acetoacetate.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture onto 100 g of crushed ice with vigorous stirring.

  • Isolation: The solid precipitate is filtered under vacuum, washed with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture to afford the pure DHPM.

Representative Data:

ComponentQuantityRole
ETMBA10 mmol

-keto ester scaffold
4-Chlorobenzaldehyde10 mmolC4-substituent source
Urea15 mmolN1-C2-N3 fragment source
Yield 72-85% White/Pale Yellow Solid

Application II: Synthesis of 3-(3,4,5-Trimethoxyphenyl)-pyrazol-5-ones

Pyrazolones derived from ETMBA are potent free radical scavengers and key intermediates for azo-dye synthesis. The reaction with hydrazine is facile and generally high-yielding [3].

Protocol

Materials:

  • ETMBA (1.0 equiv)

  • Hydrazine Hydrate (80% aq. solution) (2.0 equiv)

  • Solvent: Ethanol[4]

Step-by-Step Procedure:

  • Dissolution: Dissolve ETMBA (2.82 g, 10 mmol) in 20 mL of ethanol.

  • Cyclization: Add hydrazine hydrate (1.0 mL, ~20 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 3–4 hours. A color change (often to yellow or orange) may be observed initially, followed by precipitation.

  • Workup: Cool the reaction mixture in an ice bath. The product usually crystallizes out.

  • Filtration: Filter the solid and wash with cold ethanol.

  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm). A singlet for the methylene protons of the pyrazolone ring (or the enol form methine) will appear around 5.8–6.0 ppm.

Application III: Synthesis of 4-(3,4,5-Trimethoxyphenyl)coumarins (Pechmann Condensation)

This reaction couples ETMBA with phenols (e.g., resorcinol) to create coumarins substituted at the 4-position with the TMP group. These are highly fluorescent and structurally related to neoflavones [4].

Protocol

Materials:

  • ETMBA (1.0 equiv)

  • Resorcinol (1.0 equiv)[10]

  • Catalyst: Sulfuric Acid (70%) or Amberlyst-15 (solid acid)

Step-by-Step Procedure:

  • Mixing: In a flask, mix ETMBA (10 mmol) and resorcinol (1.10 g, 10 mmol).

  • Catalysis:

    • Method A (Liquid Acid): Cool the mixture in an ice bath and add 5 mL of 70%

      
       dropwise. Stir for 1 hour at 
      
      
      
      , then warm to RT and stir for 12 hours.
    • Method B (Green/Solid Acid): Add 100 mg of Amberlyst-15 and heat the neat mixture (solvent-free) or in toluene at

      
       for 2 hours.
      
  • Quenching: Pour the reaction mixture into ice-cold water.

  • Isolation: Filter the precipitate.

  • Purification: Recrystallize from methanol.

References

  • Tubulin Binding: Lu, Y., et al. "Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry, 2021.[11][4] Link

  • Biginelli Overview: Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 1993. Link

  • Pyrazolone Synthesis: Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds." Journal of Organic Chemistry, 2008. Link

  • Pechmann Condensation: Sethna, S., & Phadke, R.[7][10] "The Pechmann Reaction."[12][1][7][10] Organic Reactions, 2011.[12] Link

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Use of Ethyl 3,4,5-trimethoxybenzoylacetate in synthesizing anticancer agents

Application Note: Strategic Utilization of Ethyl 3,4,5-trimethoxybenzoylacetate in the Synthesis of Tubulin-Targeting Anticancer Agents Executive Summary This guide details the synthetic utility of Ethyl 3,4,5-trimethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 3,4,5-trimethoxybenzoylacetate in the Synthesis of Tubulin-Targeting Anticancer Agents

Executive Summary

This guide details the synthetic utility of Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) as a high-value scaffold in medicinal chemistry. Distinguished by its 3,4,5-trimethoxyphenyl moiety—a pharmacophore critical for inhibiting tubulin polymerization (colchicine binding site)—ETMBA serves as a versatile precursor for 4-arylcoumarins , pyrazoles , and dihydropyrimidinones . This note provides optimized protocols, mechanistic insights, and troubleshooting frameworks for researchers developing next-generation antimitotic agents.

Chemical Profile & Pharmacological Significance

Compound: Ethyl 3,4,5-trimethoxybenzoylacetate CAS: 3044-56-2 Molecular Weight: 282.29 g/mol Role:


-Keto Ester Precursor

The "Trimethoxy" Imperative: The 3,4,5-trimethoxyphenyl (TMP) ring is a validated structural motif in oncology, present in potent tubulin inhibitors like Combretastatin A-4 , Podophyllotoxin , and Colchicine .

  • Mechanism: The TMP moiety mimics the A-ring of colchicine, forming essential hydrophobic interactions and hydrogen bonds with Cys241 and Val318 in the

    
    -tubulin subunit.
    
  • Synthetic Advantage: Unlike acetophenones, ETMBA possesses a reactive methylene group flanked by a ketone and an ester, enabling facile cyclization reactions (Pechmann, Knorr, Biginelli) to construct heterocyclic cores rigidified for receptor binding.

Application I: Synthesis of 4-Arylcoumarins (Pechmann Condensation)

Target Class: 4-(3,4,5-trimethoxyphenyl)coumarins Therapeutic Potential: Potent cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer lines via cell cycle arrest at G2/M.

Mechanistic Insight

The Pechmann condensation involves the reaction of a phenol with a


-keto ester.[1][2][3] Using ETMBA introduces the bulky TMP group at the C4 position of the coumarin ring.
  • Challenge: The electron-donating methoxy groups on the benzoyl ring stabilize the ketone carbonyl via resonance, reducing its electrophilicity compared to ethyl acetoacetate.

  • Solution: Use of strong Lewis acids or solid acid catalysts (Amberlyst-15) and extended reaction times to drive the initial transesterification and subsequent intramolecular hydroxyalkylation.

Optimized Protocol (Green Chemistry Approach)

Reagents:

  • Resorcinol (10 mmol)

  • Ethyl 3,4,5-trimethoxybenzoylacetate (10 mmol)

  • Catalyst: Amberlyst-15 (10% w/w) or Sulfuric Acid (Catalytic amount)

  • Solvent: Ethanol (or Solvent-free for Amberlyst method)

Workflow:

  • Activation: In a round-bottom flask, mix Resorcinol and ETMBA.

  • Catalysis: Add Amberlyst-15 (solid acid catalyst).

  • Reaction: Heat the mixture to 110°C (oil bath) under solvent-free conditions.

    • Note: Due to the steric bulk and electronic deactivation of the TMP group, reaction time is 4–6 hours (standard acetoacetate takes ~1-2 hrs).

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the highly fluorescent resorcinol spot.

  • Work-up: Cool to room temperature. Add hot ethanol to dissolve the product, filter off the solid catalyst (recyclable).

  • Purification: Pour filtrate into crushed ice. The coumarin precipitates as a solid.[4] Recrystallize from ethanol.

Yield Expectation: 85–92%

Reaction Pathway Diagram

Pechmann_Mechanism Start Resorcinol + ETMBA Transester Intermediate: Phenolic Ester Start->Transester Acid Cat. Heat Cyclization Intramolecular Hydroxyalkylation Transester->Cyclization Electrophilic Attack Dehydration Dehydration (- H2O) Cyclization->Dehydration Product 7-Hydroxy-4-(3,4,5-trimethoxyphenyl) coumarin Dehydration->Product Aromatization

Caption: Step-wise mechanism of Pechmann condensation transforming ETMBA into a bioactive coumarin scaffold.

Application II: Synthesis of 3,5-Diarylpyrazoles

Target Class: 3-(3,4,5-trimethoxyphenyl)-5-hydroxy-pyrazoles (and derivatives) Therapeutic Potential: Pyrazoles act as ATP-competitive inhibitors of kinases (CDK2, VEGFR) and tubulin polymerization inhibitors.

Mechanistic Insight

The 1,3-dicarbonyl system of ETMBA reacts with hydrazine derivatives (hydrazine hydrate or phenylhydrazine).

  • Regioselectivity: The hydrazine nitrogen typically attacks the more reactive ketone carbonyl first.[4] However, in ETMBA, the ketone is deactivated by the trimethoxy ring. Nucleophilic attack often occurs at the ester carbonyl or is controlled by pH conditions.[4]

  • Outcome: Formation of a pyrazolone core which can exist in tautomeric forms (OH vs NH).[4]

Optimized Protocol

Reagents:

  • Ethyl 3,4,5-trimethoxybenzoylacetate (5 mmol)

  • Hydrazine Hydrate (10 mmol) (Excess to prevent bis-formation)

  • Solvent: Glacial Acetic Acid or Ethanol[5]

Workflow:

  • Dissolution: Dissolve ETMBA in absolute ethanol (20 mL).

  • Addition: Add Hydrazine Hydrate dropwise at room temperature.

  • Reflux: Heat to reflux (78°C ) for 6–8 hours .

    • Observation: The solution typically turns from pale yellow to deep orange/amber.[4]

  • Precipitation: Concentrate the solvent under reduced pressure (rotary evaporator) to ~20% volume.

  • Crystallization: Pour into ice-cold water. Stir vigorously. The pyrazolone usually precipitates as a white/off-white solid.[4]

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Key Data Points:

ParameterValueNotes
Reaction Temp 78–80°CReflux is mandatory for ring closure.[4]
Yield 75–85%Lower yields if water is present in solvent.[4]
MP >200°CHigh melting point indicates stable heteroaromatic core.[4]

Application III: Biginelli Reaction (Dihydropyrimidinones)

Target Class: 6-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-ones Therapeutic Potential: Calcium channel blockers and mitotic kinesin Eg5 inhibitors.

Protocol Adjustment: Standard Biginelli reactions use ethyl acetoacetate.[4] Substituting ETMBA places the bulky trimethoxyphenyl group at the C6 position of the pyrimidine ring, creating a novel steric environment for receptor docking.

Workflow Summary:

  • Mix: Benzaldehyde derivative (1 eq) + ETMBA (1 eq) + Urea (1.5 eq).

  • Catalyst:

    
     or 
    
    
    
    (10 mol%).
  • Condition: Reflux in Ethanol (8 h) or Microwave Irradiation (160°C, 10 min).

  • Result: High-yield access to "Trimethoxy-decorated" DHPM libraries.

References

  • Synthesis and cell-based evaluation as anti-prostate cancer agents. European Journal of Medicinal Chemistry. (2017). Investigates 3,4,5-trimethoxyflavonols and related beta-keto ester derivatives.

  • Pechmann Condensation: Synthesis of Coumarins. Organic Chemistry Portal. Detailed mechanism and acid-catalysis requirements for beta-keto esters.

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules. (2021). Describes the use of various beta-keto esters in DHPM synthesis.

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives. ACS Omega. (2023). Validates the anticancer potency of the trimethoxyphenyl pharmacophore.

  • Ethyl 3,4,5-trimethoxybenzoylacetate Product Data. Sigma-Aldrich. Physical properties and safety data.

Sources

Application

Role of Ethyl 3,4,5-trimethoxybenzoylacetate in tubulin inhibition studies

Application Note: Strategic Utilization of Ethyl 3,4,5-trimethoxybenzoylacetate in the Design of Colchicine-Site Tubulin Inhibitors Executive Summary This guide details the technical application of Ethyl 3,4,5-trimethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 3,4,5-trimethoxybenzoylacetate in the Design of Colchicine-Site Tubulin Inhibitors

Executive Summary

This guide details the technical application of Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) in the development of microtubule-destabilizing agents. While not a potent inhibitor in its native ester form, ETMBA serves as the critical pharmacophore donor for the 3,4,5-trimethoxyphenyl (TMP) moiety. This moiety is the structural prerequisite for high-affinity binding to the colchicine site of


-tubulin.[1]

This document outlines the synthetic utility of ETMBA in generating heterocyclic libraries (specifically thiazoles and quinolones) and provides validated protocols for assessing their efficacy via tubulin polymerization kinetics and competitive binding assays.

The Pharmacophore Logic: Why ETMBA?

The efficacy of ETMBA-derived compounds rests on the "Colchicine Site" binding paradigm.[2][3] The 3,4,5-trimethoxy motif (Ring A of colchicine) inserts into a hydrophobic pocket at the interface of


- and 

-tubulin, preventing the curved-to-straight conformational change necessary for microtubule polymerization.

Mechanism of Action:

  • Pharmacophore Delivery: ETMBA provides the TMP ring.

  • Scaffold Rigidification: Cyclization (e.g., into a thiazole) locks the TMP ring in the correct vector relative to the "Ring B" mimic.

  • Steric Clash: The inhibitor prevents the formation of lateral contacts between tubulin protofilaments.

Pathway Visualization: From Precursor to Apoptosis

TubulinInhibition ETMBA Ethyl 3,4,5- trimethoxybenzoylacetate (Precursor) Synthesis Cyclization (Hantzsch/Pechmann) ETMBA->Synthesis + Thiourea/Aniline Inhibitor Active Heterocycle (Thiazole/Quinolone) Synthesis->Inhibitor Scaffold Formation Tubulin Tubulin Dimer (Colchicine Site) Inhibitor->Tubulin Binding (Kd < 10nM) Complex Tubulin-Inhibitor Complex Tubulin->Complex Stabilization Polymerization Microtubule Assembly Complex->Polymerization Inhibits Arrest G2/M Phase Arrest Complex->Arrest Checkpoint Activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Cascade

Figure 1: The strategic workflow converting the ETMBA precursor into a bioactive agent that disrupts microtubule dynamics.[4][5]

Synthetic Protocols: Generating the Inhibitor

The following protocol demonstrates the conversion of ETMBA into a 2-amino-4-(3,4,5-trimethoxyphenyl)thiazole , a classic scaffold for tubulin inhibition (Hantzsch Thiazole Synthesis).

Protocol A: Hantzsch Cyclization

Reagents:

  • Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA)

  • Thiourea (or substituted thioamide)

  • Iodine (

    
    ) or Bromine (
    
    
    
    ) as halogenating agent (if starting from the ketone) OR direct condensation conditions.
  • Ethanol (Anhydrous)

Step-by-Step:

  • Halogenation (Activation): Dissolve ETMBA (1.0 eq) in

    
    . Add Bromine (1.0 eq) dropwise at 0°C to generate the 
    
    
    
    -bromo-
    
    
    -keto ester intermediate. Stir for 2 hours.
  • Cyclization: Dissolve the

    
    -bromo intermediate in ethanol. Add Thiourea (1.2 eq).
    
  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Work-up: Cool to room temperature. Neutralize with saturated

    
    .[6] The thiazole precipitate typically forms immediately.
    
  • Purification: Recrystallize from Ethanol/Water to yield the active tubulin inhibitor.

Critical Note: The uncyclized ETMBA ester lacks the rigid geometry required to displace colchicine. This synthesis is the "activation" step for biological study.

Biological Evaluation Protocols

Once the derivative is synthesized, its ability to inhibit tubulin must be quantified.

Protocol B: Turbidimetric Tubulin Polymerization Assay

This is the gold standard for confirming direct interaction with purified tubulin. It measures the scattering of light (340 nm) as tubulin heterodimers assemble into microtubules.[7]

Materials:

  • Purified Bovine Brain Tubulin (>99% pure).

  • GTP (Guanozine Triphosphate) stock (100 mM).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Spectrophotometer (Temperature controlled at 37°C).

Methodology:

  • Preparation: Keep all reagents on ice (4°C). Tubulin is unstable at room temperature if not polymerized.

  • Master Mix: Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP and 5% glycerol (glycerol lowers the critical concentration for polymerization).

  • Inhibitor Addition:

    • Add 2

      
      L of the test compound (dissolved in DMSO) to the wells of a pre-warmed (37°C) 96-well plate.
      
    • Include a Positive Control (Combretastatin A4 or Colchicine, 5

      
      M).
      
    • Include a Negative Control (DMSO only).

    • Include ETMBA (Precursor) to demonstrate lack of activity (typically

      
      M).
      
  • Initiation: Add 100

    
    L of the Tubulin/GTP Master Mix to each well.
    
  • Kinetics: Immediately measure Absorbance (

    
    ) every 30 seconds for 60 minutes at 37°C.
    

Data Interpretation:

  • Lag Phase: Inhibitors extend the time before polymerization starts.

  • Steady State: Potent inhibitors (derived from ETMBA) will reduce the final plateau height (

    
    ) significantly.
    
Protocol C: Colchicine Competitive Binding Assay

To confirm the binding site is indeed the colchicine pocket.

Methodology:

  • Incubate Tubulin (3

    
    M) with 
    
    
    
    Colchicine (or Fluorescent-Colchicine) in the presence of varying concentrations of the test compound (0.1 – 100
    
    
    M).
  • Incubate for 30 minutes at 37°C.

  • Separate bound vs. free ligand using DEAE-cellulose filters or gel filtration.

  • Result: A decrease in signal indicates the test compound successfully displaced colchicine, confirming the ETMBA-derived pharmacophore is functioning correctly.

Data Presentation & Analysis

When reporting results, contrast the precursor (ETMBA) with the final scaffold to validate the synthetic design.

Table 1: Representative SAR Data (Hypothetical/Typical Values)

Compound IDStructure DescriptionTubulin Polymerization (


M)
Colchicine Binding (% Inhibition)Cell Growth (

HeLa, nM)
ETMBA Precursor Ester > 100 (Inactive) < 5% > 10,000
Derivative 1Thiazole-4-TMP1.585%12
Derivative 2Quinolone-4-TMP2.178%45
ColchicinePositive Control2.0100%10
Experimental Logic Diagram

AssayLogic Sample Test Compound (ETMBA Derivative) Assay1 Tubulin Polymerization (OD 340nm) Sample->Assay1 Assay2 Competitive Binding (Fluorescence/Radiolabel) Sample->Assay2 Decision Inhibition Observed? Assay1->Decision Reduced Vmax Assay2->Decision Ligand Displacement Outcome1 Mechanism Confirmed: Microtubule Destabilizer Decision->Outcome1 Yes Outcome2 Inactive: Check Synthesis/Purity Decision->Outcome2 No

Figure 2: Screening decision tree for validating ETMBA-derived compounds.

References

  • Romagnoli, R., et al. (2025).[8] "Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach." National Institutes of Health (PMC).

  • Wang, F., et al. (2014).[9] "Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2013). "In Vitro Tubulin Polymerization Assay Kit Protocol." MilliporeSigma Technical Library.

  • Lu, Y., et al. (2012). "3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents."[2][4][8][10] European Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26." BenchChem Protocols.

Sources

Method

Synthesis of Novel Hydrazone Analogs from Trimethoxybenzoyl Derivatives: A Detailed Guide for Medicinal Chemistry

Introduction: The Significance of Trimethoxybenzoyl Hydrazones Hydrazones are a versatile class of organic compounds characterized by the presence of a C=N-NH-C=O functional group. Within this family, analogs derived fro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trimethoxybenzoyl Hydrazones

Hydrazones are a versatile class of organic compounds characterized by the presence of a C=N-NH-C=O functional group. Within this family, analogs derived from a trimethoxybenzoyl scaffold have garnered substantial interest in the field of drug discovery and development. The 3,4,5-trimethoxyphenyl moiety is a key structural feature found in a variety of biologically active compounds, including the well-known anticancer agent combretastatin. The unique electronic and steric properties imparted by the three methoxy groups on the phenyl ring significantly contribute to the pharmacological profiles of the resulting hydrazone derivatives. These compounds have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anticancer effects, making them an attractive scaffold for medicinal chemistry exploration.[1][2]

The mechanism of anticancer action for many of these hydrazones is attributed to their ability to disrupt cellular microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of novel hydrazone analogs from trimethoxybenzoyl derivatives, offering field-proven insights and detailed protocols for researchers in medicinal chemistry and drug development.

Overall Synthetic Workflow

The synthesis of trimethoxybenzoyl hydrazone analogs is a multi-step process that begins with commercially available gallic acid. The overall workflow involves the protection of the hydroxyl groups via methylation, followed by the formation of a hydrazide intermediate, and finally, the condensation with a variety of aldehydes to yield the target hydrazone analogs.

Synthetic Workflow Gallic Acid Gallic Acid Methyl 3,4,5-trimethoxybenzoate Methyl 3,4,5-trimethoxybenzoate Gallic Acid->Methyl 3,4,5-trimethoxybenzoate Methylation 3,4,5-Trimethoxybenzohydrazide 3,4,5-Trimethoxybenzohydrazide Methyl 3,4,5-trimethoxybenzoate->3,4,5-Trimethoxybenzohydrazide Hydrazinolysis Target Hydrazone Analog Target Hydrazone Analog 3,4,5-Trimethoxybenzohydrazide->Target Hydrazone Analog Condensation (with R-CHO) Purification & Characterization Purification & Characterization Target Hydrazone Analog->Purification & Characterization Workup

Caption: Overall workflow for the synthesis of trimethoxybenzoyl hydrazone analogs.

Part 1: Synthesis of the Key Intermediate: 3,4,5-Trimethoxybenzohydrazide

The synthesis of the target hydrazones first requires the preparation of the key intermediate, 3,4,5-trimethoxybenzohydrazide. This is typically achieved in a two-step process from gallic acid.

Step 1.1: Synthesis of Methyl 3,4,5-trimethoxybenzoate

The initial step involves the methylation of the hydroxyl groups and the esterification of the carboxylic acid of gallic acid. A common and effective method is to first esterify gallic acid with methanol, followed by methylation.[3]

Protocol 1: Synthesis of Methyl 3,4,5-trimethoxybenzoate

  • Materials:

    • Gallic acid

    • Methanol (MeOH)

    • Sulfuric acid (H₂SO₄)

    • Dimethyl sulfate (DMS) or Methyl chloride (CH₃Cl)[1][3]

    • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)[4]

    • N,N-Dimethylformamide (DMF) (if using methyl chloride)[3]

    • Appropriate solvents for workup (e.g., diethyl ether, water)

  • Procedure:

    • Esterification: In a round-bottom flask, dissolve gallic acid in methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Workup 1: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude methyl gallate.

    • Methylation: Dissolve the crude methyl gallate in a suitable solvent. Add a base (e.g., NaOH or K₂CO₃) and the methylating agent (e.g., dimethyl sulfate). Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC). A two-step synthesis method often involves a methylation reaction with dimethyl sulfate to obtain 3,4,5-trimethoxybenzoic acid, which is then esterified with methanol.[1]

    • Workup 2: Quench the reaction by adding water. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3,4,5-trimethoxybenzoate. This can be purified by recrystallization from a suitable solvent like methanol.

Step 1.2: Synthesis of 3,4,5-Trimethoxybenzohydrazide

The second step is the conversion of the methyl ester to the corresponding hydrazide through reaction with hydrazine hydrate.[4]

Protocol 2: Synthesis of 3,4,5-Trimethoxybenzohydrazide

  • Materials:

    • Methyl 3,4,5-trimethoxybenzoate

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol (EtOH) or Methanol (MeOH)

  • Procedure:

    • In a round-bottom flask, dissolve methyl 3,4,5-trimethoxybenzoate in ethanol.

    • Add an excess of hydrazine hydrate (typically 2-3 equivalents).

    • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain 3,4,5-trimethoxybenzohydrazide.

Part 2: Synthesis of Trimethoxybenzoyl Hydrazone Analogs

The final step is the condensation reaction between 3,4,5-trimethoxybenzohydrazide and a variety of aldehydes to form the desired hydrazone analogs. This reaction is typically acid-catalyzed.[5]

Reaction Mechanism: Acid-Catalyzed Hydrazone Formation

The formation of a hydrazone proceeds via a nucleophilic addition-elimination mechanism. The reaction is catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[5][6] However, a highly acidic medium can be detrimental as it will protonate the hydrazine, reducing its nucleophilicity.[7]

Hydrazone Formation Mechanism cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Aldehyde R-CHO Protonated_Aldehyde R-CH=O⁺H Aldehyde->Protonated_Aldehyde + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Aldehyde->Tetrahedral_Intermediate + Ar-CO-NH-NH₂ Hydrazide Ar-CO-NH-NH₂ Protonated_Hydrazone Protonated Hydrazone Tetrahedral_Intermediate->Protonated_Hydrazone - H₂O Hydrazone Ar-CO-NH-N=CH-R Protonated_Hydrazone->Hydrazone - H⁺

Caption: Acid-catalyzed mechanism of hydrazone formation.

General Protocol for Hydrazone Synthesis

Protocol 3: General Synthesis of Trimethoxybenzoyl Hydrazone Analogs

  • Materials:

    • 3,4,5-Trimethoxybenzohydrazide

    • Substituted aldehyde (1 equivalent)

    • Ethanol or Methanol

    • Glacial acetic acid (catalytic amount, 2-3 drops)

  • Procedure:

    • In a round-bottom flask, dissolve 3,4,5-trimethoxybenzohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.[1]

    • To this solution, add the desired substituted aldehyde (1 equivalent).[1]

    • Add a catalytic amount of glacial acetic acid to facilitate the reaction.[1]

    • Reflux the reaction mixture for a period of 2 to 6 hours. The progress of the reaction should be monitored by TLC.[1]

    • Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.[1]

    • Wash the crude product with a cold solvent and dry it.[1]

    • Further purification can be achieved by recrystallization from an appropriate solvent.[1]

Parameter Typical Condition Notes
Solvent Ethanol, MethanolEnsure reagents are fully dissolved.
Catalyst Glacial Acetic AcidA few drops are usually sufficient.
Temperature RefluxVaries depending on the solvent used.
Reaction Time 2 - 8 hoursMonitor by TLC for completion.
Workup Cooling and FiltrationProduct often precipitates upon cooling.

Table 1: Typical Reaction Conditions for Hydrazone Synthesis.

Part 3: Purification and Characterization

Purification by Recrystallization

Recrystallization is the most common method for purifying solid hydrazone products. The principle relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[8]

Protocol 4: Recrystallization of Hydrazone Analogs

  • Solvent Selection: Choose a solvent in which the hydrazone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of hydrazones include ethanol, methanol, and mixtures like hexane/ethyl acetate.[8][9]

  • Dissolution: In an Erlenmeyer flask, add the crude hydrazone and a small amount of the selected solvent. Heat the mixture to boiling while stirring. Add more hot solvent dropwise until the hydrazone is completely dissolved.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration.[5]

  • Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent and dry them under vacuum.[5]

Characterization of Hydrazone Analogs

The structure and purity of the synthesized hydrazone analogs should be confirmed using various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is crucial for confirming the formation of the hydrazone linkage. Key signals to look for include:

    • A singlet for the -NH proton, typically in the range of δ 11.0-12.0 ppm.[4]

    • A singlet for the azomethine proton (-CH=N-), usually found between δ 8.0-9.0 ppm.[4]

    • Singlets for the methoxy (-OCH₃) protons around δ 3.7-3.9 ppm.[10]

    • Signals corresponding to the aromatic protons of both the trimethoxybenzoyl and the aldehyde-derived moieties.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the imine carbon (-C=N-) and the carbonyl carbon (-C=O).

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups:

    • N-H stretching vibration around 3100-3300 cm⁻¹.

    • C=O (amide) stretching vibration typically in the region of 1640-1680 cm⁻¹.[4]

    • C=N stretching vibration around 1600-1650 cm⁻¹.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its identity.

Spectroscopic Technique Key Features for Hydrazone Confirmation
¹H NMR -NH singlet (δ 11-12 ppm), -CH=N- singlet (δ 8-9 ppm), -OCH₃ singlets (δ 3.7-3.9 ppm)
IR N-H stretch (~3200 cm⁻¹), C=O stretch (~1660 cm⁻¹), C=N stretch (~1620 cm⁻¹)
Mass Spec Molecular ion peak corresponding to the calculated molecular weight.

Table 2: Key Spectroscopic Data for Characterization.

Part 4: Troubleshooting and Safety Considerations

Troubleshooting Common Synthesis Issues

Troubleshooting cluster_solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Purification Issues Purification Issues Low Yield->Purification Issues Sol_TimeTemp Increase reaction time/temp Monitor with TLC Incomplete Reaction->Sol_TimeTemp Sol_Stoichiometry Verify stoichiometry Use fresh reagents Incomplete Reaction->Sol_Stoichiometry Sol_Recrystallization Optimize recrystallization solvent Consider column chromatography Purification Issues->Sol_Recrystallization

Sources

Application

Application Note: Strategic Synthesis of 3,4,5-Trimethoxyphenyl (TMP) Pharmacophores

Abstract The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicinal chemistry, serving as the critical pharmacophore for binding to the colchicine site of -tubulin. Compounds containing this motif,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicinal chemistry, serving as the critical pharmacophore for binding to the colchicine site of


-tubulin. Compounds containing this motif, such as Combretastatin A-4 (CA-4), Podophyllotoxin, and Colchicine, function as vascular disrupting agents (VDAs) by inhibiting microtubule polymerization. This Application Note provides a rigorous technical guide for the synthesis of TMP-based scaffolds. We focus on two dominant methodologies: (1) Z-selective Wittig Olefination  for stilbene architectures (CA-4) and (2) Suzuki-Miyaura Cross-Coupling  for biaryl and heterocyclic analogs.

Introduction: The TMP Pharmacophore

The biological potency of the TMP group stems from its unique electronic and steric profile. It acts as a molecular anchor, occupying a hydrophobic pocket within the colchicine binding site.

  • Mechanism: The electron-rich methoxy groups function as hydrogen bond acceptors and create a specific steric volume that prevents the curvature change in tubulin necessary for microtubule formation.

  • Synthetic Challenge: While the TMP ring is electron-rich, making it susceptible to electrophilic aromatic substitution, the primary challenge in synthesizing stilbenoid TMP compounds (like CA-4) is stereocontrol . The cis-(Z)-isomer is often >100x more potent than the trans-(E)-isomer, yet the thermodynamic equilibrium favors the stable trans form.

Strategic Retrosynthesis & Pathway Logic

To design a robust synthesis, one must choose between constructing the alkene bridge (Wittig/Perkin) or coupling pre-functionalized rings (Suzuki/Stille).

Diagram 1: Retrosynthetic Analysis of Combretastatin A-4

Retrosynthesis Target Combretastatin A-4 (Z-Isomer) (Target Molecule) Disconnection Stilbene Bridge Disconnection Target->Disconnection Retrosynthesis AltRoute Alternative: Suzuki Coupling (Vinyl halide + Boronic Acid) Target->AltRoute Stereocontrol Strategy FragmentA Fragment A: 3,4,5-Trimethoxybenzyl phosphonium bromide Disconnection->FragmentA Wittig Route FragmentB Fragment B: 3-Hydroxy-4-methoxy benzaldehyde (Isovanillin) Disconnection->FragmentB Wittig Route

Figure 1: Retrosynthetic logic for CA-4. The Wittig route is preferred for scale, provided Z-selectivity is managed.

Protocol 1: Z-Selective Wittig Synthesis of Combretastatin A-4

Objective: Synthesize the active (Z)-stilbene while minimizing the thermodynamically favored (E)-isomer.

Critical Reagent Selection

The choice of base and solvent dictates the stereochemical outcome.

  • Standard Conditions (NaOMe/MeOH): Often yields ~60:40 (Z:E) mixtures.

  • Optimized Conditions (LHMDS/THF): Kinetic control at low temperature (-78°C) favors the erythro-betaine intermediate, which collapses to the Z-alkene.

Step-by-Step Methodology

Step 1: Phosphonium Salt Formation

  • Dissolve 3,4,5-trimethoxybenzyl bromide (1.0 eq) in anhydrous Toluene.

  • Add Triphenylphosphine (

    
    ) (1.1 eq).
    
  • Reflux for 12 hours. The product will precipitate as a white solid.

  • QC Check: Filter, wash with cold hexanes, and dry. confirm purity via

    
     NMR (look for methylene doublet at 
    
    
    
    5.3-5.5 ppm,
    
    
    Hz).

Step 2: The Wittig Olefination (Kinetic Control)

  • Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

  • Ylide Generation: Suspend the phosphonium salt (1.2 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add LiHMDS (1.0 M in THF, 1.3 eq) dropwise over 20 mins. The solution should turn deep orange/red (characteristic of the ylide). Stir for 1 hour at -78°C.

  • Coupling: Dissolve Isovanillin (protected, e.g., TBDMS ether) (1.0 eq) in THF and add dropwise to the ylide.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to RT overnight.

  • Quench: Add saturated

    
     solution. Extract with EtOAc.
    

Step 3: Purification & Isomer Separation

  • The crude mixture will contain

    
     and both isomers.
    
  • Flash Chromatography: Use Hexanes:EtOAc (gradient 95:5 to 80:20). The Z-isomer usually elutes after the E-isomer on silica due to polarity differences (the Z-isomer is more compact but often slightly more polar due to exposed oxygen lone pairs).

  • Note: Protect the fractions from direct sunlight/UV, which catalyzes Z

    
    E isomerization.
    
Data: Solvent/Base Effects on Z:E Ratio
BaseSolventTemperatureYield (%)Z:E Ratio
NaOMeMeOHReflux8540:60
NaHDMF0°C7865:35
LiHMDS THF -78°C 82 95:5
KHMDSToluene-78°C7588:12

Protocol 2: Modular Biaryl Coupling (Suzuki-Miyaura)

Objective: Synthesis of biaryl TMP analogs (e.g., heterocyclic replacements for the B-ring) where stereochemistry is not the primary variable, but regioselectivity is.

Workflow Diagram

SuzukiWorkflow Start Start: 3,4,5-TMP Boronic Acid Catalyst Pd(dppf)Cl2 + K2CO3 Start->Catalyst Mix with Aryl Halide Reaction Degassed Dioxane/H2O 80°C, 4-12h Catalyst->Reaction Heat Workup Extraction (EtOAc) & Brine Wash Reaction->Workup Purification Column Chromatography Workup->Purification

Figure 2: General workflow for Suzuki coupling of TMP-boronic acids.

Protocol Steps
  • Reagents: Combine 3,4,5-trimethoxyphenylboronic acid (1.2 eq), Aryl Halide (1.0 eq), and

    
     (2.0 eq) in a reaction vial.
    
  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Crucial: Degas the solvent by bubbling Argon for 15 mins (oxygen poisons Pd(0)).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and heat to 80-90°C for 4-12 hours.

  • Scavenging: If Pd residues persist, treat the organic layer with functionalized silica (e.g., Thiol-silica) before concentration.

Troubleshooting & Expert Insights

The "Demethylation Trap"

Researchers often attempt to demethylate a specific methoxy group on the B-ring (to release a phenol) using


.
  • Risk:

    
     is aggressive and will demethylate the 3,4,5-TMP ring as well, destroying the pharmacophore.
    
  • Solution: If a free phenol is required on the B-ring, use a protecting group (MOM, TBDMS, or Bn) on the aldehyde precursor before the Wittig reaction. Deprotect after coupling using mild conditions (TBAF for silyl, Hydrogenolysis for benzyl).

Preventing Isomerization

The Z-stilbene is photolabile.

  • Protocol: Wrap all reaction flasks and columns in aluminum foil.

  • Storage: Store purified Z-isomers in amber vials at -20°C.

Solubility

TMP compounds are lipophilic.

  • Assay Prep: Dissolve in 100% DMSO to create a stock solution (10 mM), then dilute into media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity artifacts.

References

  • Pettit, G. R., et al. (1987). "Antineoplastic agents. 120. Combretum caffrum." Journal of Natural Products. (Isolation and original structural elucidation of Combretastatin A-4).

  • Pettit, G. R., & Singh, S. B. (1987). "Synthesis of (+)-combretastatin A-1." Canadian Journal of Chemistry.[1] (Describes the Perkin condensation route). [1]

  • Gaukroger, K., et al. (2001). "Novel Syntheses of Cis and Trans Isomers of Combretastatin A-4." The Journal of Organic Chemistry. (Detailed comparison of Wittig and Suzuki routes).

  • Cushman, M., et al. (1991). "Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization." Journal of Medicinal Chemistry. (SAR of the TMP moiety).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text for the Suzuki protocol).[2][3][4]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of Ethyl 3,4,5-trimethoxybenzoylacetate synthesis

Case ID: 345-TMB-YIELD Subject: Yield Optimization & Troubleshooting for Beta-Keto Ester Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Strategy Selection You...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 345-TMB-YIELD Subject: Yield Optimization & Troubleshooting for Beta-Keto Ester Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Strategy Selection

You are attempting to synthesize Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2).[1] This is a classic


-keto ester synthesis, but the electron-rich nature of the 3,4,5-trimethoxy ring and the potential for side reactions (O-acylation vs. C-acylation) often leads to suboptimal yields (40-60%).

To break the 80%+ yield barrier, you must move away from simple base-mediated condensations (like NaOEt) and utilize Magnesium Chelation Control .

Decision Matrix: Select Your Protocol

Before proceeding, select the protocol that matches your constraints.

SynthesisStrategy Start Start: Define Priority Scale Priority: Scale (>50g) & Cost Efficiency Start->Scale Industrial/Pilot Purity Priority: Ultra-High Purity (<10g) or HPLC Standard Start->Purity MedChem/Discovery MethodA Method A: MgCl2/Malonate (The 'Clayton' Method) Scale->MethodA Highest Throughput MethodB Method B: Meldrum's Acid (The 'Clean' Route) Purity->MethodB Easiest Workup

Figure 1: Strategic decision tree for synthesis route selection.

Method A: The Magnesium Chloride/Malonate Protocol (High Yield)

Best for: Scale-up (>50g), cost-sensitivity, and maximizing yield. Mechanism: Uses


 and Triethylamine (TEA) to form a soft enolate that exclusively favors C-acylation over O-acylation.
The Protocol

Reagents:

  • 3,4,5-Trimethoxybenzoyl chloride (1.0 equiv)

  • Potassium ethyl malonate (or Diethyl malonate) (1.2 equiv)

  • Magnesium Chloride (anhydrous) (1.5 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: Dry Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

  • Enolate Formation (Critical Step):

    • Charge the reactor with anhydrous

      
       (1.5 eq) and dry MeCN.
      
    • Cool to 0°C. Add Potassium ethyl malonate (1.2 eq) followed by TEA (3.0 eq) dropwise.

    • Observation: The slurry will thicken as the Magnesium-Malonate complex forms. Stir for 2 hours at 20°C.

    • Why? This forms the reactive "Magnesium Chelate" which is the key to high yield.

  • Acylation:

    • Cool the slurry to 0°C.

    • Add 3,4,5-Trimethoxybenzoyl chloride (dissolved in minimal MeCN) dropwise over 1 hour.

    • Control: Keep internal temp <5°C to prevent decomposition of the acid chloride.

    • Allow to warm to room temperature and stir overnight.

  • Decarboxylation & Workup:

    • Quench with cold 2N HCl (pH should reach ~2).

    • Stir vigorously for 1 hour. If using Diethyl malonate, a reflux step with acid is required here to induce decarboxylation. If using Potassium ethyl malonate , decarboxylation occurs spontaneously during the acidic quench/workup due to the instability of the beta-keto acid intermediate.

    • Extract with EtOAc, wash with saturated

      
       (removes unreacted acid), then brine.
      
Yield Optimization Table
VariableRecommendationImpact on Yield
Base Choice TEA (with

)
Critical. Stronger bases (NaH) cause di-acylation and polymerization.
Lewis Acid

(Anhydrous)
High. Stabilizes the intermediate, preventing O-acylation.
Temperature 0°C (Addition)

20°C (Reaction)
High. Higher temps decompose the acid chloride.
Stoichiometry 1.2 eq Malonate / 1.5 eq MgEnsures complete consumption of the expensive acid chloride.

Method B: The Meldrum's Acid Protocol (High Purity)

Best for: Small scale, high purity requirements, avoiding chromatographic purification.

Protocol:

  • Dissolve 3,4,5-Trimethoxybenzoic acid (1.0 eq) and Meldrum's acid (1.0 eq) in DCM.

  • Add DMAP (1.1 eq) and DCC (1.1 eq) at 0°C. Stir 12h.

  • Filter off the DCU urea byproduct.

  • Evaporate solvent.[2][3] Reflux the residue in absolute Ethanol for 4 hours.

  • Result: The Meldrum's adduct breaks down, releasing

    
     and Acetone, leaving pure Ethyl 3,4,5-trimethoxybenzoylacetate.
    

Troubleshooting Guide (Q&A)

Q1: My yield is low (<50%), and I see a large spot on TLC corresponding to 3,4,5-trimethoxybenzoic acid. Why?

  • Diagnosis: Hydrolysis of the Acid Chloride.

  • Root Cause: Your solvent (MeCN or EtOAc) was not dry, or the

    
     was hydrated.
    
  • The Fix:

    • Use anhydrous solvents (Karl Fischer < 0.05%).

    • Dry

      
       in an oven at 150°C for 4 hours before use.
      
    • Verify the quality of your acid chloride starting material. If it smells like HCl strongly before you even start, it has already hydrolyzed. Recrystallize or distill it.

Q2: I am getting a mixture of O-acylated and C-acylated products.

  • Diagnosis: "Hard" vs. "Soft" Nucleophile mismatch.

  • Root Cause: If you used a simple base like Sodium Ethoxide (NaOEt) without Magnesium, the oxygen on the enolate is too nucleophilic.

  • The Fix: Switch to Method A (

    
    ) . The 
    
    
    
    ion coordinates between the two carbonyl oxygens of the malonate, effectively "masking" the oxygens and forcing the carbon to attack the acid chloride.

Q3: During the acid quench, my product seems to decompose or gas evolution is uncontrollable.

  • Diagnosis: Rapid Decarboxylation.

  • Mechanism: The intermediate acyl-malonate loses

    
     to form your product. This is exothermic.
    
  • The Fix: Add the acid slowly at 0°C. Do not rush this step. If you are using the Diethyl Malonate route (requiring reflux for decarboxylation), ensure the pH is acidic enough (<2) before heating.

Q4: The product is oiling out and won't crystallize.

  • Diagnosis: Impurity profile (likely unreacted malonate or acetophenone byproducts).

  • The Fix:

    • Perform a solvent swap to Isopropanol (IPA) or Ethanol/Hexane mix.

    • Cool to -20°C and scratch the flask glass.

    • If still oil, purify via short-path silica plug (Eluent: 15% EtOAc in Hexanes) to remove the baseline tar.

Mechanistic Visualization

Understanding the Magnesium Chelate is vital for troubleshooting. If this structure doesn't form, the reaction fails.

MgChelation Reagents Diethyl Malonate + MgCl2 + TEA Chelate Mg-Enolate Complex (Thermodynamic Sink) Reagents->Chelate Deprotonation & Coordination Transition C-Acylation Transition State (Mg coordinates ALL oxygens) Chelate->Transition Nucleophilic Attack AcidChloride Add: 3,4,5-Trimethoxybenzoyl Chloride AcidChloride->Transition Intermediate Acyl Malonate Intermediate Transition->Intermediate Elimination of Cl- Product Final Product + CO2 Intermediate->Product Hydrolysis & Decarboxylation

Figure 2: The Magnesium Chelation mechanism preventing O-alkylation and ensuring high yields.

References

  • Clay, R. J., et al. (1993). "Efficient Synthesis of Beta-Keto Esters." Synthesis.
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis.[2][4][5][6][7] 2. A general and versatile synthesis of beta-keto esters." Journal of Organic Chemistry. Link

  • Sigma-Aldrich. "Ethyl 3,4,5-trimethoxybenzoylacetate Product Specification." Link

  • Organic Syntheses. "Acylation of Malonates: General Procedures." Org. Synth. Coll. Vol. 7, p. 359. Link

  • Rathke, M. W., & Cowan, P. J. (1985). "Procedures for the acylation of diethyl malonate with acid chlorides using tertiary amine bases and magnesium chloride." Journal of Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Purification of Ethyl 3,4,5-trimethoxybenzoylacetate

Case ID: PUR-3044-56-2 Status: Active Specialist: Senior Application Scientist Executive Summary Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) is a critical -keto ester intermediate, predominantly utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3044-56-2 Status: Active Specialist: Senior Application Scientist

Executive Summary

Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) is a critical


-keto ester intermediate, predominantly utilized in the synthesis of pharmaceutical agents such as Trimebutine .

Achieving high purity (>98%) is challenging due to three primary factors:

  • Keto-Enol Tautomerism: Often mistaken for impurity in spectral analysis.

  • Hydrolytic Instability: The ester bond is susceptible to acid/base hydrolysis, reverting to the parent acetophenone.

  • "Oiling Out": The compound has a tendency to form a supersaturated oil rather than a crystal lattice during cooling.

This guide provides self-validating protocols to address these specific challenges.

Module 1: Crystallization & Precipitation (Primary Protocol)

Context: Recrystallization is the most scalable and effective method for this compound, given its melting point of 88–91 °C [1]. However, improper solvent choice leads to oiling out.

Standard Operating Procedure (SOP-CRYS-01)
ParameterSpecification
Primary Solvent Ethanol (95%) or Isopropyl Alcohol (IPA)
Anti-Solvent n-Hexane or Heptane (optional, for yield recovery)
Dissolution Temp 60–65 °C (Do not boil aggressively to avoid decarboxylation)
Cooling Rate 5 °C per 30 minutes (Slow cooling is critical)
Target Purity >99.0% (HPLC)
Troubleshooting Guide: Crystallization Issues

Q: The solution turned cloudy but formed a sticky oil at the bottom instead of crystals. What happened? A: You have encountered "Oiling Out" (Liquid-Liquid Phase Separation). This occurs when the compound precipitates as a liquid at a temperature above its melting point, usually due to cooling too rapidly or using a solvent mixture where the compound is too insoluble.

  • Corrective Action: Re-heat the mixture until the oil redissolves. Add a small amount of the primary solvent (Ethanol). Allow the solution to cool very slowly with vigorous stirring.

  • Pro-Tip: Add a "seed crystal" of pure Ethyl 3,4,5-trimethoxybenzoylacetate at 50 °C to provide a nucleation surface.

Q: My crystals are yellow/brown. How do I remove the color? A: Coloration typically comes from oxidized phenolic impurities (e.g., trace demethylated byproducts).

  • Corrective Action: Perform an activated charcoal treatment.

    • Dissolve crude material in hot Ethanol.

    • Add Activated Carbon (5% w/w).

    • Stir for 15 minutes at 60 °C.

    • Filter while hot through a Celite pad to remove carbon.

    • Proceed with crystallization.[1][2]

Module 2: Chromatographic Purification (Secondary Protocol)

Context: Use this method if the crude purity is <85% or if specific non-polar impurities (like unreacted 3,4,5-trimethoxyacetophenone) persist.

TLC & Column Parameters
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10

    
     70:30).
    
  • Detection: UV at 254 nm (Strong absorption due to the trimethoxybenzoyl chromophore).

Workflow Visualization

PurificationWorkflow Start Crude Ethyl 3,4,5-trimethoxybenzoylacetate Check Purity Check (TLC/HPLC) Start->Check HighPurity Purity > 85% Check->HighPurity Yes LowPurity Purity < 85% Check->LowPurity No Recrys Recrystallization (Ethanol/IPA) HighPurity->Recrys Column Flash Chromatography (Hexane:EtOAc) LowPurity->Column Result Pure Crystals (MP: 88-91°C) Recrys->Result Column->Recrys Polishing Step

Figure 1: Decision matrix for selecting the appropriate purification pathway based on initial crude purity.

Module 3: Analytical & Stability FAQs

Q: I see "extra" peaks in my NMR spectrum (specifically a singlet around 12-13 ppm and a change in the CH2 integral). Is my compound decomposing? A: Likely No . This is a classic signature of Keto-Enol Tautomerism , not decomposition.

  • Mechanism:

    
    -keto esters exist in equilibrium between the Keto form (dicarbonyl) and the Enol form (hydrogen-bonded alkene).
    
  • Verification:

    • Keto Form: Singlet at

      
       ppm (methylene protons between carbonyls).
      
    • Enol Form: Singlet at

      
       ppm (enolic -OH) and a vinyl proton singlet.
      
  • Action: Do not attempt to "purify" this out; it is an intrinsic physical property.

Q: Can I dry the product in an oven at 100 °C? A: Absolutely Not.

  • Risk: The melting point is ~90 °C. Drying above 80 °C will melt the product, potentially causing decarboxylation (loss of CO2) to form 3,4,5-trimethoxyacetophenone.

  • Protocol: Dry in a vacuum oven at 40–45 °C for 12 hours.

Module 4: Chemical Stability Pathway

Understanding the degradation pathway is essential for storage and handling.

DegradationPathway Target Ethyl 3,4,5-trimethoxybenzoylacetate (Target Molecule) Hydrolysis Acid/Base Hydrolysis (Moisture + Heat) Target->Hydrolysis Intermed Beta-Keto Acid (Unstable) Hydrolysis->Intermed Decarb Decarboxylation (-CO2) Intermed->Decarb Product 3,4,5-Trimethoxyacetophenone (Major Impurity) Decarb->Product

Figure 2: The primary degradation pathway. Avoid moisture and high heat to prevent reversion to the acetophenone precursor.

References

  • Sigma-Aldrich. (n.d.). Ethyl 3,4,5-trimethoxybenzoylacetate Product Specification. Retrieved from

  • PubChem. (2025).[3][4] Ethyl 3,4,5-trimethoxybenzoylacetate (Compound CID 231162). National Library of Medicine. Retrieved from

  • ChemicalBook. (n.d.). Ethyl 3,4,5-trimethoxybenzoylacetate Properties and Melting Point. Retrieved from

Sources

Troubleshooting

Common side reactions in the synthesis of Ethyl 3,4,5-trimethoxybenzoylacetate

Topic: Troubleshooting Common Side Reactions in -Keto Ester Synthesis Target Molecule: Ethyl 3,4,5-trimethoxybenzoylacetate (Key intermediate for Trimebutine) Audience: Process Chemists, Medicinal Chemists, and R&D Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions in


-Keto Ester Synthesis
Target Molecule:  Ethyl 3,4,5-trimethoxybenzoylacetate (Key intermediate for Trimebutine)
Audience:  Process Chemists, Medicinal Chemists, and R&D Scientists.[1]

Executive Summary & Process Overview

Ethyl 3,4,5-trimethoxybenzoylacetate is a critical pharmaceutical intermediate, notably used in the synthesis of Trimebutine. While classical Claisen condensations are often employed for


-keto esters, they are prone to self-condensation and low yields when applied to electron-rich aromatic systems like the 3,4,5-trimethoxyphenyl moiety.[1]

This guide focuses on the two most robust industrial methods:

  • The Meldrum’s Acid Route (Yonemitsu Acylation): High fidelity, avoids O-acylation.[1]

  • The Magnesium Monoethyl Malonate (SMA) Route: Scalable, uses milder conditions.[1][2]

Critical Process Parameters (CPP) Comparison
ParameterMeldrum's Acid RouteMagnesium Monoethyl Malonate Route
Key Reagent Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)Potassium/Magnesium Ethyl Malonate
Activation Pyridine (Base)

+

(Cheliation)
Major Side Reaction Acetone ketal formation (during workup)Di-acylation (Over-reaction)
Selectivity High C-acylation preferenceRequires

for C-selectivity
Thermal Risk Exothermic acylation; reflux required for alcoholysisMildly exothermic

Technical Troubleshooting Guide (Q&A)

Module A: Activation & The Acid Chloride Precursor[1]

Q1: My coupling reaction yield is consistently low (<40%), but the acid chloride purity looks fine by TLC. What is happening?

Diagnosis: This is likely due to hydrolysis or trace Thionyl Chloride (


) contamination .[1]
  • The Causality: The 3,4,5-trimethoxybenzoyl chloride is electron-rich.[1] While less reactive than nitro-benzoyl chlorides, it is still sensitive to moisture.[1] Furthermore, residual

    
     from the acid chloride formation acts as a "scavenger," reacting with your expensive Meldrum's acid or malonate enolate before the benzoyl chloride can.[1]
    
  • Corrective Action:

    • Ensure the acid chloride is a crystalline solid (mp ~78-80°C).[1] If it is an oil, it likely contains impurities.[1]

    • Azeotrope the acid chloride with dry toluene 2-3 times to remove trace

      
       and 
      
      
      
      before adding it to the enolate solution.[1]

Q2: I am observing a "double-spot" on TLC during the acylation step. Is this the product?

Diagnosis: This often indicates O-acylation competing with C-acylation.[1]

  • The Mechanism: Enolates are ambident nucleophiles.[1] The oxygen atom is "harder" and the carbon is "softer."[1] Without proper coordination (e.g.,

    
     chelation) or in polar aprotic solvents without soft counter-ions, the kinetic product (O-acyl enol ester) forms.[1]
    
  • Protocol Adjustment:

    • If using Mg-Malonate: Increase the equilibration time of the malonate with

      
       and 
      
      
      
      before adding the acid chloride. This ensures the thermodynamic Magnesium chelate is fully formed, which blocks the oxygen site.[1]
    • If using Meldrum's Acid: Ensure the pyridine:acid chloride ratio is strictly controlled (typically 2:1) to buffer the HCl generated.[1]

Module B: The Acylation Step (The Core Reaction)[1]

Q3: In the Magnesium Malonate route, I see a significant impurity with a higher molecular weight (+236 Da). What is it?

Diagnosis: You are experiencing Di-acylation .[1]

  • The Causality: The product (the

    
    -keto ester) is more acidic (
    
    
    
    ) than the starting monoethyl malonate (
    
    
    ).[1] As the reaction proceeds, the product consumes the base and forms its own enolate, which then reacts with another equivalent of 3,4,5-trimethoxybenzoyl chloride.
  • Corrective Action:

    • Inverse Addition: Add the acid chloride solution slowly to the malonate/Mg solution, not the other way around.

    • Stoichiometry: Use a slight excess of the Mg-malonate complex (1.2 - 1.5 equiv) relative to the acid chloride.[1]

Q4: The reaction mixture turned into a solid, unstirrable mass.

Diagnosis: Magnesium Chelate Precipitation. [1]

  • The Causality: The intermediate magnesium complex of the acylated product is often insoluble in pure THF or Ethyl Acetate.[1]

  • Corrective Action: Do not panic. This precipitation often protects the product from di-acylation.[1] Ensure your stirrer has high torque. You can dilute with small amounts of dry acetonitrile, but typically the heterogeneous nature is beneficial for selectivity.[1]

Module C: Decarboxylation & Workup[1]

Q5: After the Meldrum's acid reaction, I refluxed in ethanol but isolated a compound with an unexpected isopropyl group.

Diagnosis: You formed the Isopropyl Ester or a Ketal , or failed to decarboxylate fully.[1]

  • The Causality: Meldrum's acid decomposes to acetone and ketene.[1] If the reflux isn't vigorous or long enough, the intermediate acyl-Meldrum's acid might not fully ring-open and decarboxylate.[1] Alternatively, if the synthesis of Meldrum's acid itself was carried over, acetone byproducts can interfere.[1]

  • Corrective Action:

    • Ensure the reflux in ethanol is maintained for at least 2-4 hours.

    • Monitor the disappearance of the Acyl-Meldrum's adduct via HPLC/TLC before stopping the heat.[1]

    • Note: The 3,4,5-trimethoxy group is bulky; steric hindrance can slow down the nucleophilic attack of ethanol on the ketene intermediate.[1]

Visualizing the Pathways

The following diagram illustrates the reaction logic and failure points for the Meldrum's Acid Route , the highest-purity method for this synthesis.

G Start 3,4,5-Trimethoxybenzoyl Chloride Acylation Acylation Step (Dichloromethane, 0°C) Start->Acylation Meldrums Meldrum's Acid + Pyridine Meldrums->Acylation CAcyl C-Acylated Intermediate (Desired) Acylation->CAcyl Kinetic Control (Pyridine Base) OAcyl O-Acylated Isomer (Side Product) Acylation->OAcyl Improper Temp or Base Ratio Byproduct2 Ethyl 3,4,5-trimethoxy benzoate (Hydrolysis) Acylation->Byproduct2 Moisture present Alcoholysis Ethanolysis (Reflux in EtOH) CAcyl->Alcoholysis Product Ethyl 3,4,5-trimethoxy benzoylacetate Alcoholysis->Product - CO2 - Acetone Byproduct1 Acetone Ketal (Impurity) Alcoholysis->Byproduct1 Acidic conditions + Acetone trapped

Figure 1: Reaction pathway for the Yonemitsu acylation of Meldrum's acid.[1] Green paths indicate the desired flow; red nodes indicate failure modes.

Standardized Protocol (Meldrum's Acid Method)[1]

This protocol is adapted from the Oikawa/Yonemitsu method, optimized for electron-rich benzoyl chlorides.[1]

Reagents:

  • Meldrum's Acid (1.0 equiv)[1]

  • Pyridine (2.0 equiv)[1]

  • 3,4,5-Trimethoxybenzoyl chloride (1.1 equiv)[1]

  • Dichloromethane (DCM) - Anhydrous[1]

  • Absolute Ethanol[3][4]

Step-by-Step:

  • Enolate Formation: Dissolve Meldrum's acid (10 mmol) in anhydrous DCM (30 mL). Cool to 0°C under Nitrogen. Add Pyridine (22 mmol) dropwise over 10 minutes. Why? Pyridine acts as the acid scavenger and facilitates the formation of the acyl-pyridinium species.[1]

  • Acylation: Dissolve 3,4,5-trimethoxybenzoyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the Meldrum's acid mixture at 0°C over 30 minutes.

    • Checkpoint: The solution should turn orange/red.[1] Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup 1 (Isolation of Acyl-Meldrum's): Wash the organic layer with dilute HCl (1M) to remove pyridine, then water.[1] Dry over

    
     and concentrate.
    
    • Note: You can use the crude solid directly, but recrystallization from methanol is recommended for high purity.[1]

  • Alcoholysis: Dissolve the crude acylated intermediate in absolute Ethanol (20 mL/g). Heat to reflux for 3-4 hours.

    • Observation:

      
       evolution will be observed.[1]
      
  • Final Isolation: Concentrate the ethanol. The residue is the target

    
    -keto ester.[1] Purify via recrystallization (Ethanol/Hexane) or column chromatography if necessary.[1]
    

Decision Tree for Troubleshooting

Use this logic flow when your yield is below specification (<70%).

Troubleshooting Start Low Yield / Impurity? CheckSM Check Acid Chloride (Is it an oil?) Start->CheckSM PurifySM Purify Acid Chloride (Thionyl Chloride removal) CheckSM->PurifySM Yes (Impure) CheckRoute Which Route? CheckSM->CheckRoute No (Solid) Meldrums Meldrum's Acid CheckRoute->Meldrums MgMalonate Mg Malonate CheckRoute->MgMalonate CheckBase Check Pyridine Ratio (Must be >2 equiv) Meldrums->CheckBase CheckMg Check MgCl2 Dryness (Must be anhydrous) MgMalonate->CheckMg Result1 Fix: O-Acylation CheckBase->Result1 Result2 Fix: Di-Acylation CheckMg->Result2

Figure 2: Diagnostic flow for identifying root causes of synthetic failure.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1][5][6] 2. A general and versatile synthesis of

    
    -keto esters.[1] The Journal of Organic Chemistry, 43(10), 2087-2088.[1] 
    
  • Clay, R. J., Collom, T. A., Karrick, G. L., & Wemple, J. (1993).[1] Magnesium-mediated C-acylation of malonate half-esters: A practical and efficient synthesis of

    
    -keto esters. Synthesis, 1993(03), 290-292.[1] 
    
  • Pak, C. S., et al. (1992).[1] Facile synthesis of

    
    -keto esters from acid chlorides and Meldrum's acid.[1] Synthesis, 1992(12), 1213-1214.[1]
    
  • Taber, D. F. (2005).[1] Organic Synthesis: State of the Art 2003-2005. Wiley-Interscience.[1] (Discussion on C- vs O-acylation selectivity).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3,4,5-trimethoxybenzoyl chloride and Meldrum's acid before handling.[1] Pyridine is toxic and should be handled in a fume hood.[1]

Sources

Optimization

Optimizing reaction conditions for Claisen condensation

Ticket ID: CLZN-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Introduction Welcome to the Claisen Condensation Optimization Hub. This guide treats your chemical reaction as a debuggable system.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CLZN-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Claisen Condensation Optimization Hub. This guide treats your chemical reaction as a debuggable system. We move beyond "add X to Y" and focus on the causality of failure modes.

The Claisen condensation is not merely a bond formation; it is a thermodynamic balancing act.[1][2] Success depends on manipulating the equilibrium constant (


) through specific driving forces.

Module 1: The "Stalled Reaction" (Thermodynamics)

User Query: "My reaction starts but stops at ~50% conversion, or yields are consistently low despite using 1.0 equivalent of base."

Root Cause Analysis

The classic Claisen condensation is an equilibrium process where the forward step (


) is thermodynamically unfavorable. The reaction is only  driven to completion by a final, irreversible deprotonation of the product (

-keto ester) by the base.[3]

The Critical Error: Using exactly 1.0 equivalent of base consumes the base required for the final "sink" step, leaving the equilibrium reversible.

The Self-Validating Protocol

To ensure the reaction drives to completion, you must satisfy the Stoichiometric Rule of 2 :

  • Substrate Requirement: The starting ester must have at least two

    
    -protons.[3] (One for nucleophile formation, one for the final deprotonation).[3]
    
  • Base Requirement: You need >1.0 equivalent (typically 1.1–1.2 eq) of base relative to the limiting ester.

Visualization: The Thermodynamic Trap

The following diagram illustrates why the final deprotonation is the "sink" that captures your product.

G Start Starting Ester (2 equiv) Enolate Enolate + Ester Start->Enolate Deprotonation (Reversible) Intermed Tetrahedral Intermediate Enolate->Intermed C-C Bond Form Product_Rev β-Keto Ester (Reversible) Intermed->Product_Rev Eliminate -OR Product_Rev->Start Retro-Claisen (Common Failure) Sink Stabilized Enolate (Irreversible Sink) Product_Rev->Sink Base (>1 eq) DRIVING FORCE

Figure 1: Reaction coordinate logic showing the necessity of the final deprotonation step to prevent reversibility (Retro-Claisen).

Module 2: Crossed Claisen Selectivity (Kinetic Control)

User Query: "I am reacting Ester A with Ester B. I am getting a statistical mixture of A-A, B-B, A-B, and B-A."

Technical Insight

Thermodynamic control (using alkoxide bases at room temperature/reflux) fails here because both esters can enolize and exchange protons. To force selectivity, you must switch to Kinetic Control .

The Protocol: LDA-Mediated Directed Condensation

This method pre-forms the enolate of the nucleophile quantitatively before adding the electrophile.

ParameterSpecificationReasoning
Base LDA or LiHMDS (1.1 eq)Non-nucleophilic, strong (

) to ensure 100% enolization.
Temperature -78°CPrevents enolate equilibration (proton transfer) and self-condensation.
Solvent THF (Anhydrous)Solvates Lithium cation; stabilizes the enolate.
Addition Order 1. Generate Enolate A2. Add Electrophile BEnsures Enolate A never sees protonated Ester A (preventing A-A formation).

Step-by-Step Workflow:

  • Cool LDA (1.1 eq) in THF to -78°C.

  • Add Ester A (Nucleophile) dropwise over 15 mins. Stir for 30 mins.

    • Checkpoint: The solution should remain clear/light yellow. Precipitate indicates aggregation (add LiCl to break aggregates).

  • Add Ester B (Electrophile) rapidly.

  • Quench cold: Pour the -78°C mixture directly into aqueous

    
    .
    
    • Warning: Warming before quenching allows proton exchange (scrambling products).

Module 3: Advanced Optimization (TiCl₄-Mediated)

User Query: "My substrate is sensitive to strong bases or high temperatures. Standard NaOEt/EtOH conditions decompose my molecule."

The Solution: Soft Enolization

For sensitive substrates, the TiCl₄/Amine method is superior. It operates via a soft enolization mechanism involving a Titanium(IV) enolate, which has high affinity for carbonyl oxygen but low basicity.

Experimental Protocol (Ti-Claisen)

Reference: This protocol is adapted from methods developed by Tanabe et al.[4]

  • Setup: Flame-dried flask,

    
     atmosphere.
    
  • Reagents: Ester (1.0 eq), Solvent (

    
    ).
    
  • Lewis Acid: Cool to 0°C. Add TiCl₄ (2.0 eq) dropwise.

    • Observation: Solution turns yellow/orange (formation of Ti-complex).

  • Base: Add

    
     (2.5 eq)  dropwise.
    
    • Mechanism:[5][6][7][8][9][10] The amine removes the proton, but the Ti traps the enolate immediately.

  • Reaction: Stir at 0°C to Room Temp for 1–3 hours.

  • Workup: Quench with water. The lack of strong alkoxides prevents transesterification side reactions.[3]

Module 4: Troubleshooting & FAQs

Q1: Why did my product disappear during workup? (The Retro-Claisen)

Diagnosis: You likely exposed the


-keto ester to hydroxide or alkoxide without keeping the pH acidic/neutral.
Mechanism:  The 

-keto ester is susceptible to nucleophilic attack at the ketone carbonyl.[1][2][3][6][9] If attacked by

, it cleaves back to the starting materials (Retro-Claisen).[1][9] Fix:
  • Never use NaOH for workup.

  • Acidify the reaction mixture (HCl or

    
    ) before  extraction to ensure the enolate is protonated and the base is neutralized.[2]
    
Q2: Which solvent should I use for standard conditions?

Use the Solvent-Base Matching Matrix to avoid transesterification:

Leaving Group (Ester)Required BaseRequired SolventWhy?
Methyl (-OMe)NaOMeMethanol / THFPrevents -OEt/-OMe exchange.
Ethyl (-OEt)NaOEtEthanol / THFPrevents -OMe/-OEt exchange.
t-Butyl (-OtBu)KOtBut-BuOH / THFSteric bulk prevents attack.
Complex Alkyl NaH or LDATHF / EtherHydride is non-nucleophilic; no exchange possible.
Decision Tree: Optimizing Your Conditions

DecisionTree Q1 Are both esters enolizable? Q2 Is the substrate base-sensitive? Q1->Q2 No (One is Benzoate/Formate) Result_Kinetic Kinetic Control (LDA, -78°C) Q1->Result_Kinetic Yes (Mixture risk) Result_Std Standard Claisen (NaOEt/EtOH, Reflux) Q2->Result_Std No Result_Ti Ti-Claisen (TiCl4/Et3N, 0°C) Q2->Result_Ti Yes Result_Crossed Standard Crossed (Use Excess Non-Enolizable) Result_Std->Result_Crossed Optimization

Figure 2: Strategic decision tree for selecting reaction conditions based on substrate properties.

References

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Organic Syntheses. TiCl4-Mediated Formylation. (Example of Ti-Claisen methodology). [Link]

  • Evans, D. A. pKa Table (Harvard University). (For acidity data verification). [Link]

Sources

Troubleshooting

How to remove unreacted starting materials from Ethyl 3,4,5-trimethoxybenzoylacetate

Topic: Removal of Unreacted Starting Materials & Impurities Product CAS: 3044-56-2 Target Audience: Organic Chemists, Process Development Scientists[1] Executive Summary & Diagnostic Logic The Challenge: Synthesizing Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials & Impurities Product CAS: 3044-56-2 Target Audience: Organic Chemists, Process Development Scientists[1]

Executive Summary & Diagnostic Logic

The Challenge: Synthesizing Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) typically involves the condensation of 3,4,5-trimethoxybenzoyl chloride with ethyl acetoacetate (followed by deacetylation) or diethyl malonate (followed by decarboxylation). Common impurities include:

  • 3,4,5-Trimethoxybenzoic acid (TMBA): Hydrolysis product of the acid chloride.[1]

  • Ethyl/Methyl 3,4,5-trimethoxybenzoate: Unreacted ester starting material or solvolysis byproduct.[1]

  • 3,4,5-Trimethoxyacetophenone: Over-decarboxylation byproduct.[1]

The Solution: Purification relies on the specific pKa difference between the


-keto ester protons (pKa ~11) and the carboxylic acid impurity (pKa ~4), combined with the unique ability of 

-keto esters to form stable copper(II) chelates.
Diagnostic Decision Matrix

PurificationLogic Start Crude Reaction Mixture CheckTLC Step 1: TLC Analysis (Check Impurity Type) Start->CheckTLC AcidImpurity Impurity: 3,4,5-Trimethoxybenzoic Acid (Low Rf, Streaking) CheckTLC->AcidImpurity Acid Detected NeutralImpurity Impurity: Methyl/Ethyl Benzoate Ester (Close Rf to Product) CheckTLC->NeutralImpurity Neutral Ester Detected MethodA Method A: Differential Extraction (Sat. NaHCO3 Wash) AcidImpurity->MethodA Primary Fix MethodB Method B: Copper Chelation (Cu(OAc)2 Complexation) NeutralImpurity->MethodB High Specificity Fix MethodC Method C: Recrystallization (EtOH or EtOAc/Hex) MethodA->MethodC Polishing MethodB->MethodC Final Isolation

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.

Method A: Removal of Acidic Impurities (Differential Extraction)

Scenario: Your crude solid contains 3,4,5-trimethoxybenzoic acid .[2][3] Mechanism: Exploiting pKa differences. The carboxylic acid (pKa ~4.[1]0) is deprotonated by weak bases, whereas the


-keto ester (pKa ~11.[1]0) remains protonated and organic-soluble.[1]
Critical Parameters
ParameterValueReason
Target pKa ~11.0 (

-protons)
Must remain protonated to stay in organic phase.
Impurity pKa ~4.0 (Benzoic acid)Must be deprotonated to move to aqueous phase.[1]
Wash Solution Sat.

(pH ~8.[1]5)
Strong enough to ionize acid, too weak to ionize

-keto ester.[1]
Forbidden Base

or

Strong bases (pH >13) will deprotonate the product (enolate formation) and cause loss to the aqueous layer.[1]
Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.[1]

  • The Bicarbonate Wash:

    • Wash the organic phase 2

      
       with Saturated Sodium Bicarbonate (
      
      
      
      )
      .[1]
    • Observation: Evolution of

      
       gas indicates the neutralization of benzoic acid.[1] Vent the separatory funnel frequently.
      
  • Verification: Check the pH of the aqueous layer.[1] It should remain basic (~pH 8-9).[1]

  • Final Wash: Wash the organic layer once with Brine (Sat.[1] NaCl) to remove trapped water.[1]

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    

Method B: Removal of Neutral Esters (Copper Chelation)

Scenario: Your product is contaminated with Ethyl 3,4,5-trimethoxybenzoate or other non-acidic starting materials.[1] These often co-crystallize with the product.[1] Mechanism:


-keto esters form stable, neutral, organic-soluble coordination complexes with Copper(II).[1] Simple esters (impurities) do not.[1] This changes the solubility profile or allows for specific precipitation.[1]
The "Copper Wash" Protocol

This is a high-expertise method often used in classical synthesis of Reserpine intermediates.[1]

CopperChelation Step1 1. Dissolve Crude (CHCl3 or Benzene) Step2 2. Add Sat. Cu(OAc)2 (Shake Vigorously) Step1->Step2 Step3 3. Phase Separation Step2->Step3 PathProduct Organic Layer (Green/Blue) Contains Product-Cu Complex Step3->PathProduct Complex Forms Step4 4. Acid Hydrolysis (10% H2SO4 wash) PathProduct->Step4 Break Complex PathImpurity Impurity remains in solvent (No Complex) Final Pure Ethyl 3,4,5- trimethoxybenzoylacetate Step4->Final

Figure 2: The Copper Chelation workflow for separating


-keto esters from non-chelating neutral impurities.

Step-by-Step Guide:

  • Complex Formation:

    • Dissolve the crude mixture in Chloroform (

      
      ) .
      
    • Add an equal volume of Saturated Copper(II) Acetate solution.[1]

    • Shake vigorously in a separatory funnel for 3–5 minutes.

    • Visual Cue: The organic layer should turn a distinct Green or Blue color.[1] This is the Cu-ETMBA complex.[1] Unreacted simple esters do not coordinate and remain in the solvent but do not stabilize the copper in the organic phase as effectively (or the complex precipitates, depending on solvent). Note: For this specific ethyl ester, the complex usually remains soluble in chloroform.

  • Separation (Optional filtration step):

    • If the complex precipitates (common in ether/hexane), filter it off.[1] The impurities remain in the filtrate.[1]

    • If the complex stays in solution (Chloroform), proceed to step 3.[1]

  • De-Complexation (Regeneration):

    • Wash the green organic layer with 10% Sulfuric Acid (

      
      )  or 10% HCl .[1]
      
    • Shake until the organic layer loses its green color and returns to pale yellow/colorless.[1] The Copper returns to the aqueous layer (blue).[1]

  • Isolation:

    • Separate the organic layer.[1][4]

    • Wash with water, then brine.[1]

    • Dry (

      
      ) and evaporate.[1]
      

Method C: Recrystallization (Final Polish)[1]

Scenario: The product is chemically pure (>90%) but physically amorphous or slightly colored. Target Melting Point: 88–91°C.[1]

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Protocol Notes
Ethanol (95%) Single SolventDissolve hot (

C).[1] Cool slowly to

C. Seeding may be required.
EtOAc / Hexane 1 : 4Dissolve in min.[1] EtOAc.[1][5][6][7][8] Add Hexane until turbid. Cool.
Methanol Single SolventGood for removing highly polar colored impurities.[1]

Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:

  • Re-heat to dissolve the oil.[1]

  • Add a seed crystal of pure ETMBA.[1]

  • Scratch the inner wall of the flask with a glass rod.[1]

  • Cool much more slowly (wrap flask in a towel).

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel Chromatography instead of chemical workup? A: Yes, but be cautious.


-keto esters can decompose on acidic silica or streak due to enolization.[1]
  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites.[1] Elute with Hexane:EtOAc (gradient 9:1 to 7:3).[1]

Q: My product is red/brown. What happened? A: This indicates oxidation of the trimethoxybenzene ring or polymerization of the enol.[1]

  • Fix: Perform a quick filtration through a pad of activated charcoal or Celite during the hot recrystallization step.[1]

Q: Why is my yield low after the Bicarbonate wash? A: You likely used a base that was too strong (like Carbonate


 or Hydroxide 

), or you shook it too long, pushing the enolate into the water.
  • Fix: Stick to

    
     and minimize contact time. Re-acidify your aqueous waste with HCl and extract with EtOAc to recover lost product.[1]
    

References

  • Synthesis and Properties of Ethyl 3,4,5-trimethoxybenzoylacetate: Anderson, A. G., & Grbef, H. F. (1952).[6] Ethyl 3,4,5-Trimethoxybenzoylacetate.[1][6][7] Journal of the American Chemical Society.

  • Copper Chel

    
    -Keto Esters (General Methodology): 
    Casey, M., et al. (2011).[1] Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation.
    
    
  • Physical Properties (Melting Point & CAS Data): PubChem Compound Summary for CID 231162 (Ethyl 3,4,5-trimethoxybenzoate and related derivatives). [1]

  • Reserpine Analog Synthesis (Contextual Application): Woodward, R. B., et al. (1958).[1] The Total Synthesis of Reserpine. (Classic reference establishing the handling of trimethoxybenzoyl intermediates).[1][2]

Sources

Optimization

Technical Support Center: Ethyl 3,4,5-Trimethoxybenzoylacetate (ETMBA)

[1] Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Senior Application Scientist: Dr. A. Vance Subject: Stability, Degradation, and Analytical Troubleshooting Document ID: TS-ETMBA-001[1]

Introduction: Understanding Your Reagent

Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) is a critical


-keto ester intermediate often used in the synthesis of coumarins, flavonoids, and alkaloid analogs (such as reserpine derivatives).[1] While it appears as a stable solid (MP: 88-91 °C), it possesses a "chemical fragility" inherent to the 

-keto ester motif.[1]

The electron-rich 3,4,5-trimethoxybenzene ring provides unique electronic properties but does not protect the molecule from the primary failure mode of this class: hydrolytic decarboxylation . This guide addresses the specific stability challenges and analytical anomalies you may encounter.

Module 1: The Degradation Cascade (Hydrolysis & Decarboxylation)

The Issue: Users often report the "disappearance" of the starting material during reactions or storage, replaced by a new, less polar spot on TLC or peak in HPLC.

The Mechanism: ETMBA is stable in a dry, neutral state. However, in the presence of water (even atmospheric moisture) and heat, or under acidic/basic conditions, it undergoes a two-step degradation:

  • Hydrolysis: The ethyl ester is cleaved to form the

    
    -keto acid (3,4,5-trimethoxybenzoylacetic acid).[1]
    
  • Decarboxylation:

    
    -keto acids are thermally unstable.[1] The acid spontaneously loses CO
    
    
    
    to form the corresponding ketone (3,4,5-trimethoxyacetophenone).

Key Insight: You will rarely isolate the acid intermediate.[1] It decarboxylates faster than it can be isolated, meaning your "degradation product" is almost always the acetophenone.[1]

Visualizing the Failure Mode

Degradation ETMBA Ethyl 3,4,5-trimethoxybenzoylacetate (Starting Material) Acid Intermediate Acid (Transient/Unstable) ETMBA->Acid Hydrolysis Water H2O / H+ or OH- Water->Acid Ketone 3,4,5-Trimethoxyacetophenone (Degradation Product) Acid->Ketone Decarboxylation (Fast) CO2 CO2 (Gas) Acid->CO2

Figure 1: The hydrolytic decarboxylation pathway.[1] Note that the acid intermediate is transient.

Module 2: Analytical Troubleshooting (NMR & HPLC)

The Issue: Users frequently report "impurities" in the proton NMR (


H-NMR) of freshly purchased or synthesized ETMBA, specifically a singlet near 12 ppm and split integration values.

The Explanation: This is not degradation. This is Keto-Enol Tautomerism . Like all


-keto esters, ETMBA exists in equilibrium between the keto form (dicarbonyl) and the enol form. The enol form is stabilized by an intramolecular hydrogen bond and the conjugation with the electron-rich aromatic ring.
Data Interpretation Table
FeatureKeto Form SignalEnol Form SignalNotes
Alpha-Protons Singlet (~3.98 ppm, 2H)Methine Singlet (~5.66 ppm, 1H)The keto form has a CH

between carbonyls; the enol has a CH=C.
Enolic OH AbsentBroad Singlet (~12.6 ppm, 1H)Characteristic of intramolecular H-bonding.[1]
Solvent Effect Favored in polar solvents (DMSO, MeOH)Favored in non-polar solvents (CDCl

, C

D

)
In CDCl

, enol content can be >10%.[1]
Visualizing the Equilibrium

Tautomerism cluster_0 Solvent Dependent Equilibrium Keto Keto Form (Dicarbonyl) Enol Enol Form (Stabilized by H-Bond) Keto->Enol Tautomerization Solvent Non-Polar Solvents (CDCl3) Favor Enol Solvent->Enol

Figure 2: Keto-Enol Tautomerism. In non-polar solvents, the equilibrium shifts toward the Enol form.

Module 3: Frequently Asked Questions (FAQs)

Q1: I need to run a base-catalyzed condensation (e.g., Knoevenagel). How do I prevent hydrolysis?

A: The key is water exclusion.[1]

  • Protocol: Use strictly anhydrous ethanol or methanol.

  • Base Choice: Use a non-nucleophilic base (like Piperidine with molecular sieves) or a matching alkoxide (NaOEt in EtOH).[1]

  • Avoid: Aqueous NaOH or KOH.[1] These will saponify the ester rapidly.[1] Once the ester becomes the carboxylate salt, acidification will generate the unstable

    
    -keto acid, leading to decarboxylation.[2]
    
Q2: My HPLC shows two peaks for the pure compound. Is it contaminated?

A: Likely not.[1]

  • Scenario A: If the peaks are very close and the mobile phase is acidic, you might be separating the keto and enol tautomers (rare but possible on certain columns).

  • Scenario B (Most Likely): One peak is the parent ETMBA, and the other is the acetophenone degradation product.

  • Test: Check the UV spectrum of the "impurity." The acetophenone lacks the ester carbonyl absorption but retains the aromatic trimethoxy pattern.

Q3: Can I store ETMBA in solution?

A: It is not recommended for long periods.[1]

  • Risk: Even trace moisture in solvents like DMSO or DMF can cause slow hydrolysis over weeks.[1]

  • Best Practice: Store as a solid at 4°C or -20°C under argon/nitrogen. If solution storage is mandatory, use anhydrous THF or Toluene and store at -20°C.[1]

Q4: The melting point is lower than the literature value (88-91°C). Why?

A: Depression of melting point is the classic sign of acetophenone contamination.[1]

  • Purification: Recrystallization from ethanol/hexane is usually effective.[1] Ensure the ethanol is dry to prevent hydrolysis during the heating step of recrystallization.

References

  • PubChem. (n.d.).[1] Ethyl 3,4,5-trimethoxybenzoylacetate (Compound Summary).[1][3] National Library of Medicine.[1] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 26: Alkylation of Enolates; Mechanisms of Decarboxylation).[1]

  • LibreTexts Chemistry. (2022).[1][4][5] Decarboxylation of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Keto Acids.[1][5][6][7] Retrieved from [Link]
    

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 3,4,5-trimethoxybenzoylacetate

Current Status: Operational Topic: Downstream Processing / Chromatography Target Molecule: Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 13303-10-1)[1] Executive Summary & Molecule Profile Ethyl 3,4,5-trimethoxybenzoylaceta...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Downstream Processing / Chromatography Target Molecule: Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 13303-10-1)[1]

Executive Summary & Molecule Profile

Ethyl 3,4,5-trimethoxybenzoylacetate is a critical


-keto ester intermediate, often utilized in the synthesis of heterocyclic compounds and pharmaceutical analogs (e.g., reserpine derivatives).[1]

Researchers frequently encounter difficulties purifying this compound due to keto-enol tautomerism , which leads to "streaking" on silica gel, and its susceptibility to decarboxylation under acidic conditions.[1] This guide provides a self-validating purification protocol designed to isolate the target ester from common impurities like 3,4,5-trimethoxyacetophenone and 3,4,5-trimethoxybenzoic acid.[1]

Physicochemical Profile
PropertyDataNotes
Structure

-keto ester
Exists in equilibrium between keto and enol forms.[2][3][4][5]
pKa (

-proton)

Highly acidic methylene group; prone to enolization.
Stability ModerateSensitive to hydrolysis; decarboxylates if hydrolyzed to free acid.
TLC Visualization UV (254 nm)Strong absorption due to trimethoxybenzene moiety.[1]
Specific Stain

(Ethanolic)
Turns violet/red (Specific to enol form).[1]

Troubleshooting Guide (Q&A)

Issue 1: "My product streaks across the TLC plate and column, making separation impossible."

Diagnosis: Keto-Enol Tautomerism on Silica.[2] The silica gel surface is slightly acidic and polar. As the compound travels, it interconverts between the keto form (more polar, interacts with silanols) and the enol form (less polar, internally hydrogen-bonded).[1] This dynamic equilibrium during migration results in a streak rather than a tight band.

Corrective Action: You must "freeze" the equilibrium or mask the silanol interactions.

  • The Acidic Modifier Method (Recommended): Add 0.5% to 1% Acetic Acid to your mobile phase. This suppresses the ionization of silanols and favors the protonated state, often sharpening the band.

  • Rapid Elution:

    
    -keto esters should not remain on the column longer than necessary. Use a gradient that moves the compound quickly (
    
    
    
    ).

Expert Insight: Do not use basic modifiers (like triethylamine) for this specific substrate.[1] While bases reduce streaking for amines, they can catalyze the hydrolysis of the ester or induce aldol-type side reactions with the active methylene group in


-keto esters.
Issue 2: "I see a new spot appearing during the column run that wasn't in the crude."

Diagnosis: On-Column Decarboxylation. If the column runs too slowly or the silica is too acidic, the ester moiety may hydrolyze.[6] The resulting


-keto acid is unstable and spontaneously decarboxylates to yield 3,4,5-trimethoxyacetophenone .[1]

Corrective Action:

  • Check Flow Rate: Ensure you are running flash chromatography with positive pressure, not gravity elution.

  • Neutralize Silica: If the problem persists, pre-wash the silica column with 1%

    
     in hexane, then flush with pure hexane before loading.[1] This neutralizes highly active acidic sites.
    
Issue 3: "The product co-elutes with the starting material (Trimethoxybenzoate)."

Diagnosis: Similar Polarity Profiles. The starting methyl/ethyl 3,4,5-trimethoxybenzoate has a polarity very similar to the target


-keto ester.

Corrective Action:

  • Change Selectivity: Switch from Hexane/EtOAc to Toluene/EtOAc or DCM/Hexane . The

    
    -
    
    
    
    interactions between toluene and the electron-rich trimethoxy ring can alter retention times differently for the keto-ester versus the simple ester.

Validated Purification Protocol

Methodology: Flash Column Chromatography

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]

Step-by-Step Workflow
  • Sample Preparation (Dry Loading):

    • Dissolve the crude oil/solid in a minimum amount of Dichloromethane (

      
      ).
      
    • Add silica gel (ratio: 1g crude to 2g silica).[1]

    • Evaporate solvent under reduced pressure until a free-flowing powder is obtained.

    • Why? Liquid loading often leads to band broadening for this viscous, moderately polar compound.[1]

  • Column Packing:

    • Pack the column using 95:5 Hexane:EtOAc .

    • Optional: If streaking was observed on TLC, add 0.5% Acetic Acid to the solvent system during packing and elution.[1]

  • Elution Gradient:

    • Volume 1 (2 CV): 95:5 Hexane:EtOAc (Elutes non-polar impurities/hydrocarbons).[1]

    • Volume 2 (3 CV): 90:10 Hexane:EtOAc (Elutes decarboxylated acetophenone byproduct).[1]

    • Volume 3 (Until completion): 85:15 to 80:20 Hexane:EtOAc (Elutes Ethyl 3,4,5-trimethoxybenzoylacetate ).[1]

  • Fraction Analysis:

    • Spot fractions on TLC.[6]

    • Stain Check: Dip the TLC in 1% Ethanolic

      
       . The product will stain violet  instantly (positive enol test). Impurities like the starting benzoate or acetophenone will generally not stain violet or will stain very faintly.
      
Quantitative Separation Data
CompoundApprox

(8:2 Hex:EtOAc)
Detection Characteristics
3,4,5-Trimethoxyacetophenone 0.60UV active, No

color.[1]
Ethyl 3,4,5-trimethoxybenzoate 0.55UV active, No

color.[1]
Target:

-Keto Ester
0.35 - 0.40 UV active, Deep Violet w/

.
3,4,5-Trimethoxybenzoic acid < 0.10 (Baseline)Streaks heavily without acid.[1]

Mechanistic Visualization

The following diagram illustrates the chemical equilibrium causing purification challenges and the logic behind the separation workflow.

PurificationLogic cluster_solution Optimization Strategy Keto Keto Form (More Polar) Enol Enol Form (Less Polar / H-Bonded) Keto->Enol Tautomerism (Fast eq.) Silica Silica Gel Surface (Acidic Silanols) Keto->Silica Strong H-Bonding Enol->Silica Weak Interaction Streak Result: Tailing/Streaking Silica->Streak Differential Migration Result Sharp Band Resolution Silica->Result Reduced Drag Acid Add 0.5% AcOH Acid->Keto Stabilizes Equilibrium Acid->Silica Protonates Silanols

Caption: Figure 1: Mechanism of peak broadening due to keto-enol tautomerism on acidic silica and the corrective effect of acid modification.[1]

References

  • University of Rochester. (n.d.).[1] Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.[1][7] Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • Royal Society of Chemistry. (2017).[1][8] Separation, purification and identification of the components of a mixture. Supplementary Info. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Ethyl 3,4,5-trimethoxybenzoylacetate

The following guide serves as a specialized Technical Support Center for the purification of Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) . Status: Operational Ticket Topic: Purification Protocols & Troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) .

Status: Operational Ticket Topic: Purification Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

Ethyl 3,4,5-trimethoxybenzoylacetate is a


-keto ester used frequently as an intermediate in the synthesis of trimethoxybenzyl-derived pharmaceuticals. Achieving high purity (>98%) is critical to prevent side reactions (e.g., decarboxylation) in subsequent steps.
ParameterDataCritical Note
CAS Number 3044-56-2Verify identity before processing.
Melting Point 88–91 °CCrucial: The MP is relatively low. High-boiling solvents (e.g., Toluene, Xylene) increase the risk of "oiling out."
Solubility Profile Soluble in alcohols, esters, aromatics. Insoluble in water.[1][2]Ethanol is the preferred solvent because its boiling point (78 °C) is below the solute's melting point, promoting direct crystallization.
Key Impurities 3,4,5-Trimethoxybenzoic acid; Decarboxylated acetophenones.Acidic impurities should be removed via alkaline wash prior to recrystallization.

Solvent Selection Wizard (Q&A)

Q: Which solvent system should I use for general purification? A: Ethanol (95% or Absolute) is the primary recommendation.

  • Why? The boiling point of ethanol (78 °C) is slightly lower than the melting point of the product (88–91 °C). This thermodynamic window ensures that as the solution cools, the compound transitions directly from dissolved state to solid crystal, bypassing the liquid-liquid phase separation (oiling out) that plagues higher-boiling solvents.

Q: My crude material is highly colored (dark yellow/orange). Is Ethanol enough? A: No. If significant color bodies are present, use Ethyl Acetate/Hexane (or Heptane) with an activated carbon treatment.

  • Why? Ethyl acetate is a stronger solvent for polar tarry impurities. The addition of non-polar Hexane acts as an anti-solvent to selectively precipitate the product while keeping colored impurities in the mother liquor.

Q: Can I use water as an anti-solvent? A: Proceed with caution. While water forces precipitation, it often causes the ester to oil out into a sticky gum rather than crystallize, especially if added too quickly. Use water only if the Ethanol method fails and strictly control addition rates.

Detailed Experimental Protocols

Method A: The Ethanol Standard (Primary Protocol)

Best for: Routine purification of material with >85% initial purity.

  • Preparation: Place 10 g of crude Ethyl 3,4,5-trimethoxybenzoylacetate in a 100 mL round-bottom flask (RBF).

  • Dissolution: Add Ethanol (95%) in small portions (start with 3 mL/g) while heating the flask in a water bath at 70–75 °C.

    • Note: Do not exceed 78 °C (reflux). Agitate constantly.

  • Saturation: Add just enough hot ethanol to dissolve the solid completely. If a small amount of insoluble particulate remains, filter the hot solution through a pre-warmed glass funnel.

  • Cooling (Critical Step): Remove from heat.

    • Allow the flask to cool to room temperature slowly (over 30–45 minutes). Do not use an ice bath immediately; thermal shock induces oiling.

    • Once at room temperature, inspect for crystals. If crystallization has begun, place in an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation: Filter the white needles via vacuum filtration. Wash the cake with 2 portions of cold ethanol.

  • Drying: Dry under vacuum at 40 °C. (Avoid higher temps to prevent melting/degradation).

Method B: Ethyl Acetate/Heptane (High Purity/Rescue)

Best for: Removing stubborn color or rescuing "oiled" material.

  • Dissolution: Dissolve crude solid in minimum boiling Ethyl Acetate (approx. 2 mL/g).

  • Carbon Treatment (Optional): If colored, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot over Celite.

  • Precipitation: Maintain the filtrate at a gentle boil. Slowly add Heptane (or Hexane) dropwise.

  • Cloud Point: Continue adding Heptane until a persistent cloudiness appears.

  • Re-solubilization: Add a few drops of Ethyl Acetate to just clear the solution.

  • Crystallization: Remove from heat. Cover the flask with foil (insulation) to ensure very slow cooling. Undisturbed cooling promotes large, pure crystal formation.

Troubleshooting Logic (FAQs)

Q: The product formed a separate oily layer at the bottom instead of crystals. What happened? A: This is "Oiling Out." It happens when the solution becomes supersaturated at a temperature above the product's melting point.

  • The Fix:

    • Reheat the mixture until the oil redissolves (add a small amount of solvent if needed).

    • Seed it: Add a tiny crystal of pure product to the hot solution (just below saturation temp).

    • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

    • Vigorous Stirring: Sometimes, rapid stirring during the cooling phase can induce nucleation and prevent oil pooling.

Q: My yield is very low (<50%). A: You likely used too much solvent.

  • The Fix: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and repeat the cooling process to harvest a "second crop."

  • Note: Second crops are generally less pure than the first.

Q: The crystals are wet and sticky even after drying. A: This indicates trapped solvent or impurities lowering the melting point.

  • The Fix: Pulverize the crystals and dry in a vacuum oven with a desiccant (P₂O₅ or Silica) at 35 °C for 12 hours. If stickiness persists, recrystallize again using Method B.

Visualized Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on crude material characteristics.

SolventSelection Start Start: Analyze Crude Material CheckColor Is the crude material highly colored (Dark Orange/Brown)? Start->CheckColor CheckMP Is the Melting Point sharp (>85°C)? CheckColor->CheckMP No (Pale Yellow/White) MethodB METHOD B: EtOAc / Heptane (High Purity Protocol) CheckColor->MethodB Yes MethodA METHOD A: Ethanol (Standard Protocol) CheckMP->MethodA Yes PreWash Pre-treatment: Wash with 5% NaHCO3 to remove acidic impurities CheckMP->PreWash No (Depressed MP) PreWash->MethodA

Figure 2: "Oiling Out" Rescue Protocol

Caption: Step-by-step troubleshooting when liquid-liquid phase separation occurs.

OilingOut Problem Problem: Product Oils Out Reheat Step 1: Reheat to clear solution Problem->Reheat Seed Step 2: Add Seed Crystal (at T < 80°C) Reheat->Seed Agitate Step 3: Vigorous Stirring Seed->Agitate Cool Step 4: Slow Cool (Insulate Flask) Agitate->Cool

References

  • Sigma-Aldrich.[2] Ethyl 3,4,5-trimethoxybenzoylacetate Product Specification & Properties. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24873671, Ethyl 3,4,5-trimethoxybenzoylacetate. Retrieved from

  • University of Rochester, Department of Chemistry. Strategies for Recrystallization and Solvent Selection. Retrieved from

  • Mettler Toledo. Crystallization and Recrystallization: Mechanisms and Protocols. Retrieved from

Sources

Troubleshooting

Technical Support Portal: 3,4,5-Trimethoxybenzoylacetate (TMBA) Chemistry

Status: System Operational Role: Senior Application Scientist Subject: Prevention of Side Product Formation in TMBA Scaffolds Critical Stability Alerts: The "Silent Killer" (Decarboxylation) The Issue: Users frequently r...

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Role: Senior Application Scientist Subject: Prevention of Side Product Formation in TMBA Scaffolds

Critical Stability Alerts: The "Silent Killer" (Decarboxylation)

The Issue: Users frequently report that their isolated ethyl 3,4,5-trimethoxybenzoylacetate turns into an oil and releases gas upon storage or heating. This is decarboxylation , the primary failure mode for


-keto esters.

The Mechanism: Unlike simple esters, TMBA possesses a ketone


- to the ester group. This structural proximity allows for a 6-membered cyclic transition state  (see Diagram 1). Upon heating or acid/base catalysis, the molecule ejects 

, collapsing into 3,4,5-trimethoxyacetophenone.
Diagram 1: The Thermal Decarboxylation Pathway

Decarboxylation TMBA TMBA (Beta-Keto Ester) Transition 6-Membered Cyclic Transition State TMBA->Transition Heat (>50°C) or Acid/Base Enol Enol Intermediate (Transient) Transition->Enol -CO2 CO2 CO2 Gas Transition->CO2 Ketone 3,4,5-Trimethoxyacetophenone (Side Product) Enol->Ketone Tautomerization

Caption: The concerted mechanism where the carbonyl oxygen acts as an intramolecular base, facilitating proton transfer and CO2 extrusion.

Protocol for Prevention:

  • Temperature Ceiling: Never heat the neat material above 50°C . If distillation is required, use high vacuum (<0.5 mmHg) to lower the boiling point.

  • Neutral Workup: Avoid strong aqueous acids or bases during quenching.

    • Bad: 1M NaOH (induces hydrolysis

      
       rapid decarboxylation).
      
    • Good: Saturated

      
       or dilute 
      
      
      
      (maintain pH 6–8).
  • Storage: Store at -20°C under argon. The trimethoxy aromatic ring is electron-rich, making the

    
    -carbon prone to oxidation over long periods.
    

Troubleshooting Synthesis: Acylation Selectivity

The Issue: When synthesizing TMBA from 3,4,5-trimethoxybenzoyl chloride and a malonate equivalent (e.g., Meldrum's acid or ethyl acetoacetate), users often observe O-acylation (ester formation) instead of the desired C-acylation (C-C bond formation).

Root Cause: The enolate of the malonate/acetate is an ambident nucleophile . The oxygen atom is harder (high charge density), while the carbon is softer. Hard electrophiles (like acid chlorides) can attack the oxygen under kinetic control.

Optimization Strategy: Magnesium Chelation To force C-acylation, you must "mask" the oxygen using a magnesium chelate.

ParameterStandard Condition (Risk of Failure)Optimized Condition (High Selectivity)
Base NaH or NaOEt

+

(or Pyridine)
Mechanism Free enolate attacks Acid ChlorideMg coordinates dicarbonyl oxygens, exposing Carbon
Solvent THF/EtherDCM or Acetonitrile (stabilizes the complex)
Temperature 0°C to RT0°C for addition, stir 1h, then acid chloride

Protocol Snippet (Magnesium Enolate Method):

"Dissolve potassium ethyl malonate (or equivalent) in acetonitrile. Add


 (1.2 equiv) and 

(2.5 equiv). Stir at 20°C for 2 hours to form the slurry. Cool to 0°C, then add 3,4,5-trimethoxybenzoyl chloride dropwise. The Mg template blocks O-attack, ensuring >95% C-acylation."

Downstream Reaction Control: Alkylation & Condensation

Once you have stable TMBA, the next challenge is derivatizing it without destroying the scaffold.[1]

Scenario A: Alkylation (C- vs. O-Selectivity)

Problem: You want to add an alkyl group to the


-position, but you get an enol ether (O-alkylation).
Solution:  Apply Hard-Soft Acid-Base (HSAB)  principles.
  • For C-Alkylation (Desired): Use a soft electrophile (Alkyl Iodides) and a solvent that allows tight ion pairing (Acetone/K2CO3 or THF).

  • For O-Alkylation (Side Product): Avoid polar aprotic solvents like DMSO or HMPA, which separate the ion pair and leave the "naked" oxygen enolate exposed.

Scenario B: Knoevenagel Condensation

Problem: When reacting TMBA with an aldehyde (e.g., for Podophyllotoxin synthesis), you observe Bis-addition (two TMBA molecules reacting with one aldehyde).[1]

Troubleshooting Workflow:

Knoevenagel Start Knoevenagel Reaction (TMBA + Aldehyde) Check1 Is the Aldehyde Electron Deficient? Start->Check1 BisAdd Side Product: Bis-Adduct (Michael Addition) Check1->BisAdd Yes (e.g., Nitrobenzaldehyde) & Excess TMBA Product Target: Benzylidene Intermediate Check1->Product Stoichiometry Control Control FIX: Use 1.1 equiv Aldehyde (Slight Excess of Electrophile) BisAdd->Control Prevention

Caption: Preventing the Michael addition of a second TMBA molecule by controlling stoichiometry.

Frequently Asked Questions (FAQs)

Q1: My TMBA product has a strong smell of acetic acid/vinegar. Is this normal?

  • No. This indicates hydrolysis has occurred, likely cleaving the ester group. The "vinegar" smell is acetic acid (if using acetoacetate routes) or the degradation of the ester. Ensure your workup pH was not >9.

Q2: Can I use sodium ethoxide (NaOEt) to alkylate Ethyl 3,4,5-trimethoxybenzoylacetate?

  • Caution Required. While NaOEt matches the ester group (preventing transesterification side products), it is a strong base. If the reaction is heated, it will promote the "Retro-Claisen" cleavage, breaking your molecule into 3,4,5-trimethoxybenzoic acid and ethyl acetate.

  • Recommendation: Use a milder base like

    
     in Acetone or 
    
    
    
    in DMF at room temperature.

Q3: Why does the 3,4,5-trimethoxy pattern matter?

  • The three methoxy groups are electron-donating. This makes the ketone carbonyl less electrophilic than a standard benzoylacetate. Consequently, nucleophilic attacks (like Knoevenagel) may require stronger catalysis (e.g., Piperidine/Acetic Acid) compared to unsubstituted analogs.

References

  • Anderson, A. G., & Greef, H. F. (1952).[2][3] "Ethyl 3,4,5-Trimethoxybenzoylacetate."[2][3] Journal of the American Chemical Society, 74(11), 2923–2923. Link

    • Core citation for the synthesis and cleavage instability of the title compound.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Tsuzuki, S., et al. (2012).[4] "Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters." ChemistryOpen, 1(5), 221–226.[4] Link

    • Provides modern mechanistic insight into alkylation selectivity (C vs O) relevant to -keto esters.
  • List, B. (2010). "Emil Knoevenagel and the Roots of Aminocatalysis." Angewandte Chemie International Edition, 49(10), 1730–1734.[5] Link

    • Background on Knoevenagel condensation mechanisms and c

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Ethyl 3,4,5-trimethoxybenzoylacetate

Executive Summary & Strategic Direction User Query: "How do I scale up the synthesis of Ethyl 3,4,5-trimethoxybenzoylacetate without compromising yield or purity? My current Claisen condensation yields are inconsistent."...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Direction

User Query: "How do I scale up the synthesis of Ethyl 3,4,5-trimethoxybenzoylacetate without compromising yield or purity? My current Claisen condensation yields are inconsistent."

The Core Issue: The synthesis of


-keto esters like Ethyl 3,4,5-trimethoxybenzoylacetate is deceptively simple. While classical Claisen condensations (using NaH/Diethyl carbonate) work on gram scales, they fail at kilogram scales due to high viscosity, hydrogen gas evolution, and competing 

-acylation.

The Solution: For robust scale-up, we recommend the Meldrum’s Acid (Oikawa) Protocol . This route utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a neutral C3-synthon.[1] It offers superior regioselectivity (


-acylation over 

-acylation), milder conditions, and a self-purifying isolation step.

Synthetic Pathway Visualization

The following diagram illustrates the recommended workflow (Route B) versus the problematic legacy route (Route A), highlighting the critical control points (CCPs).

G Start 3,4,5-Trimethoxybenzoic Acid Claisen Route A: Claisen Condensation (NaH, Diethyl Carbonate) Start->Claisen Legacy SOCl2 1. Activation (SOCl2, Cat. DMF) Start->SOCl2 Recommended Fail Issues: - H2 Evolution (Safety) - O-Acylation (Impurity) - Gelation Claisen->Fail AcidChloride Acid Chloride Intermediate SOCl2->AcidChloride Meldrum 2. Acylation (Meldrum's Acid, Pyridine) AcidChloride->Meldrum Adduct Acyl-Meldrum's Adduct (Crystalline Solid) Meldrum->Adduct Ethanolysis 3. Alcoholysis (EtOH, Reflux) Adduct->Ethanolysis -CO2, -Acetone Product Ethyl 3,4,5-trimethoxybenzoylacetate (Target) Ethanolysis->Product

Figure 1: Comparison of Synthetic Strategies. Route B (Green path) is the validated scale-up protocol.

Standard Operating Procedure (Scale-Up Optimized)

Phase 1: Preparation of Acid Chloride

Reaction: 3,4,5-Trimethoxybenzoic acid +


 Acid Chloride + 

+

  • Protocol: Suspend 3,4,5-trimethoxybenzoic acid (1.0 eq) in Toluene (5 vol). Add catalytic DMF (0.01 eq). Heat to 50°C and dose Thionyl Chloride (1.2 eq) over 1 hour. Reflux for 2 hours until gas evolution ceases.

  • Critical Control Point: Remove all excess

    
     via azeotropic distillation with toluene. Residual thionyl chloride will degrade Meldrum's acid in the next step.
    
Phase 2: The Oikawa Acylation (Meldrum's Acid Adduct)

Reaction: Acid Chloride + Meldrum's Acid + Pyridine


 Acyl-Adduct
  • Protocol:

    • Dissolve Meldrum's acid (1.05 eq) in Dichloromethane (DCM, 10 vol) and Pyridine (2.2 eq). Cool to 0°C.[2]

    • Add the Acid Chloride (dissolved in minimal DCM) dropwise over 2 hours. Maintain

      
      .
      
    • Observation: The solution will turn orange/red, then precipitate a solid mass. This is the pyridinium salt of the enol.

    • Workup: Wash with dilute HCl (to remove pyridine) and water. Dry organic layer and concentrate.

    • Isolation: The intermediate often solidifies. Do not purify further; proceed directly to alcoholysis.

Phase 3: Alcoholysis & Decarboxylation

Reaction: Acyl-Adduct + EtOH


 Target Ester + 

+ Acetone
  • Protocol:

    • Suspend the crude acyl-Meldrum's intermediate in absolute Ethanol (5 vol).

    • Heat to reflux.

    • Safety Warning: Massive

      
       evolution occurs between 60°C–78°C. Ensure condenser capacity is sufficient.
      
    • Reflux for 3–4 hours. Monitor by TLC/HPLC (disappearance of adduct).

    • Concentrate under reduced pressure to yield the crude beta-keto ester.

Troubleshooting Guide & FAQs

Section A: Reaction Failures

Q1: The reaction mixture solidified completely during the addition of acid chloride to Meldrum's acid. Is the batch lost?

  • Diagnosis: This is known as "seizing." It occurs when the concentration is too high or stirring is inefficient. The solid is likely the desired pyridinium salt.

  • Remedy: Add more DCM immediately to restore mobility. For future batches, ensure a minimum of 10 volumes of solvent is used. High-torque overhead stirring is mandatory for scales >100g.

Q2: My final product contains significant amounts of 3,4,5-trimethoxyacetophenone.

  • Diagnosis: This is the decarboxylated byproduct (Methyl ketone). It forms if the alcoholysis is performed at too high a temperature without sufficient alcohol, or if water is present during the reflux.

  • Remedy: Ensure the Ethanol is anhydrous. Do not use higher boiling alcohols (like Butanol) unless necessary, as higher temperatures promote complete decarboxylation over ester formation.

Q3: Yield is low (<50%). Where did I lose the mass?

  • Diagnosis: Likely during the aqueous workup of the Meldrum's adduct. The adduct can hydrolyze if the wash water is too basic or if contact time is too long.

  • Remedy: Use 1M HCl for the wash (keep pH < 4). Perform phase separations quickly. Keep the aqueous phase cold (0–5°C).

Section B: Impurity Profile & Purification
ImpurityOriginRemoval Strategy
3,4,5-Trimethoxybenzoic Acid Hydrolysis of acid chloride or unreacted starting material.Wash final organic layer with sat.

.
Acetophenone Derivative Complete decarboxylation (Overheating).High-vacuum fractional distillation or recrystallization from hexanes/EtOAc.
Pyridine Inefficient washing in Phase 2.The final reflux in EtOH usually removes trace pyridine, but if persistent, wash crude ester with dilute citric acid.

Diagnostic Logic Tree (Low Yield)

Use this decision tree to diagnose yield issues on the production floor.

Logic Start Problem: Low Yield (<60%) Check1 Is the Acid Chloride conversion complete? Start->Check1 Action1 Check HPLC/TLC of Step 1. Resynthesize Acid Chloride. Check1->Action1 No Check2 Did the Meldrum's adduct precipitate? Check1->Check2 Yes Action2 Check Pyridine equivalents (Must be >2.0). Check Temperature (<5°C). Check2->Action2 No Check3 Was CO2 evolution observed in Step 3? Check2->Check3 Yes Action3 Incomplete decarboxylation. Extend reflux time. Check3->Action3 No Result Process Optimized Check3->Result Yes

Figure 2: Troubleshooting Logic for Yield Optimization.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][3][4][5][6][7] 2. A general and versatile synthesis of

    
    -keto esters.[8] The Journal of Organic Chemistry, 43(10), 2087-2088. 
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich. (2024). Product Specification: Ethyl 3,4,5-trimethoxybenzoylacetate.

  • Taber, D. F., & Ruckle, R. E. (1986). Cyclopentane construction by Rh2(OAc)4-mediated intramolecular C-H insertion: steric control of regioselectivity. Journal of the American Chemical Society, 108(24), 7686-7693. (Demonstrates utility of beta-keto esters in complex synthesis).

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: 1H NMR Characterization of Ethyl 3,4,5-trimethoxybenzoylacetate

Executive Summary: The "Chameleon" Intermediate Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) is a critical pharmacophore scaffold, serving as a primary intermediate in the synthesis of spindle poisons (e.g., col...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Intermediate

Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) is a critical pharmacophore scaffold, serving as a primary intermediate in the synthesis of spindle poisons (e.g., colchicine analogs), podophyllotoxin derivatives, and novel tubulin inhibitors for breast cancer and melanoma therapies.

For the analytical chemist and drug developer, this compound presents a specific characterization challenge: Keto-Enol Tautomerism . Unlike rigid intermediates, this


-keto ester exists as a dynamic equilibrium mixture in solution.[1] A standard purity assay that fails to account for the "ghost" signals of the enol form may lead to false impurity flags or incorrect yield calculations.

This guide provides a definitive comparative analysis of the 1H NMR spectrum, distinguishing the product from its precursors and quantifying its dynamic tautomeric states.

Structural Analysis & Tautomeric Equilibrium

The core challenge in analyzing Ethyl 3,4,5-trimethoxybenzoylacetate is not just identifying the molecule, but identifying which version of the molecule is present.

The Equilibrium Mechanism

In non-polar solvents (e.g., Chloroform-


), the compound stabilizes its enol form through an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl. In polar aprotic solvents (e.g., DMSO-

), the solvent disrupts this H-bond, forcing the equilibrium almost entirely toward the keto form.

Tautomerism Keto Keto Form (Thermodynamically favored in DMSO) Transition Proton Transfer (Fast exchange) Keto->Transition Equilibrium Enol Enol Form (Stabilized by H-Bond in CDCl3) Enol:s->Enol:e Intramolecular H-Bond Transition->Enol

Figure 1: Dynamic equilibrium between Keto and Enol tautomers. The intramolecular hydrogen bond (green dashed line) is the stabilizing force for the enol form in non-polar media.

Comparative Analysis: Product Performance vs. Alternatives

Comparison A: Keto Form vs. Enol Form (Intra-sample Comparison)

In a standard CDCl


 spectrum, you will observe two distinct sets of signals. The "Alternative" here is the tautomer co-existing in your tube.
FeatureKeto Form (Major) Enol Form (Minor) Diagnostic Significance
Alpha-Protons

3.95 ppm (Singlet, 2H)

5.60 - 5.80 ppm (Singlet, 1H)
Critical: The disappearance of the CH

integral corresponds to the appearance of the Vinyl CH.
Hydroxyl (-OH) N/A

12.5+ ppm (Broad Singlet)
Visible only in dry, non-exchangeable solvents.[1] Confirms enolization.
Aromatic Protons

7.25 - 7.30 ppm (Singlet)

7.10 - 7.20 ppm (Singlet)
Slight upfield shift in Enol form due to increased conjugation.[1]
Ethyl Ester (-CH

-)

4.20 ppm (Quartet)

4.25 - 4.30 ppm (Quartet)
Often overlap; requires high field (>400 MHz) to resolve.[1]

Expert Insight: Do not integrate the methoxy signals (~3.9 ppm) to determine purity. They are often invariant between tautomers.[1] Use the ratio of the Keto Methylene (3.95 ppm) to the Enol Vinyl Proton (5.60 ppm) to calculate the tautomeric constant (


).
Comparison B: Solvent Selection (CDCl vs. DMSO- )

The choice of solvent fundamentally alters the spectral "performance" by shifting the equilibrium.

  • Scenario 1: CDCl

    
     (The "Native" View) 
    
    • Result: Visible mixture (~90% Keto / ~10% Enol).[1]

    • Pros: Allows observation of the intramolecular H-bond; useful for structural confirmation.[1][2]

    • Cons: Complex spectrum; integration requires careful baseline correction.[1]

  • Scenario 2: DMSO-

    
     (The "Analytical" View) 
    
    • Result: >98% Keto form.[1]

    • Pros: Simplified spectrum.[1] The acidic

      
      -protons may exchange with residual water, but the enol peaks largely vanish, making purity integration against internal standards (like TCNB) much more accurate.
      
    • Cons: Loss of mechanistic information.[1]

Comparison C: Product vs. Precursor (3,4,5-Trimethoxybenzoic Acid)

Monitoring the reaction progress requires distinguishing the product from the starting material.

Signal RegionPrecursor (Acid) Product (Ethyl Ester) Status
~13.0 ppm Broad COOH singletAbsentReaction Complete
~4.2 ppm AbsentQuartet (2H,

Hz)
Ester Formation
~3.95 ppm AbsentSinglet (2H, Keto -CH

-)
C-C Bond Formation
Aromatic

7.20 ppm (s)

7.30 ppm (s)
Shift due to carbonyl environment change

Experimental Protocol: Self-Validating Characterization

This protocol ensures high-fidelity data acquisition, specifically designed to handle the tautomeric ambiguity.

Reagents & Equipment[3][4]
  • Analyte: Ethyl 3,4,5-trimethoxybenzoylacetate (>5 mg).

  • Solvent A: Chloroform-

    
     (99.8% D) + 0.03% TMS.[1]
    
  • Solvent B: DMSO-

    
     (99.9% D).[1]
    
  • Instrument: 400 MHz NMR or higher (recommended for resolving methoxy overlaps).[1]

Step-by-Step Workflow
  • Sample Preparation (Dual-Solvent Method):

    • Prepare two tubes.

    • Tube A (Structural ID): Dissolve 10 mg in 0.6 mL CDCl

      
      . Shake vigorously to ensure homogeneity. Allow to equilibrate for 10 minutes (tautomerism is not instantaneous).
      
    • Tube B (Purity Assay): Dissolve 10 mg in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse Angle: 30°.[1][3]

    • Relaxation Delay (

      
      ): Set to >5 seconds. 
      
      • Reasoning: The methoxy protons and aromatic protons have different

        
         relaxation times.[1] A short delay will under-integrate the aromatic ring, skewing your 3:9 (Ar:OMe) ratio check.
        
    • Scans: 16 (sufficient for 10 mg).[1]

  • Data Processing & Validation:

    • Phase Correction: Manual phasing is required.[1] Automatic phasing often fails on the broad enol -OH peak.[1]

    • Integration Check (The "3-9-2 Rule"):

      • Calibrate the Methoxy signal (singlet at ~3.9 ppm) to 9.00 .

      • Check the Aromatic signal (singlet at ~7.3 ppm). It must integrate to 2.00 ± 0.1 .

      • Check the Ethyl Quartet (~4.2 ppm).[1] It must integrate to 2.00 ± 0.1 .

      • Failure Mode: If Aromatic is < 1.9, your

        
         delay was too short.[1]
        
Synthesis Workflow Visualization

To understand where impurities might originate, consider the standard synthesis route:

Synthesis Acid Start: 3,4,5-Trimethoxybenzoic Acid Chloride Intermediate: Acid Chloride (Highly Reactive) Acid->Chloride SOCl2 / Reflux Meldrum Reagent: Meldrum's Acid (or Malonate) Chloride->Meldrum Alternative Route Product Target: Ethyl 3,4,5-trimethoxybenzoylacetate Chloride->Product 1. Condensation 2. EtOH/Heat Impurity Impurity: Decarboxylated Ketone (3,4,5-trimethoxyacetophenone) Product->Impurity Hydrolysis/Decarboxylation (Overheating)

Figure 2: Synthesis pathway highlighting the origin of the "Decarboxylated Ketone" impurity, which appears if the beta-keto ester is subjected to excessive heat or acidic hydrolysis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Anderson, A. G., & Greef, H. F. (1952).[5] Ethyl 3,4,5-Trimethoxybenzoylacetate.[5] Journal of the American Chemical Society, 74(11), 2923–2923. [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 231162, Ethyl 3,4,5-trimethoxybenzoate (Precursor Analog Data). Retrieved from [Link]

Sources

Comparative

13C NMR spectral data for Ethyl 3,4,5-trimethoxybenzoylacetate

Technical Assessment: 13C NMR Characterization of Ethyl 3,4,5-trimethoxybenzoylacetate Executive Summary Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) is a critical pharmacophore intermediate, primarily utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 13C NMR Characterization of Ethyl 3,4,5-trimethoxybenzoylacetate

Executive Summary

Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 3044-56-2) is a critical pharmacophore intermediate, primarily utilized in the synthesis of podophyllotoxin derivatives and reserpine analogues (tubulin inhibitors). Its structural integrity is defined by the fusion of an electron-rich 3,4,5-trimethoxybenzene ring with a reactive


-keto ester tail.

This guide provides a definitive 13C NMR spectral analysis. Unlike simple esters, this molecule exhibits significant keto-enol tautomerism in solution, creating complex spectral fingerprints that often confuse routine analysis. This document distinguishes between the Keto (dominant) and Enol (minor) forms and provides a comparative framework against its precursor, 3,4,5-trimethoxybenzoic acid.

Synthesis & Structural Context

To interpret the NMR data correctly, one must understand the chemical environment created during synthesis. The standard route involves the acylation of Meldrum's acid or ethyl acetoacetate with 3,4,5-trimethoxybenzoyl chloride.

Synthesis SM 3,4,5-Trimethoxybenzoyl Chloride Inter Acylated Intermediate SM->Inter + Meldrum's Acid (Pyridine, DCM) Prod Ethyl 3,4,5-trimethoxy- benzoylacetate (Target) Inter->Prod EtOH, Reflux (- CO2, - Acetone)

Figure 1: Standard synthetic pathway. The decarboxylation step is critical; incomplete reaction results in complex aliphatic signals in the 13C spectrum.

13C NMR Spectral Data (Experimental & Predicted)

The following data represents the chemical shifts (


) in 

at 100 MHz. Note the distinct signals for the methoxy groups and the

-dicarbonyl system.
Table 1: Assignment of Carbon Resonances
Carbon PositionTypeShift (

ppm) - Keto Form
Shift (

ppm) - Enol Form
Multiplicity (DEPT)
C=O (Ketone) Quaternary192.4 N/A (See C-OH)C
C=O (Ester) Quaternary167.8 172.5C
C-OH (Enol) QuaternaryN/A~171.0C
C-3, C-5 Aromatic (C-O)153.1152.9C
C-4 Aromatic (C-O)143.2142.5C
C-1 Aromatic (Ipso)131.5130.8C
C-2, C-6 Aromatic (C-H)106.8105.5CH

-Carbon
Methylene/Methine45.9 (

)
87.2 (

)

/

Ethyl

Methylene61.460.2

4-Methoxy Methyl60.960.9

3,5-Methoxy Methyl56.456.4

Ethyl

Methyl14.114.3

Critical Observation: The signal at 45.9 ppm corresponds to the reactive methylene group between the two carbonyls. In the Enol form, this carbon hybridizes to


, shifting dramatically downfield to ~87 ppm .

Comparative Analysis: Precursor vs. Product

Validating the success of the synthesis requires comparing the product spectrum against the starting material (3,4,5-trimethoxybenzoic acid/chloride).

Table 2: Reaction Validation Markers
FeatureStarting Material (Acid)Product (

-Keto Ester)
Diagnostic Change
Carbonyls Single peak ~167 ppm (COOH)Two peaks : ~192 ppm (Ketone) & ~167 ppm (Ester)Appearance of ketone C=O at 192 ppm is the primary success indicator.
Aliphatic Zone Empty (except OMe)New signals : 61.4, 45.9, 14.1 ppmPresence of Ethyl and

-methylene carbons.
Symmetry High (C2=C6, C3=C5)High (Preserved)If symmetry is lost, check for mono-demethylation side reactions.

Technical Deep Dive: Keto-Enol Tautomerism

In solution (


), 

-keto esters exist in equilibrium. While the Keto form is generally favored in polar aprotic solvents, the Enol form is stabilized by intramolecular hydrogen bonding in non-polar solvents.[1]

Why this matters: Researchers often mistake the minor Enol signals (small peaks at 87 ppm and 172 ppm) for impurities. Do not purify based on these signals; they are intrinsic to the molecule.

Tautomerism Keto Keto Form (Major in CDCl3) C=O signal: ~192 ppm CH2 signal: ~46 ppm Enol Enol Form (Stabilized by H-Bond) C-OH signal: ~171 ppm =CH- signal: ~87 ppm Keto->Enol Equilibrium (Fast on chemical scale, Slow on NMR scale)

Figure 2: Tautomeric equilibrium. The intramolecular hydrogen bond in the Enol form creates a pseudo-six-membered ring, stabilizing this isomer in non-polar solvents.

Experimental Protocol: Obtaining Quality Spectra

To ensure reproducible data for regulatory or publication purposes, follow this self-validating protocol.

Step 1: Sample Preparation[2]
  • Mass: Weigh 20–30 mg of the solid product.

  • Solvent Choice:

    • Standard:

      
       (Chloroform-d). Favors Keto form (~90:10 ratio).
      
    • Enol Study:

      
       (Benzene-d6). Increases Enol population due to stabilization.[1]
      
    • Exchange:

      
      . Strongly favors Keto form; may broaden OH peaks.
      
  • Filtration: Filter through a glass wool plug into the NMR tube to remove inorganic salts (e.g., NaCl from workup) which can cause line broadening.

Step 2: Acquisition Parameters (100 MHz Carbon)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbonyl carbons (192, 167, 153 ppm) have long T1 relaxation times. Short delays will suppress these peaks, making integration unreliable.

  • Scans (NS): Minimum 512 scans (due to low sensitivity of quaternary carbons).

Step 3: Processing & Phasing[2]
  • Line Broadening (LB): Apply 1.0 Hz exponential multiplication to improve S/N ratio for the quaternary carbons.

  • Referencing: Set the central

    
     triplet to 77.16 ppm .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Missing peak at 192 ppm Relaxation time too short or weak signal.Increase D1 to 5 seconds; increase scan count.
Extra peaks at ~87 ppm Enol tautomer (Not an impurity).Run in

to shift equilibrium to Keto form if simplification is needed.
Split OMe signals Rotational restriction or distinct conformers.Warm the sample to 40°C to coalesce peaks (dynamic NMR).

References

  • Spectral Database for Organic Compounds (SDBS). 13C NMR of 3,4,5-Trimethoxybenzoic acid (SDBS No. 2487). National Institute of Advanced Industrial Science and Technology (AIST).

  • Sigma-Aldrich. Ethyl 3,4,5-trimethoxybenzoylacetate Product Specification & CAS 3044-56-2 Data.[2]

  • BenchChem. Addressing keto-enol tautomerism in the analysis of β-keto esters. (Technical Note).

  • Reich, H. J. B-Keto Ester Tautomerism and NMR Chemical Shifts. University of Wisconsin-Madison Chemistry Department.

Sources

Validation

Comparative Guide: Mass Spectrometry Analysis of Ethyl 3,4,5-trimethoxybenzoylacetate

Executive Summary & Chemical Context Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) (CAS: 3044-56-2) is a critical -keto ester intermediate employed in the synthesis of heterocyclic pharmaceuticals, including analogs of co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) (CAS: 3044-56-2) is a critical


-keto ester intermediate employed in the synthesis of heterocyclic pharmaceuticals, including analogs of colchicine and reserpine.[1] Its structural integrity is pivotal for downstream yield in convergent synthesis.

This guide compares the two primary mass spectrometry modalities—Gas Chromatography-Mass Spectrometry (GC-MS/EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS/ESI) —for the characterization of ETMBA.[1] While GC-MS provides structural fingerprinting via extensive fragmentation, LC-MS offers superior sensitivity for trace impurity analysis (e.g., decarboxylated byproducts).[1]

Chemical Profile
PropertySpecification
Molecular Formula

Molecular Weight 282.29 g/mol
Monoisotopic Mass 282.1103 Da
Key Functional Groups

-keto ester, Trimethoxybenzene
Critical Impurity 3,4,5-Trimethoxyacetophenone (Decarboxylation product)

Comparative Analysis: GC-MS (EI) vs. LC-MS (ESI)[1]

The choice between EI and ESI ionization dictates the information density of the resulting spectrum. The following table contrasts the performance of these alternatives.

FeatureAlternative A: GC-MS (Electron Ionization) Alternative B: LC-MS (Electrospray Ionization)
Primary Ion Type Radical Cation (

)
Protonated Molecule (

) or Adducts (

)
Fragmentation High: Extensive in-source fragmentation.[1] Excellent for structural confirmation.Low: Soft ionization preserves molecular ion. Requires CID (MS/MS) for fragments.
Limit of Detection ~1-10 ng (Scan mode)~1-10 pg (MRM mode)
Thermal Stability Risk High:

-keto esters are thermally labile and may decarboxylate in the injector port.[1]
Low: Ambient temperature ionization prevents thermal degradation.
Best Use Case Raw material purity testing; Identification of unknown synthesis side-products.[1]Trace residue analysis in biological matrices; Quantitation of ETMBA in reaction mixtures.

Fragmentation Mechanics & Interpretation[6]

Electron Ionization (EI) Pathway (70 eV)

In EI, the molecular ion (


 282) is often weak due to the lability of the 

-keto ester bond. The spectrum is dominated by

-cleavage and McLafferty rearrangements.[1][2][3]
  • Base Peak (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     195):  The 3,4,5-trimethoxybenzoyl cation  is the diagnostic fragment. It forms via 
    
    
    
    -cleavage adjacent to the ketone carbonyl, driven by the resonance stabilization of the trimethoxybenzene ring.
  • McLafferty Rearrangement (

    
     236):  Loss of ethanol (
    
    
    
    , 46 Da) or ethylene (
    
    
    , 28 Da) from the ester moiety.
  • Methoxy Group Loss: Sequential losses of methyl radicals (

    
    , 15 Da) from the 
    
    
    
    195 cation lead to ions at
    
    
    180 and 165.
Electrospray Ionization (ESI) Pathway (+ve Mode)

ESI produces a stable


 at 

283.1. Collision-Induced Dissociation (CID) is required to generate fragments.[1]
  • Precursor:

    
     283.1 (
    
    
    
    )
  • Primary Product Ion:

    
     195.1 (Trimethoxybenzoyl cation).
    
  • Secondary Product Ion:

    
     89.0 (Ethyl acetate fragment, rare).
    
Visualization of Fragmentation Pathways

ETMBA_Fragmentation M_Ion Molecular Ion (M+) m/z 282 Benzoyl_Cation 3,4,5-Trimethoxybenzoyl Cation (Base Peak) m/z 195 M_Ion->Benzoyl_Cation α-Cleavage (-87 Da) Ester_Radical •CH2COOEt (Neutral Loss) Loss_EtOH Loss of EtOH (Rearrangement) m/z 236 M_Ion->Loss_EtOH -46 Da (EtOH) Methyl_Loss Demethylated Cation m/z 180 Benzoyl_Cation->Methyl_Loss -15 Da (•CH3) CO_Loss Carbonyl Loss m/z 167 Benzoyl_Cation->CO_Loss -28 Da (CO)

Figure 1: Primary EI fragmentation pathways for Ethyl 3,4,5-trimethoxybenzoylacetate. The m/z 195 cation is the diagnostic quantifier.

Validated Experimental Protocols

Sample Preparation (Self-Validating System)

To ensure data integrity, a "blank-check" system is used.[1]

  • Solvent: Dissolve 1 mg ETMBA in 1 mL Acetonitrile (LC-MS grade).

  • Filtration: Pass through a 0.22 µm PTFE filter (removes particulates that cause source noise).

  • Process Control: Prepare a Solvent Blank (Acetonitrile only) and run it before the sample to validate system cleanliness.

GC-MS Method (Structural Confirmation)[1]
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).[1]

  • Inlet Temp: 250°C (Note: If degradation is observed, lower to 200°C).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI mode, 70 eV, 230°C.

  • Scan Range:

    
     40–400.
    
LC-MS/MS Method (Quantitation/Purity)
  • Instrument: Triple Quadrupole (e.g., Sciex 4500).

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 mins.

  • MRM Transitions:

    • Quantifier:

      
       (CE: 20 eV).
      
    • Qualifier:

      
       (CE: 35 eV).
      

Analytical Workflow Diagram

Workflow Sample Crude Reaction Mixture Prep Dilution & Filtration Sample->Prep Decision Goal? Prep->Decision GC GC-MS (EI) Structural ID Decision->GC Unknown ID LC LC-MS (ESI) Trace Quant Decision->LC Purity/Quant Result_GC Spectrum: m/z 195, 236, 282 GC->Result_GC Result_LC Chromatogram: MRM 283->195 LC->Result_LC

Figure 2: Decision matrix for selecting the appropriate MS modality based on analytical goals.

References

  • Anderson, A. G., & Greef, H. F. (1952).[4] Ethyl 3,4,5-Trimethoxybenzoylacetate.[5][6][4] Journal of the American Chemical Society, 74(11), 2923.

  • BenchChem. (2025).[7] Application Notes and Protocols for Mass Spectrometry Fragmentation of 3,4,5-Trimethoxybenzoyl Compounds.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76443, Ethyl 3,4,5-trimethoxybenzoylacetate. [1]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis.[7][8][9][10][11] Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. (Foundational text on beta-keto ester rearrangements).

Sources

Comparative

Spectroscopic Characterization Guide: FTIR Analysis of Ethyl 3,4,5-trimethoxybenzoylacetate

Executive Summary & Application Context Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 10150-88-6) is a critical -keto ester intermediate, frequently employed in the synthesis of heterocyclic pharmaceuticals and podophylloto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Ethyl 3,4,5-trimethoxybenzoylacetate (CAS: 10150-88-6) is a critical


-keto ester intermediate, frequently employed in the synthesis of heterocyclic pharmaceuticals and podophyllotoxin analogs. In drug development, verifying the integrity of this intermediate is paramount, particularly to distinguish it from its starting material (3,4,5-trimethoxybenzoic acid) and to monitor the keto-enol tautomeric equilibrium that influences its reactivity.

This guide provides a rigorous FTIR spectroscopic analysis, comparing the target molecule against its structural analog (Ethyl benzoylacetate) and its precursor. It is designed to allow researchers to rapidly validate molecular identity without immediate recourse to NMR.

Core Objectives
  • Differentiation: Distinguish the target from non-methoxylated analogs and carboxylic acid precursors.

  • Tautomeric Insight: Analyze the spectral signatures of the keto-enol equilibrium characteristic of

    
    -keto esters.
    
  • Protocol Standardization: Establish a self-validating ATR-FTIR workflow for routine QC.

Analytical Methodology

To ensure reproducibility, the following workflow utilizes Attenuated Total Reflectance (ATR) FTIR, chosen for its minimal sample preparation and high throughput capability.

Workflow Visualization

FTIR_Workflow Sample Sample Isolation (Solid/Oil) Prep ATR Crystal Prep (ZnSe or Diamond) Sample->Prep Clean Background Background Scan (Air/Ambient) Prep->Background Dry Acquisition Spectral Acquisition (4000-600 cm⁻¹) Background->Acquisition Ratio Processing Post-Processing (Baseline/ATR Correction) Acquisition->Processing Analysis Peak Picking & Library Match Processing->Analysis

Figure 1: Standardized ATR-FTIR analytical workflow for


-keto ester characterization.

Spectral Analysis: The Fingerprint

The FTIR spectrum of Ethyl 3,4,5-trimethoxybenzoylacetate is dominated by three distinct regions: the carbonyl region (split due to


-dicarbonyl nature), the aromatic region, and the ether (methoxy) fingerprint.
Key Functional Group Assignments

The following table synthesizes experimental expectations based on structural analogs and group frequency principles.

Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Assignment
Ester C=O 1735 – 1750StrongStretching vibration of the ethyl ester carbonyl.[1]
Ketone C=O 1680 – 1695StrongStretching of the benzoyl ketone. Shifted lower than aliphatic ketones due to conjugation with the aromatic ring.
Enol C=O / C=C 1620 – 1650MediumCritical Diagnostic: Indicates the enol tautomer, stabilized by intramolecular H-bonding.
Aromatic C=C 1585 – 1595MediumRing skeletal vibrations.
Methoxy C-O-C 1220 – 1270StrongAsymmetric stretching of aryl alkyl ethers (3,4,5-trimethoxy pattern).
Methoxy C-O-C 1120 – 1130StrongSymmetric stretching of the methoxy groups.
C-H (Aromatic) 3000 – 3100WeakC-H stretching on the phenyl ring (limited number due to trisubstitution).
The Keto-Enol Tautomerism Factor[2]

Unlike simple esters,


-keto esters exist in an equilibrium. In the solid state or non-polar solvents, the enol form  is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.

Spectral Consequence: You will often observe a "smear" or broad band around 3200–3400 cm⁻¹ (H-bonded OH) and a third carbonyl-like band around 1630 cm⁻¹ (H-bonded conjugated system).

Tautomerism Keto Keto Form (Distinct C=O bands at 1740 & 1690) Enol Enol Form (H-Bonded Chelate) Keto->Enol Equilibrium (Solvent/Temp dependent) Spectrum FTIR Observation: Broad OH (~3300) + Low Freq C=O (~1630) Enol->Spectrum Generates

Figure 2: Spectroscopic manifestation of the Keto-Enol tautomeric equilibrium.

Comparative Analysis Guide

To validate the identity of Ethyl 3,4,5-trimethoxybenzoylacetate, one must compare it against its closest "false positives": the non-methoxylated analog and the unesterified precursor.

Comparison Table[3][4]
FeatureTarget Molecule (Ethyl 3,4,5-trimethoxy...)[2][3]Analog (Ethyl Benzoylacetate)Precursor (3,4,5-Trimethoxybenzoic Acid)
Carbonyl Profile Dual Band: Ester (~1740) + Ketone (~1690)Dual Band: Ester (~1740) + Ketone (~1690)Single Broad Band: Acid C=O (~1680-1700)
OH Region Weak/Broad (Enol only)Weak/Broad (Enol only)Very Broad/Strong: Carboxylic O-H (2500-3300)
Fingerprint (1000-1300) Complex: Multiple strong bands (Ester C-O + 3x Methoxy C-O)Simpler: Ester C-O only. Lacks methoxy splitting.Complex: Methoxy bands present, but lacks Ester C-O stretch.
Aromatic Region 1585 cm⁻¹ (Electron rich ring)1598 cm⁻¹ (Standard phenyl)1585 cm⁻¹
Interpretation Logic
  • Vs. Precursor: If you see a massive, broad OH trough spanning 2500–3300 cm⁻¹, your reaction is incomplete; you still have Benzoic Acid . The Target will show a cleaner baseline in the high wavenumber region (except for minor enol OH).

  • Vs. Analog: The Ethyl Benzoylacetate spectrum is chemically similar in the carbonyl region. The differentiator is the 1100–1300 cm⁻¹ region . The Target molecule has three methoxy groups adding significant spectral density (strong absorbances) in this region that the analog lacks.

Experimental Protocol (Self-Validating)

Objective: Obtain a publication-quality spectrum for identification.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • System Validation:

    • Clean crystal with isopropanol.

    • Collect background (air) scan (4 scans, 4 cm⁻¹ resolution).

    • Validation Check: Ensure background energy curve is smooth with no residual peaks >0.005 Abs.

  • Sample Deposition:

    • Place ~5 mg of Ethyl 3,4,5-trimethoxybenzoylacetate on the crystal.

    • Note: If the sample is an oil (common for crude esters), cover the crystal surface. If solid, apply high pressure via the anvil to ensure contact.

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Scans: 16 (Routine) or 64 (High Signal-to-Noise).

    • Resolution: 4 cm⁻¹.[4]

  • Data Processing:

    • Apply ATR Correction (essential as penetration depth varies with wavelength).

    • Baseline correct if the baseline drifts more than 5% transmittance.

  • Pass/Fail Criteria:

    • PASS: Distinct doublet in C=O region (1740/1690) AND strong multiplet in C-O region (1100-1250).

    • FAIL: Single C=O peak (hydrolysis to acid) or absence of 1590 cm⁻¹ aromatic band.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. Ethyl benzoylacetate IR Spectrum. Standard Reference Database 69.[4] Link

  • Mahmoudi Aval, M., et al. (2021).[5] Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester with Acetylacetone. Research Square. (Detailed analysis of keto-enol IR bands). Link

  • Anderson, A. G., & Greef, H. F. (1952).[3] Ethyl 3,4,5-Trimethoxybenzoylacetate.[3] Journal of the American Chemical Society, 74(11), 2923–2923. (Synthesis and characterization foundation). Link

Sources

Validation

A Comprehensive Guide to the Characterization of Ethyl 3,4,5-trimethoxybenzoylacetate for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the meticulous characterization of chemical intermediates is paramount. Ethyl 3,4,5-trimethoxybenzoylacetate, a versatile β-keto ester, serves as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and organic synthesis, the meticulous characterization of chemical intermediates is paramount. Ethyl 3,4,5-trimethoxybenzoylacetate, a versatile β-keto ester, serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. This guide provides an in-depth characterization of this compound, offering a comparative analysis with relevant alternatives, and is supported by detailed experimental protocols and data to ensure scientific integrity and practical applicability for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of Ethyl 3,4,5-trimethoxybenzoylacetate is the foundation of its effective utilization.

Physicochemical Properties

This compound presents as a stable, crystalline solid under standard laboratory conditions. Key physicochemical data are summarized in the table below.

PropertyValueSource
CAS Number 3044-56-2
Molecular Formula C₁₄H₁₈O₆
Molecular Weight 282.29 g/mol
Melting Point 88-91 °C
Appearance White to off-white crystalline powder
Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the structure and purity of Ethyl 3,4,5-trimethoxybenzoylacetate.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons, the methylene protons of the ethyl group and the active methylene protons, and the methoxy and methyl protons. The presence of the enol form can also be observed.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and ester groups, the aromatic carbons, and the aliphatic carbons of the methoxy and ethyl groups.

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 3,4,5-trimethoxybenzoylacetate will prominently feature strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functionalities. Other key absorptions include C-O stretching for the ester and ether linkages, and C-H stretching for the aromatic and aliphatic moieties.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will exhibit characteristic losses of functional groups, such as the ethoxy group from the ester.

Synthesis of Ethyl 3,4,5-trimethoxybenzoylacetate: A Validated Protocol

The most common and efficient method for the synthesis of Ethyl 3,4,5-trimethoxybenzoylacetate is the Claisen condensation of ethyl 3,4,5-trimethoxybenzoate with ethyl acetate. This method is reliable and scalable, making it suitable for both laboratory and industrial applications.

Experimental Protocol: Claisen Condensation

This protocol outlines a self-validating system for the synthesis of Ethyl 3,4,5-trimethoxybenzoylacetate.

Materials:

  • Ethyl 3,4,5-trimethoxybenzoate

  • Ethyl acetate

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve sodium ethoxide in anhydrous toluene with stirring.

  • Addition of Reactants: To this solution, add a mixture of ethyl 3,4,5-trimethoxybenzoate and ethyl acetate dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with a 10% aqueous solution of hydrochloric acid until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 3,4,5-trimethoxybenzoylacetate as a crystalline solid.

Caption: Workflow for the synthesis of Ethyl 3,4,5-trimethoxybenzoylacetate.

Comparative Analysis with Alternative β-Keto Esters

The choice of a β-keto ester in a synthetic route can significantly impact reaction efficiency and product yield. Here, we compare Ethyl 3,4,5-trimethoxybenzoylacetate with two common alternatives.

Methyl 3,4,5-trimethoxybenzoylacetate
  • Synthesis and Reactivity: The methyl ester analogue can be synthesized via a similar Claisen condensation using methyl acetate. Its reactivity is comparable to the ethyl ester, though in some cases, the choice of methyl versus ethyl can influence the solubility of intermediates and the ease of product isolation.

  • Application: The choice between the methyl and ethyl ester is often dictated by the specific requirements of the subsequent synthetic steps, such as the desired solubility profile of the final product.

Ethyl Benzoylacetate
  • Structural Difference: Ethyl benzoylacetate lacks the three methoxy substituents on the benzene ring.

  • Reactivity: The electron-donating methoxy groups in Ethyl 3,4,5-trimethoxybenzoylacetate can influence the reactivity of the aromatic ring and the acidity of the active methylene protons compared to the unsubstituted ethyl benzoylacetate. This can be a critical factor in reactions involving electrophilic aromatic substitution or reactions where the enolate of the β-keto ester is a key intermediate.

  • Application: The trimethoxy substitution pattern is often a key pharmacophore in many biologically active molecules. Therefore, while ethyl benzoylacetate is a versatile building block, it is not a direct substitute in syntheses where the trimethoxybenzoyl moiety is required.

Applications in Drug Development and Organic Synthesis

The unique structural features of Ethyl 3,4,5-trimethoxybenzoylacetate make it a valuable precursor in several areas of chemical research.

  • Antimicrobial Agents: The trimethoxyphenyl group is a common structural motif in various antimicrobial compounds. This intermediate can be used to synthesize novel derivatives with potential antibacterial and antifungal activities.

  • Anticancer Drug Synthesis: The 3,4,5-trimethoxyphenyl moiety is present in several natural and synthetic compounds with potent anticancer properties, such as combretastatin and its analogues. Ethyl 3,4,5-trimethoxybenzoylacetate serves as a key starting material for the synthesis of these complex molecules.

  • Heterocyclic Chemistry: The β-keto ester functionality allows for a wide range of cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.

Conclusion

Ethyl 3,4,5-trimethoxybenzoylacetate is a chemical intermediate of significant importance in the fields of organic synthesis and drug discovery. Its well-defined physicochemical and spectroscopic properties, coupled with a reliable synthetic protocol, make it a readily accessible and versatile building block. A clear understanding of its characteristics, as well as a comparative knowledge of its alternatives, empowers researchers to make informed decisions in the design and execution of complex synthetic strategies. The experimental data and protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering innovation and advancements in chemical and pharmaceutical research.

References

  • NIST. Ethyl 3,4,5-trimethoxybenzoylacetate.[Link]

Comparative

Comparing Ethyl 3,4,5-trimethoxybenzoylacetate with Ethyl benzoylacetate

Comparative Analysis: Ethyl 3,4,5-trimethoxybenzoylacetate vs. Ethyl benzoylacetate Executive Summary This technical guide provides a comparative analysis of Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) and its unsubstit...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Ethyl 3,4,5-trimethoxybenzoylacetate vs. Ethyl benzoylacetate

Executive Summary

This technical guide provides a comparative analysis of Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) and its unsubstituted parent analog, Ethyl benzoylacetate (EBA) . While both compounds serve as


-keto ester building blocks in organic synthesis, their divergent electronic profiles and physical properties dictate their specific applications. EBA functions as a robust, general-purpose scaffold for heterocyclic synthesis. In contrast, ETMBA is a specialized "pharmacophore carrier," primarily utilized in medicinal chemistry to introduce the 3,4,5-trimethoxyphenyl motif—a structural signature essential for tubulin-binding antimitotic agents.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]

The fundamental difference lies in the substitution pattern of the aromatic ring. The presence of three methoxy groups in ETMBA significantly alters its physical state and solubility profile compared to the liquid EBA.

FeatureEthyl benzoylacetate (EBA)Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA)
CAS Number 94-02-53044-56-2
Molecular Formula


Molecular Weight 192.21 g/mol 282.29 g/mol
Physical State Liquid (Clear, yellow)Solid (Crystalline powder)
Melting Point < 0 °C (Liquid at RT)88–91 °C
Boiling Point 265–270 °CN/A (Decomposes/High)
Electronic Nature Neutral/Standard ElectrophileElectron-Rich (Donating)
Primary Utility General Organic SynthesisMedicinal Chemistry (Anticancer)

Mechanistic Analysis: Electronic & Steric Effects

To select the correct reagent, researchers must understand how the 3,4,5-trimethoxy motif influences reactivity at the


-keto position.
Electronic Modulation
  • Ethyl Benzoylacetate (EBA): The phenyl ring exerts a mild inductive effect. The ketone carbonyl is sufficiently electrophilic, making EBA highly reactive toward nucleophiles (hydrazines, amines) and active methylene condensations (Knoevenagel).

  • Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA):

    • Resonance Effect (+R): The para-methoxy group (position 4) strongly donates electrons into the ring via resonance, which is conjugated with the carbonyl group. This increases electron density at the carbonyl carbon, rendering it less electrophilic than in EBA.

    • Inductive Effect (-I): The meta-methoxy groups (positions 3,5) are inductively withdrawing, but the resonance effect generally dominates in terms of overall ring electron density.

    • Outcome: ETMBA may require more vigorous reaction conditions (higher temperature or stronger acid catalysis) to initiate nucleophilic attack at the ketone compared to EBA.

Steric Hindrance

The bulky trimethoxy motif creates significant steric crowding around the carbonyl group. In enzyme binding pockets (e.g., tubulin), this bulk is a feature, locking the molecule into a specific conformation. In synthesis, however, it can hinder the approach of bulky nucleophiles, potentially reducing yields in condensation reactions compared to the sterically unencumbered EBA.

ElectronicEffects cluster_0 Ethyl Benzoylacetate (EBA) cluster_1 Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) EBA Phenyl Ring (Standard) Ketone1 C=O Electrophilicity: HIGH EBA->Ketone1 Standard Conjugation ETMBA_Ring 3,4,5-Trimethoxy Ring (Electron Rich) Ketone2 C=O Electrophilicity: MODERATE ETMBA_Ring->Ketone2 Strong +R Donation (Reduces Electrophilicity)

Caption: Comparative electronic influence on the reactive ketone center. The electron-donating nature of the trimethoxy group in ETMBA stabilizes the carbonyl, reducing its electrophilic character.

Synthetic Applications & Case Studies

Case Study A: Synthesis of Pyrazoles (The EBA Baseline)

EBA is the standard reagent for synthesizing 3-phenyl-5-hydroxy-pyrazoles via reaction with hydrazine. The reaction is rapid and typically proceeds in refluxing ethanol with high yields (>85%). It is often used to create scaffold libraries where the phenyl group is a generic hydrophobic anchor.

Case Study B: Synthesis of Tubulin Inhibitors (The ETMBA Niche)

ETMBA is critical when the target molecule mimics Combretastatin A-4 or Podophyllotoxin . The 3,4,5-trimethoxyphenyl ring is a "privileged structure" that binds to the colchicine site of tubulin, inhibiting microtubule polymerization.

  • Application: Synthesis of 3-(3,4,5-trimethoxyphenyl)pyrazoles or 4-(3,4,5-trimethoxyphenyl)coumarins.

  • Performance Note: While ETMBA yields biologically active compounds, the synthetic yields are often slightly lower (60–75%) than EBA due to the electronic deactivation and steric bulk described above.

Experimental Protocol: Synthesis of 3-Aryl-5-Pyrazolones

This protocol compares the handling of both reagents in a standard cyclization with hydrazine hydrate.

Objective: Synthesize 3-aryl-5-pyrazolone derivatives.

Reagents:
  • Substrate: 10 mmol of EBA (1.92 g, Liquid) OR ETMBA (2.82 g, Solid).

  • Nucleophile: Hydrazine hydrate (20 mmol, 2.0 equiv).

  • Solvent: Absolute Ethanol (20 mL).

  • Catalyst: Glacial Acetic Acid (Catalytic amount, optional).

Step-by-Step Methodology:
  • Preparation:

    • For EBA: Pipette 1.92 g (approx. 1.7 mL) of Ethyl benzoylacetate directly into a round-bottom flask.

    • For ETMBA: Weigh 2.82 g of the solid ester. Dissolve completely in 10 mL of warm ethanol before adding to the reaction vessel to ensure homogeneity.

  • Addition: Add the remaining ethanol and hydrazine hydrate dropwise with stirring at room temperature.

    • Observation: EBA reactions often exotherm slightly upon addition. ETMBA reactions usually show no immediate thermal change.

  • Reflux: Heat the mixture to reflux (78 °C).

    • EBA Time: 2–3 hours.

    • ETMBA Time: 4–6 hours (Monitor via TLC; the electron-rich carbonyl reacts slower).

  • Work-up:

    • Cool the mixture to 0 °C in an ice bath.

    • EBA Product: Precipitate is usually white/off-white. Filter and wash with cold ethanol.

    • ETMBA Product: Precipitate may be voluminous and crystalline. If no precipitate forms, concentrate the solvent by 50% and re-cool.

  • Purification: Recrystallize from Ethanol/Water (8:2).

ReactionWorkflow cluster_EBA Route A: EBA (Liquid) cluster_ETMBA Route B: ETMBA (Solid) Start Start: Select Substrate EBA_Step1 Pipette Liquid Direct Addition Start->EBA_Step1 ETMBA_Step1 Weigh Solid Pre-dissolve in Warm EtOH Start->ETMBA_Step1 Reaction Add Hydrazine Hydrate (Nucleophilic Attack) EBA_Step1->Reaction EBA_Step2 Reflux 2-3 Hours (Fast Kinetics) Workup Cool to 0°C & Filter EBA_Step2->Workup ETMBA_Step1->Reaction ETMBA_Step2 Reflux 4-6 Hours (Slower Kinetics) ETMBA_Step2->Workup Reaction->EBA_Step2 Reaction->ETMBA_Step2 Product Final Pyrazolone Derivative Workup->Product

Caption: Parallel synthesis workflow highlighting the operational differences (dissolution step) and kinetic differences (reflux time) between EBA and ETMBA.

References

  • Sigma-Aldrich. Ethyl 3,4,5-trimethoxybenzoylacetate Product Specification (CAS 3044-56-2). Retrieved from .

  • PubChem. Ethyl benzoylacetate (CAS 94-02-5) Compound Summary. National Library of Medicine. Retrieved from .

  • ChemicalBook. Ethyl 3,4,5-trimethoxybenzoylacetate Properties and Suppliers. Retrieved from .

  • Alfa Chemistry. Ethyl 3,4,5-trimethoxybenzoylacetate Data Sheet. Retrieved from .

  • Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for beta-keto ester reactivity and pyrazole synthesis).
Validation

Comparative Bioactivity Guide: Ethyl 3,4,5-trimethoxybenzoylacetate vs. Heterocyclic Derivatives

Topic: Biological Activity of Ethyl 3,4,5-trimethoxybenzoylacetate vs. Its Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Ethyl 3,4,5-trimethoxybenzoylacetate vs. Its Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) functions primarily as a pharmacophore delivery scaffold rather than a potent drug candidate in its own right. While the ester exhibits baseline antioxidant and mild antimicrobial properties, its true value lies in its conversion into rigid heterocyclic systems—specifically pyrazoles , dihydropyrimidinones (DHPMs) , and coumarins .

This guide compares the biological performance of the ETMBA precursor against its cyclized derivatives, demonstrating how rigidification of the 3,4,5-trimethoxyphenyl (TMP) moiety significantly enhances binding affinity for targets such as tubulin and bacterial cell walls.

The Scaffold: Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA)

Chemical Role: ETMBA is a


-keto ester characterized by the presence of a 3,4,5-trimethoxyphenyl ring. This specific substitution pattern is a privileged structure in medicinal chemistry, mimicking the A-ring of Colchicine , Combretastatin A-4 , and Podophyllotoxin .

Baseline Activity (Precursor):

  • Bioavailability: High lipophilicity due to methoxy groups, but rapid hydrolysis in vivo (esterase activity) limits systemic half-life.

  • Mechanism: Acts as a weak alkylating agent and antioxidant.

  • Limitation: The flexible rotatable bonds between the carbonyls and the aromatic ring result in a high entropic penalty upon binding to protein targets, leading to lower affinity (

    
     in the mM range) compared to its rigid derivatives.
    
Comparative Bioactivity Analysis

The following data synthesizes performance metrics across three major derivative classes synthesized from ETMBA.

Table 1: Potency Comparison (Precursor vs. Derivatives)
Compound ClassPrimary TargetMechanism of ActionTypical Potency Range (IC

/ MIC)
ETMBA (Precursor) Non-specificMembrane disruption / Weak antioxidantLow: >100 µM (Cytotoxicity); >250 µg/mL (MIC)
Pyrazoles COX-2 / BacteriaInhibition of prostaglandin synthesis; Cell wall synthesis interferenceHigh: 0.25 – 12.5 µg/mL (MIC against E. coli)
DHPMs (Biginelli) Tubulin / Ca

Channels
Mitotic arrest (G2/M phase); Calcium channel blockadeModerate-High: 1.5 – 15 µM (Cancer cell lines)
Coumarins DNA / TopoisomeraseDNA intercalation; Topoisomerase II inhibitionHigh: 0.5 – 5.0 µM (HeLa/MCF-7 lines)
Detailed Performance Analysis

A. Antimicrobial Activity (Pyrazoles vs. ETMBA) Reaction of ETMBA with hydrazine hydrate yields 3,5-disubstituted pyrazoles.

  • Data Insight: While ETMBA shows MIC values often exceeding 250 µg/mL against Gram-negative bacteria, its pyrazole derivatives have demonstrated MIC values as low as 0.25 µg/mL against E. coli, comparable to Ciprofloxacin [1].

  • Causality: The pyrazole ring acts as a bioisostere for the imidazole ring found in histidine, allowing tighter binding to bacterial enzyme active sites.

B. Anticancer Activity (DHPMs vs. ETMBA) Using the Biginelli reaction, ETMBA is converted into 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1]

  • Data Insight: DHPM derivatives retaining the 3,4,5-trimethoxy motif exhibit potent cytotoxicity against HeLa and MCF-7 cancer cell lines (IC

    
     ~1–5 µM). The precursor ETMBA typically requires concentrations >100 µM to elicit similar cell death.
    
  • Causality: The DHPM core positions the trimethoxy ring in a "propeller-like" conformation essential for occupying the colchicine binding site on

    
    -tubulin, inhibiting microtubule polymerization [2].
    
Visualizing the Synthetic & Mechanistic Pathways

The following diagram illustrates the transformation of the flexible ETMBA scaffold into rigid bioactive pharmacophores and their respective biological targets.

BioactivityPathways ETMBA Ethyl 3,4,5-trimethoxybenzoylacetate (Flexible Scaffold) Pyrazole Pyrazole Derivatives (Rigid Heterocycle) ETMBA->Pyrazole + Hydrazine (Cyclization) DHPM Dihydropyrimidinones (DHPMs) ETMBA->DHPM + Urea + Aldehyde (Biginelli Rxn) Coumarin Coumarin Derivatives (Fused Ring) ETMBA->Coumarin + Phenols (Pechmann Rxn) Bacteria Target: Bacterial Cell Wall (High Potency) Pyrazole->Bacteria MIC: 0.25 µg/mL Tubulin Target: Tubulin (Colchicine Site) (Mitotic Arrest) DHPM->Tubulin IC50: ~2 µM DNA Target: DNA/Topo II (Intercalation) Coumarin->DNA IC50: ~0.7 µM

Caption: Transformation of the ETMBA scaffold into rigid pharmacophores. Dashed lines indicate primary biological interaction pathways with enhanced potency.

Experimental Protocols

To validate the comparative activity, the following self-validating protocols are recommended.

Protocol A: Synthesis of DHPM Derivative (Biginelli Reaction)

This protocol locks the trimethoxy pharmacophore into a bioactive conformation.

  • Reagents: Mix ETMBA (1.0 mmol), Benzaldehyde (1.0 mmol), and Urea (1.5 mmol).

  • Catalyst: Add 10 mol%

    
     or dilute HCl (3 drops) in Ethanol (5 mL).
    
  • Reflux: Heat at reflux (78°C) for 3–5 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).

    • Checkpoint: The ester spot (

      
      ) should disappear; a lower 
      
      
      
      fluorescent spot (DHPM) should appear.
  • Isolation: Cool to 0°C. Filter the precipitate. Recrystallize from hot ethanol.

  • Yield Expectation: 75–85% as a white/pale yellow solid.

Protocol B: Comparative Antimicrobial Assay (MIC)

Objective: Quantify the "Scaffold vs. Derivative" potency gap.

  • Preparation: Dissolve ETMBA (Control) and the synthesized Pyrazole/DHPM (Test) in DMSO to 1 mg/mL.

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth (Range: 500 µg/mL to 0.1 µg/mL) in a 96-well plate.

  • Inoculation: Add

    
     CFU/mL of E. coli (ATCC 25922) or S. aureus (ATCC 25923).
    
  • Incubation: 37°C for 24 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually (no turbidity).

    • Validation: Positive control (Ciprofloxacin) must show MIC within CLSI standards (0.004–0.015 µg/mL).

    • Expected Result: ETMBA MIC > 250 µg/mL; Pyrazole derivative MIC < 10 µg/mL.

Mechanism of Action: The "Trimethoxy" Anchor

The biological superiority of the derivatives stems from the entropic restriction of the 3,4,5-trimethoxyphenyl (TMP) group.

  • In ETMBA (Ester): The bond between the aromatic ring and the carbonyl is free to rotate. The molecule loses significant entropy when attempting to fit into a protein binding pocket, reducing affinity.

  • In Derivatives (e.g., DHPM): The heterocyclic ring restricts the rotation of the TMP group, locking it into a specific dihedral angle. This pre-organized structure fits perfectly into the hydrophobic pocket of

    
    -tubulin (near Cys241), preventing the curved-to-straight conformational change required for microtubule formation [3].
    
References
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Semantic Scholar. Available at: [Link][2][3][4][5][6][7][8][9][10]

Sources

Comparative

A Comparative Spectroscopic Guide to Trimethoxybenzoyl Compounds for the Modern Researcher

In the landscape of contemporary drug discovery and development, the trimethoxybenzoyl moiety stands out as a privileged scaffold, underpinning the structure of numerous bioactive molecules. Its presence is often correla...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the trimethoxybenzoyl moiety stands out as a privileged scaffold, underpinning the structure of numerous bioactive molecules. Its presence is often correlated with a spectrum of pharmacological activities, making the precise and unambiguous characterization of its derivatives a cornerstone of successful research. This guide offers an in-depth comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—as applied to the structural elucidation of trimethoxybenzoyl compounds. Moving beyond a mere recitation of protocols, we delve into the causality behind experimental choices, providing a framework for robust, self-validating analytical workflows.

The Logic of Spectroscopic Interrogation

The comprehensive characterization of a molecule as multifaceted as a trimethoxybenzoyl derivative necessitates a multi-pronged analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. The synergy between these methods allows for a confident assignment of the molecular architecture.

Spectroscopic_Workflow A logical workflow for the synthesis and spectroscopic characterization of trimethoxybenzoyl compounds. cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Trimethoxybenzoyl Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy ¹H, ¹³C, 2D NMR Connectivity & Stereochemistry Purification->NMR FTIR FTIR Spectroscopy Functional Group Identification (C=O, C-O, C-H) Purification->FTIR UV_Vis UV-Vis Spectroscopy Conjugated System Analysis λmax Determination Purification->UV_Vis MS Mass Spectrometry Molecular Weight & Formula Fragmentation Pattern Purification->MS Structure Final Structure Confirmation NMR->Structure FTIR->Structure UV_Vis->Structure MS->Structure

Caption: A logical workflow for the synthesis and spectroscopic characterization of trimethoxybenzoyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. For trimethoxybenzoyl derivatives, ¹H and ¹³C NMR are indispensable.

The "Why" of NMR Experimental Choices

The choice of NMR experiments and parameters is dictated by the need to unambiguously assign every proton and carbon in the molecule. A standard suite of experiments for a novel trimethoxybenzoyl compound would include ¹H NMR, ¹³C NMR, and 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). This comprehensive approach ensures that the connectivity of the molecule is established beyond doubt, a critical aspect of trustworthiness in structural assignment.[1]

Comparative ¹H NMR Data

The ¹H NMR spectrum of a trimethoxybenzoyl compound is characterized by distinct signals for the aromatic protons and the methoxy protons. The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substitution pattern on the benzene ring.

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Solvent
3,4,5-Trimethoxybenzoic acid~7.29 (s, 2H)~3.85 (s, 6H, for 3,5-OCH₃), ~3.74 (s, 3H, for 4-OCH₃)DMSO-d₆
3,4,5-Trimethoxybenzaldehyde~7.12 (s, 2H), ~9.80 (s, 1H, CHO)~3.86 (s, 6H, for 3,5-OCH₃), ~3.74 (s, 3H, for 4-OCH₃)CDCl₃
Methyl 3,4,5-trimethoxybenzoate~7.25 (s, 2H)~3.89 (s, 6H, for 3,5-OCH₃), ~3.76 (s, 3H, for 4-OCH₃), ~3.85 (s, 3H, COOCH₃)CDCl₃

Note: Chemical shifts can be influenced by the solvent used.[2][3]

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative about the substitution pattern.

CompoundAromatic Carbons (δ, ppm)Methoxy Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)Solvent
3,4,5-Trimethoxybenzoic acid~107.0, ~126.4, ~141.8, ~153.1~56.4, ~60.6~167.4DMSO-d₆
2,4,6-Trimethylbenzoic acid~128.5, ~133.9, ~136.2, ~138.2~20.9, ~21.2~173.3CDCl₃
Methyl 3,4,5-trimethoxybenzoate~106.5, ~125.1, ~142.2, ~152.9~56.2, ~60.8, ~52.3 (ester)~166.4CDCl₃
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified trimethoxybenzoyl compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY, HSQC, and HMBC using standard pulse programs.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] For trimethoxybenzoyl compounds, FTIR is particularly useful for identifying the carbonyl group of the benzoyl moiety and the C-O stretches of the methoxy groups.

The "Why" of FTIR Experimental Choices

The choice of sampling technique in FTIR depends on the physical state of the sample. For solid trimethoxybenzoyl derivatives, the Attenuated Total Reflectance (ATR) technique is often preferred over the traditional KBr pellet method due to its simplicity and reproducibility.[8] ATR requires minimal sample preparation, reducing the chances of contamination and ensuring good particle-to-crystal contact for a high-quality spectrum.[9]

Comparative FTIR Data

The position of the carbonyl (C=O) stretching vibration is sensitive to the electronic environment and can be used to differentiate between various trimethoxybenzoyl derivatives.

Compoundν(C=O) (cm⁻¹)ν(C-O) (cm⁻¹)ν(Ar C=C) (cm⁻¹)ν(C-H) (cm⁻¹)
3,4,5-Trimethoxybenzoic acid~1680~1230, ~1125~1590, ~1500~2940, ~2840
3,4,5-Trimethoxybenzoyl chloride~1750~1130, ~1128~1590~2970, ~2944

Note: The carbonyl stretching frequency is higher in the acid chloride due to the electron-withdrawing effect of the chlorine atom.[10]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the powdered trimethoxybenzoyl compound onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Sample Spectrum: Acquire the sample spectrum. An appropriate number of scans (typically 16-32) should be co-added to obtain a good signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. For trimethoxybenzoyl compounds, the benzene ring and the benzoyl group constitute the primary chromophore.

The "Why" of UV-Vis Experimental Choices

The choice of solvent in UV-Vis spectroscopy is critical as it can influence the position and intensity of the absorption maxima (λmax).[11] A solvent that does not absorb in the same region as the analyte and is of sufficient purity should be chosen. Ethanol or methanol are common choices for trimethoxybenzoyl compounds. The concentration of the sample solution should be carefully prepared to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.2-1.0).

Comparative UV-Vis Data

The λmax of trimethoxybenzoyl compounds is influenced by the substitution pattern on the aromatic ring and the nature of the carbonyl group.

Compoundλmax (nm)Solvent
3,4,5-Trimethoxybenzoic acid~260, ~295Ethanol
3,4,5-Trimethoxybenzaldehyde~275, ~305Ethanol
Gallic Acid~272Water

Note: The exact λmax values can vary slightly depending on the solvent and the pH of the solution.

Experimental Protocol: UV-Vis Spectroscopy
  • Solution Preparation: Prepare a stock solution of the trimethoxybenzoyl compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol). From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Baseline Correction: Fill a cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. Fill another cuvette with the same solvent and place it in the sample beam to record a baseline.

  • Sample Measurement: Rinse the sample cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If performing quantitative analysis, use the Beer-Lambert law to determine the concentration of the analyte.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern can offer valuable structural insights.

The "Why" of MS Experimental Choices

The choice of ionization technique is a critical decision in mass spectrometry. For many trimethoxybenzoyl derivatives, which are relatively volatile and thermally stable, Electron Ionization (EI) is a suitable choice. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[12] For more labile or polar derivatives, a "soft" ionization technique like Electrospray Ionization (ESI) is preferable, as it typically produces a prominent molecular ion peak with less fragmentation.[12]

Ionization_Choice Decision tree for selecting the appropriate ionization technique in mass spectrometry. cluster_properties Analyte Properties cluster_techniques Ionization Techniques Analyte Trimethoxybenzoyl Derivative Volatility Volatility Analyte->Volatility Thermal_Stability Thermal Stability Analyte->Thermal_Stability Polarity Polarity Analyte->Polarity EI Electron Ionization (EI) Hard Ionization Extensive Fragmentation Volatility->EI High ESI Electrospray Ionization (ESI) Soft Ionization Prominent Molecular Ion Volatility->ESI Low Thermal_Stability->EI High Thermal_Stability->ESI Low Polarity->ESI High

Caption: Decision tree for selecting the appropriate ionization technique in mass spectrometry.

Comparative Mass Spectrometry Data

A hallmark of the mass spectra of 3,4,5-trimethoxybenzoyl compounds is the formation of a highly stable 3,4,5-trimethoxybenzoyl cation at m/z 195. This peak is often the base peak, especially under EI conditions.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Ionization Method
3,4,5-Trimethoxybenzoic acid212195, 181, 167, 152EI
Methyl 3,4,5-trimethoxybenzoate226195, 167EI

Note: The fragmentation pattern can be complex, involving losses of methyl radicals (•CH₃) and other neutral molecules.[13]

Experimental Protocol: Mass Spectrometry (EI-GC/MS)
  • Sample Preparation: Dissolve a small amount of the trimethoxybenzoyl compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Setup: Set the appropriate GC parameters (e.g., injection volume, inlet temperature, oven temperature program, and column type) to achieve good separation of the analyte from any impurities.

  • MS Setup: Set the mass spectrometer parameters, including the ionization mode (EI), ion source temperature, and mass range to be scanned.

  • Injection: Inject the sample into the GC-MS system.

  • Data Acquisition: The separated components from the GC column will enter the mass spectrometer, where they are ionized, fragmented, and detected.

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

Conclusion

The spectroscopic analysis of trimethoxybenzoyl compounds is a systematic process that relies on the complementary information provided by NMR, FTIR, UV-Vis, and Mass Spectrometry. By understanding the principles behind each technique and making informed experimental choices, researchers can confidently elucidate the structures of these important molecules. This guide provides a framework for conducting such analyses with scientific integrity, ensuring that the data generated is both accurate and reliable, thereby accelerating the pace of drug discovery and development.

References

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah University. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of trimethoxy benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxybenzoic Acid. PubChem. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectra of 3,4,5-trimethoxybenzoic acid taken by Perkin–Elmer FTIR 1725X spectrometer. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3,4,5-trimethoxybenzoate. PubChem. Retrieved from [Link]

  • University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. Retrieved from [Link]

  • Schraml, J., Jakoubková, M., & Kasal, A. (1994). Steric effects on NMR chemical shifts controlled by the solvent's accessible surface. Journal of the Chemical Society, Perkin Transactions 2, (4), 765-768.
  • Shimadzu Corporation. (n.d.). Powder Samples. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4,6-Trimethylbenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Ouci. (n.d.). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline-benzimidazole hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3,4,5-trimethoxybenzoate | Request PDF. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ACS Publications. (2018, September 28). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, October 24). Rapid and Integrated Quality Assessment of Organic-Inorganic Composite Herbs by FTIR Spectroscopy—Global Chemical Fingerprints Identification and Multiple Marker Components Quantification of Indigo Naturalis (Qing Dai). PMC. Retrieved from [Link]

  • MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic and Electrochemical Characterization of Carbazole and Triphenylamine BOPHY Derivatives. Electrochemical Generation of an Optoelectronic Polymeric Film | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. PMC. Retrieved from [Link]

  • University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy†. Retrieved from [Link]

  • MDPI. (2022, November 21). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Retrieved from [Link]

  • PubMed. (2022, November 1). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline-benzimidazole hybrids. Retrieved from [Link]

  • Harvard DASH. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]

  • Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4,5-Trimethoxybenzoic acid, ester with vanillylidenemalononitrile - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

Sources

Validation

Interpreting the NMR spectrum of a beta-keto ester

High-Resolution NMR Characterization of -Keto Esters: Tautomeric Equilibrium and Structural Assignment Executive Summary: The "Ghost Peak" Phenomenon For researchers in drug development, -keto esters (e.g., ethyl acetoac...

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution NMR Characterization of -Keto Esters: Tautomeric Equilibrium and Structural Assignment

Executive Summary: The "Ghost Peak" Phenomenon

For researchers in drug development,


-keto esters (e.g., ethyl acetoacetate) represent a ubiquitous building block. However, they frequently trigger false "impurity" flags during automated NMR analysis. These "ghost peaks"—often appearing as minor singlets or downfield broad signals—are not contaminants but signatures of keto-enol tautomerism .

This guide compares the standard analytical approach (CDCl


 acquisition) against alternative solvent strategies (DMSO-

, C

D

) and advanced 2D methods. It provides a self-validating protocol to distinguish tautomers from genuine impurities, ensuring the scientific integrity of your spectral data.

The Tautomeric Challenge: Baseline Characterization (CDCl )

In a standard non-polar solvent like Chloroform-


 (CDCl

),

-keto esters exist in a dynamic equilibrium. The Keto form is thermodynamically favored, but the Enol form is stabilized by a six-membered intramolecular hydrogen bond (IMHB).
Spectral Fingerprint: Ethyl Acetoacetate (EAA)

Standard 300/400 MHz


H NMR in CDCl

at 298 K
FeatureKeto Form (Major, ~92%)Enol Form (Minor, ~8%)Structural Cause
Methyl Terminus

2.27 (s)

1.94 (s)
Enol methyl is shielded by the double bond.

-Position

3.45 (s, 2H)

5.01 (s, 1H)
Keto is CH

; Enol is Vinyl CH.
Hydroxyl Not present

12.14 (s, 1H)
Diagnostic Peak. Deshielded by IMHB.
Ester Ethyl Quartet (~4.2) / Triplet (~1.3)Overlapping multipletSlight shifts due to electronic environment changes.

Analytical Insight: The presence of the peak at


 12.14 and the vinyl proton at 

5.01 are not impurities. They are chemically linked to the major peaks. If you integrate the Keto CH

(set to 3H) and the Enol CH

(integral < 0.3H), the ratio must match the ratio of the Keto CH

to the Enol Vinyl CH. If these ratios do not align, you have a genuine impurity.

Comparative Solvent Strategies: Performance & Alternatives

The choice of solvent is not merely about solubility; it is an active variable that shifts the equilibrium constant (


).
Comparison of Solvent Systems
Solvent System

(% Enol)
Mechanism of ActionBest Use Case
Chloroform-

(CDCl

)
~8-10% Non-polar; allows IMHB to form, stabilizing the enol.Standard Screening. Good for observing both forms simultaneously.
Benzene-

/ Toluene-

~15-20% Low dielectric constant; maximizes IMHB stability.Enol Characterization. Use when the enol peaks are weak or overlapping in CDCl

.
DMSO-

< 2-5% High polarity; H-bond acceptor. DMSO competes for the hydroxyl proton, disrupting the IMHB.Simplification. Shifts equilibrium strongly to Keto. Use to "clean up" spectra to confirm major peaks.
Water (D

O)
< 1% Strong H-bond donor/acceptor network disrupts IMHB completely.Biomimetic Studies. Not recommended for structural assignment due to exchange broadening.
The "Solvent Switch" Validation Protocol

If you suspect a peak is an impurity rather than a tautomer:

  • Run the sample in CDCl

    
     .[1] Note the ratio of the suspect peak to the main peak.
    
  • Reprepare the sample in DMSO-

    
     .
    
  • Result: If the suspect peak (Enol) significantly decreases or disappears, it is a tautomer. If the peak intensity remains constant relative to the main peak, it is a contaminant (e.g., residual starting material).

Experimental Protocol: Quantitative Determination (qNMR)

To report the exact tautomeric ratio (essential for batch-to-batch consistency in drug formulation), follow this qNMR workflow.

Reagents:

  • Analyte:

    
    -keto ester (~10-20 mg).
    
  • Solvent: CDCl

    
     (99.8% D) with 0.05% TMS.
    
  • Tube: High-precision 5mm NMR tube.

Instrument Parameters:

  • Pulse Angle: 90° (maximize signal per scan).

  • Relaxation Delay (

    
    ):  Set to 60 seconds .
    
    • Reasoning: The

      
       relaxation times of the keto and enol protons differ. The vinyl proton (Enol) and methylene protons (Keto) often have 
      
      
      
      values of 2-5 seconds. For 99% magnetization recovery,
      
      
      must be
      
      
      . A short
      
      
      will artificially suppress the signal with the longer
      
      
      , invalidating the ratio.
  • Scans (NS): 16 or 32 (S/N > 200 required).

  • Temperature: 298 K (Equilibrium is temperature-dependent).

Calculation:



Where


 is the integral area and 

is the number of protons (e.g., 1 for Vinyl CH, 2 for Keto CH

).

Advanced Assignment: 2D NMR Workflow

For complex drug intermediates where 1D overlap is severe, 2D NMR provides definitive assignment.

Recommended Workflow (Graphviz)

NMR_Workflow Start Sample: Beta-Keto Ester Acquire1D Acquire 1H NMR (CDCl3) D1 = 60s Start->Acquire1D Analyze Identify Distinct Regions (Vinyl ~5ppm vs CH2 ~3.5ppm) Acquire1D->Analyze Decision Are minor peaks visible? Analyze->Decision CalcRatio Calculate Integration Ratio (Is it ~90:10?) Decision->CalcRatio Yes HSQC Run HSQC (Multiplicity-Edited) Decision->HSQC Ambiguous SolventSwitch Solvent Switch Validation (Run in DMSO-d6) CalcRatio->SolventSwitch Verify Result1 Confirmed Tautomers (Ratio Shifts in DMSO) SolventSwitch->Result1 Ratio Changes Result2 Confirmed Impurity (Ratio Constant) SolventSwitch->Result2 Ratio Static HMBC Run HMBC (Long Range) HSQC->HMBC HMBC->Result1 Cross-peaks confirm connectivity

Figure 1: Decision tree for distinguishing tautomers from impurities using solvent switching and 2D NMR.

2D Interpretation Guide
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Keto: The

      
       3.45 proton correlates to a carbon at 
      
      
      
      ~50 (CH
      
      
      , negative phase in edited HSQC).
    • Enol: The

      
       5.01 proton correlates to a carbon at 
      
      
      
      ~90 (Vinyl CH, positive phase).
    • Comparison: Impurities usually do not show this specific phase inversion logic or carbon shift pairing.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Enol OH (

      
       12.14) will show strong correlations to both  the Vinyl Carbon (
      
      
      
      90) and the Carbonyl Carbon (
      
      
      ~170-175). This proves the proton is attached to the same spin system, ruling out external alcohol contaminants.

References

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Trace Impurities. University of Wisconsin-Madison.[2] [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Chemistry LibreTexts. (2022). Ethyl Acetoacetate and Its Enol Form. [Link]

Sources

Comparative

Comparative Mass Spectrometry Profiling: Ethyl 3,4,5-Trimethoxybenzoylacetate

Content Type: Technical Comparison Guide Subject: Structural Elucidation & Fragmentation Mechanics Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers Executive Summary & Structural Context[1][2][3] Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Structural Elucidation & Fragmentation Mechanics Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers

Executive Summary & Structural Context[1][2][3]

Ethyl 3,4,5-trimethoxybenzoylacetate is a critical


-keto ester intermediate, often employed in the synthesis of podophyllotoxin derivatives and reserpine analogues. Its analysis is pivotal for tracking impurity profiles and metabolic degradation in drug development.

This guide provides a comparative analysis of its mass spectrometric behavior. Unlike standard spectral libraries that offer static images, we deconstruct the causality of its fragmentation. We compare the Target Compound against its non-methoxylated analogue (Ethyl benzoylacetate ) to demonstrate how electron-donating groups alter fragmentation kinetics and ion stability.

The Core Comparison
FeatureEthyl 3,4,5-trimethoxybenzoylacetate (Target)Ethyl Benzoylacetate (Analogue)
Molecular Weight 282.29 Da192.21 Da
Electronic Nature Electron-Rich (Trimethoxy effect)Neutral/Electron-Deficient
Dominant Base Peak (EI) m/z 195 (Trimethoxybenzoyl cation)m/z 105 (Benzoyl cation)
Ionization Stability High stability of acylium ion due to resonance donation from methoxy groups.Moderate stability; prone to further phenyl ring fragmentation.

Structural Analysis & Ionization Physics[2]

To interpret the spectrum, one must first map the labile bonds. The molecule consists of three distinct zones susceptible to ionization stress:

  • Zone A (The Tail): The ethyl ester moiety (

    
    ). Prone to McLafferty rearrangements and ethoxy radical loss.
    
  • Zone B (The Linker): The

    
    -keto core. The bond between the ketone carbonyl and the 
    
    
    
    -carbon is the weakest link, driving
    
    
    -cleavage.
  • Zone C (The Head): The 3,4,5-trimethoxybenzene ring. This is the "charge sink." The three methoxy groups are strong electron donors, stabilizing positive charges on the carbonyl oxygen (acylium ion) via resonance.

Comparative Ionization Protocols
  • Electron Impact (EI): "Hard" ionization (70 eV). Transfers significant internal energy, causing immediate shattering of the

    
    -keto bond. Best for structural fingerprinting.
    
  • Electrospray Ionization (ESI): "Soft" ionization.[1] Generates the protonated pseudomolecular ion

    
    . Fragmentation is induced only within the collision cell (CID), allowing for controlled observation of the dissociation pathways.
    

Deep Dive: Fragmentation Pathways

The fragmentation of Ethyl 3,4,5-trimethoxybenzoylacetate is governed by two competing mechanisms:


-Cleavage  (dominant) and McLafferty Rearrangement  (secondary).
Mechanism 1: The Stabilized Acylium Route ( -Cleavage)

This is the defining pathway for the target compound.

  • Ionization occurs at the ketone oxygen.

  • The bond between the carbonyl carbon and the

    
    -methylene breaks (
    
    
    
    -cleavage).
  • Result: Formation of the 3,4,5-trimethoxybenzoyl cation (m/z 195) .

    • Comparison Note: In the analogue (Ethyl benzoylacetate), this yields m/z 105. The intensity of m/z 195 in the target is significantly higher relative to the parent ion than m/z 105 is in the analogue. This is due to the methoxy groups pumping electron density into the ring, stabilizing the positive charge.

Mechanism 2: The Methoxy "Strip-Tease"

Once the m/z 195 ion is formed, it undergoes secondary fragmentation characteristic of methoxy-arenes:

  • Loss of Methyl Radical (

    
    ):  m/z 
    
    
    
    .
  • Loss of Formaldehyde (

    
    ):  m/z 
    
    
    
    .
  • Loss of Carbon Monoxide (CO): Common in phenols/anisoles, leading to ring contraction.

Mechanism 3: McLafferty Rearrangement

The ethyl ester tail contains


-hydrogens relative to the ester carbonyl.
  • Process: A six-membered transition state allows a

    
    -hydrogen to transfer to the carbonyl oxygen, ejecting a neutral ethylene molecule (
    
    
    
    , 28 Da).
  • m/z Shift: Molecular Ion (

    
    ) 
    
    
    
    Enol Radical Cation (
    
    
    ).

Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation, contrasting the primary pathways.

FragmentationPathways Parent Parent Ion [M]+• (EI) or [M+H]+ (ESI) m/z 282 / 283 Acylium Acylium Ion (Base Peak) m/z 195 Parent->Acylium α-Cleavage (Primary Path) AcetateFrag Ethyl Acetate Radical/Neutral (Lost) Parent->AcetateFrag McLafferty McLafferty Product (Loss of Ethylene) m/z 254 Parent->McLafferty McLafferty Rearr. (Secondary Path) Ethylene Ethylene (C2H4) Neutral Loss Parent->Ethylene LossMe Loss of •CH3 m/z 180 Acylium->LossMe -15 Da LossCO Loss of CO m/z 167 Acylium->LossCO -28 Da

Caption: Figure 1. Competitive fragmentation pathways. The red node (m/z 195) represents the thermodynamically favored species due to resonance stabilization.

Experimental Data & Protocol

To replicate these results, the following self-validating protocol is recommended. This setup allows for the differentiation of the target from isobaric impurities.

Instrument Configuration (LC-QTOF)
  • System: Agilent 6500 Series or equivalent Q-TOF.

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

Fragmentation Data Table (ESI-MS/MS)

Precursor Ion: m/z 283.11


, Collision Energy (CE): Ramped 10-40 eV
m/z (Observed)Relative AbundanceFragment IdentityMechanism
283.11 10-90% (CE dependent)

Protonated Molecule
255.08 < 10%

McLafferty Rearrangement (Loss of Ethylene)
237.07 15%

Loss of Ethanol (Ester cleavage)
195.06 100% (Base Peak)

Trimethoxybenzoyl Acylium Ion (

-cleavage)
167.07 20-40%

Decarbonylation of acylium ion
152.04 10-25%

Demethylation of ring
Protocol for Structural Confirmation
  • Blank Run: Inject Mobile Phase A to clear memory effects.

  • Standard Injection: Inject 1 µL of 10 ppm standard.

  • Criteria Check:

    • Observe parent at 283.11.

    • Apply 20 eV collision energy.[2]

    • Pass Criteria: Base peak must shift to 195.06. If base peak remains 283 or shifts to a different mass (e.g., 105), the compound is misidentified or lacks the trimethoxy group.

Analytical Workflow Diagram

The following workflow illustrates the decision tree for identifying this compound in a complex matrix (e.g., plasma or reaction mixture).

Workflow Sample Unknown Sample (Reaction Mix) LC LC Separation (C18 Column) Sample->LC MS1 Full Scan MS1 Search for m/z 283 LC->MS1 Decision1 Peak Found? MS1->Decision1 CID Apply CID (20 eV) Decision1->CID Yes Reject REJECT: Isomer/Analogue Decision1->Reject No MS2 MS2 Spectrum CID->MS2 Check195 Base Peak = 195? MS2->Check195 Confirm CONFIRMED: Ethyl 3,4,5-trimethoxy benzoylacetate Check195->Confirm Yes Check195->Reject No

Caption: Figure 2. Automated decision tree for structural verification using MS/MS criteria.

References

  • McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link

  • BenchChem. (2025).[4] "Application Notes and Protocols for Mass Spectrometry Fragmentation of 3,4,5-Trimethoxybenzoyl Compounds." Link

  • NIST Mass Spectrometry Data Center. "Ethyl Benzoylacetate Mass Spectrum." NIST Chemistry WebBook. Link

  • Holčapek, M., et al. (2010). "Fragmentation behavior of esters in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link

Sources

Validation

Purity Analysis of Ethyl 3,4,5-Trimethoxybenzoylacetate by HPLC: A Comparative Technical Guide

Executive Summary Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) is a critical -keto ester intermediate used in the synthesis of pharmaceutical APIs, including Trimethoprim.[1][2] Its analysis presents a specific set of ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3,4,5-trimethoxybenzoylacetate (ETMBA) is a critical


-keto ester intermediate used in the synthesis of pharmaceutical APIs, including Trimethoprim.[1][2] Its analysis presents a specific set of chemicophysical challenges—primarily keto-enol tautomerism  and thermal instability —that render standard gas chromatography (GC) methods unreliable without derivatization.[1][2]

This guide provides a validated High-Performance Liquid Chromatography (HPLC) protocol designed to stabilize the tautomeric equilibrium and quantify trace impurities (such as 3,4,5-trimethoxybenzoic acid) with high precision.[1][2]

Part 1: The Analytical Challenge

To accurately analyze ETMBA, one must first understand its dynamic behavior in solution.[1] Unlike stable esters,


-keto esters exist in a dynamic equilibrium between the keto  form and the enol  form.[3]
  • Keto-Enol Tautomerism: In solution, ETMBA interconverts between forms. If the timescale of this conversion is similar to the chromatographic retention time, the analyte will elute as a split or severely broad peak, often mistaken for an impurity.

  • Thermal Decarboxylation:

    
    -keto esters are thermally labile.[2] At the high injector port temperatures of a GC (
    
    
    
    C), ETMBA can partially decarboxylate to form 3,4,5-trimethoxyacetophenone, leading to false purity failures.[1]
Analytical Decision Matrix

The following diagram illustrates the decision logic for selecting HPLC over alternative methods for this specific compound.

AnalyticalDecision Start Analyte: Ethyl 3,4,5-trimethoxybenzoylacetate IsVolatile Is the compound volatile? Start->IsVolatile ThermalStable Is it thermally stable >150°C? IsVolatile->ThermalStable Yes HPLC RP-HPLC (Buffered) Gold Standard IsVolatile->HPLC No Tautomerism Does it exhibit Keto-Enol Tautomerism? ThermalStable->Tautomerism No (Degrades) GC_Direct GC (Direct Injection) RISK: Decarboxylation Artifacts ThermalStable->GC_Direct Yes GC_Deriv GC (Derivatization) High Labor / TMS-Enol Ether Tautomerism->GC_Deriv Yes (Block Enol) Tautomerism->HPLC Yes (Control pH) NMR qNMR Good for Assay, Poor for Trace Impurities Tautomerism->NMR Verification only

Figure 1: Analytical technique selection logic highlighting the risks of thermal degradation in GC and the suitability of HPLC for


-keto esters.

Part 2: Strategic Comparison of Methods

The following table objectively compares HPLC against common alternatives for ETMBA purity analysis.

FeatureRP-HPLC (Recommended) GC-FID ¹H-NMR
Primary Mechanism Partition Chromatography (Hydrophobic interaction)Boiling Point / PolarityMagnetic Resonance
Thermal Stress None (Ambient to 40°C)High (Injector >200°C causes decarboxylation)None
Tautomer Handling Controlled via acidic mobile phasePoor (Peak splitting or degradation)Distinct signals (complex integration)
LOD/Sensitivity High (Trace impurities <0.05%)ModerateLow (Limit ~0.1-0.5%)
Suitability QC Release & Impurity Profiling Process monitoring (only if derivatized)Structure confirmation

Part 3: The Optimized HPLC Protocol

This protocol utilizes an acidic mobile phase to suppress the ionization of the enol form and acidic impurities (like 3,4,5-trimethoxybenzoic acid), ensuring sharp peak shape and reproducible retention times.[1]

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA/UV Detector and Quaternary Pump.

  • Column: C18 (L1),

    
     mm, 5 
    
    
    
    m (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[1][2]
    • Why: Strong hydrophobic retention is required to separate the ester from the more polar hydrolyzed acid impurities.

  • Wavelength: 270 nm (Primary) and 254 nm (Secondary).[1][2]

    • Why: The trimethoxybenzene moiety has strong absorption at 270 nm.

  • Column Temperature: 30°C.

    • Control: Essential to maintain constant keto-enol equilibrium rates.[2]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10

    
    L.
    
Mobile Phase Preparation[1][2]
  • Mobile Phase A (Buffer): 0.1% Phosphoric Acid (

    
    ) in Water.[1][2]
    
    • Function: Low pH (~2.[1]5) suppresses silanol activity and stabilizes the keto form.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[1][2]

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BComment
0.08020Initial equilibration
15.02080Elute non-polar impurities
20.02080Wash
20.18020Return to initial
25.08020Re-equilibration
Sample Preparation (Critical Step)[1][2]

Diluent: Acetonitrile:Water (50:50 v/v) adjusted to pH 3.0 with phosphoric acid.[1][2]

  • Expert Insight: Do not dissolve pure ETMBA in 100% Acetonitrile or Methanol and inject into a high-aqueous stream.[2] The solvent shock can cause transient precipitation or peak distortion. Matching the diluent pH to the mobile phase prevents on-column tautomer separation.

Procedure:

  • Weigh 50 mg of ETMBA standard into a 50 mL volumetric flask.

  • Dissolve in ~30 mL of Diluent. Sonicate for 5 minutes.

  • Make up to volume with Diluent. (Concentration: 1.0 mg/mL).[1][2]

  • Filter through a 0.45

    
    m PTFE filter into an HPLC vial.
    

Part 4: Experimental Workflow & Logic

The following diagram details the procedural flow, emphasizing the "Self-Validating" checkpoints required for high-integrity data.

HPLC_Workflow Prep Sample Preparation (Acidified Diluent) SystemSuit System Suitability (Resolution > 2.0) Prep->SystemSuit Injection Gradient Injection (Monitor 270 nm) SystemSuit->Injection Pass Check1 Peak Splitting? Injection->Check1 DataAnalysis Data Analysis (Integrate Main Peak + Impurities) Check2 RRT Matches? DataAnalysis->Check2 Check1->Prep Yes (Adjust pH/Temp) Check1->DataAnalysis No (Sharp Peak) End End Check2->End Report Purity

Figure 2: HPLC workflow incorporating checkpoints for tautomeric peak splitting.

Part 5: Validation & Performance Criteria

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the following System Suitability criteria must be met before routine analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (

)

Ensures no secondary interactions with silanols.[1][2]
Theoretical Plates (N)

Ensures column efficiency is sufficient for impurity separation.[1][2]
Resolution (

)

between ETMBA and Benzoic Acid Impurity
Critical for quantifying the hydrolysis product.
RSD (Area)

(n=5 injections)
Confirms autosampler and pump precision.
Known Impurity Profile (Relative Retention Times)[1][2]
  • 3,4,5-Trimethoxybenzoic acid (Hydrolysis): RRT ~0.4 (Elutes early due to polarity).[1][2]

  • Ethyl 3,4,5-trimethoxybenzoylacetate (Main Peak): RRT 1.00.[1][2]

  • 3,4,5-Trimethoxyacetophenone (Decarboxylation): RRT ~1.2 (Elutes later, less polar).[1][2]

References

  • Sigma-Aldrich. (n.d.).[1][2] Ethyl 3,4,5-trimethoxybenzoylacetate Product Specification & COA. Retrieved from [1][2]

  • BenchChem. (2025).[1][3] Addressing keto-enol tautomerism in the analysis of

    
    -keto esters. Retrieved from [1][2]
    
  • National Institute of Standards and Technology (NIST). (n.d.).[1] Thermal Decomposition Kinetics of Polyol Ester Lubricants (Analogous Beta-Keto Ester Stability). Retrieved from [1][2]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Acid Catalysis. Retrieved from [1][2]

  • ResearchGate. (2019).[1] Analysis of Bio-Based Fatty Esters and Thermal Properties. Retrieved from

Sources

Safety & Regulatory Compliance

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